4-Propylhept-1-en-4-ol
Description
BenchChem offers high-quality 4-Propylhept-1-en-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Propylhept-1-en-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-propylhept-1-en-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-7-10(11,8-5-2)9-6-3/h4,11H,1,5-9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUDGGHEFUDPLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211167 | |
| Record name | 4-Propylhept-1-en-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62108-07-0 | |
| Record name | 4-Propyl-1-hepten-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62108-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propylhept-1-en-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Propylhept-1-en-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propylhept-1-en-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Infrared Spectroscopy of Allylic Alcohols
Probing Conformational Dynamics and Stereochemistry via Vibrational Analysis
Executive Summary
Allylic alcohols (
This guide moves beyond basic peak assignment. It details how to use Infrared (IR) spectroscopy to distinguish intermolecular hydrogen bonding (concentration-dependent) from intramolecular OH[1]···
The Electronic Landscape: Vibrational Modes & Interactions
The IR spectrum of an allylic alcohol is defined by the competition between two attractive forces:
-
Intermolecular Hydrogen Bonding (OH[1]···O): Strong, polymeric networks formed between alcohol molecules. Dominant in neat liquids or concentrated solutions.
-
Intramolecular
-Facial Interaction (OH··· ): A weaker, stabilizing interaction where the hydroxyl proton coordinates with the -cloud of the adjacent double bond. This requires a specific gauche conformation.
Mechanistic Insight: The Frequency Shift (
)
According to Hooke’s Law, hydrogen bonding weakens the O-H bond, reducing its force constant (
-
OH···O (Strong): Large reduction in
. Broad, intense band shift ( ). -
OH···
(Weak): Slight reduction in . Sharp, minor band shift ( ) relative to the free monomer.
Spectral Fingerprinting: Characteristic Wavenumbers
The following table summarizes the diagnostic regions for allylic alcohols. Note the specificity of the OH region.
| Vibrational Mode | Frequency ( | Intensity | Diagnostic Utility |
| Free O-H | Sharp, Medium | Monomeric species (gas phase or ultra-dilute). | |
| Intramolecular H-Bond (OH[2]··· | Sharp, Medium | Signature of allylic system. Indicates gauche conformer. | |
| Intermolecular H-Bond (OH[1][2]···O) | Broad, Strong | Polymeric aggregates. Disappears upon dilution. | |
| Alkenyl C-H Stretch ( | Medium | Distinguishes from saturated alkyl chains ( | |
| C=C Stretch | Variable | Stereochemistry. Trans = Weak/Invisible; Cis = Medium. | |
| C-O Stretch | Strong | Primary allylic alcohols (often lower than saturated analogs). |
Experimental Protocol: The Dilution Study
The Self-Validating Method for H-Bond Assignment
To rigorously assign an absorption band to an intramolecular OH···
Protocol Methodology
-
Solvent: Carbon Tetrachloride (
) is the historic standard due to its IR transparency. However, due to toxicity, Perchloroethylene ( ) or Carbon Disulfide ( ) are modern alternatives for the OH region. Note: Avoid if possible, as it can H-bond with the solute. -
Path Length: Use variable path length cells. As concentration decreases, path length must increase to maintain signal-to-noise ratio (Beer-Lambert Law).
Step-by-Step Workflow
-
Baseline Scan: Acquire spectrum of the neat liquid (or highly concentrated solution, ~0.1 M). Expect a broad band at
. -
Serial Dilution: Prepare a series of concentrations:
. -
Acquisition: Record spectra at each step.
-
Analysis:
-
If the band vanishes or shifts to
: It was Intermolecular . -
If the band remains constant in frequency (typically
) but decreases in global intensity: It is Intramolecular (OH··· ) .
-
Visualization: The Dilution Logic Flow
Figure 1: Decision tree for distinguishing hydrogen bonding types via dilution studies.
Stereochemical Differentiation: Cis vs. Trans
The
The Dipole Moment Rule
IR intensity is proportional to the square of the change in dipole moment (
-
Trans-Allylic Alcohols: Often possess a center of inversion or high pseudosymmetry. The stretching of the
bond results in a minimal change in dipole moment.[3]-
Result:Weak or absent
peak.
-
-
Cis-Allylic Alcohols: The substituents are on the same side, creating a permanent dipole. Stretching the bond significantly alters this dipole.
-
Result:Observable, medium intensity
peak.[4]
-
Application: In the synthesis of allylic alcohols via reduction of enones, the appearance of a distinct band at
Comprehensive Analysis Workflow
The following diagram outlines the logical pathway for characterizing an unknown allylic alcohol sample.
Figure 2: Integrated workflow for spectral assignment of allylic alcohols.
References
-
Miller, B. J., Lane, J. R., & Kjaergaard, H. G. (2011).[2] Intramolecular OH···
interactions in alkenols and alkynols. Physical Chemistry Chemical Physics, 13(31), 14183-14193.[2] - Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Standard authoritative text for characteristic frequencies.
-
NIST Chemistry WebBook. Infrared Spectra of 2-Propen-1-ol (Allyl Alcohol).
-
Oki, M., & Iwamura, H. (1959). Intramolecular Interaction between Hydroxyl Group and
-Electrons.[2] Bulletin of the Chemical Society of Japan.- Foundational paper establishing the specific wavenumbers for OH-pi interactions.
Sources
Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-Propylhept-1-en-4-ol in Organic Solvents
For Immediate Release
[CITY, STATE] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the solubility of 4-Propylhept-1-en-4-ol in various organic solvents. As a novel molecule with potential applications in synthetic chemistry and materials science, a thorough understanding of its solubility profile is paramount for its effective utilization in research and development. This document provides a detailed exploration of the theoretical principles governing its solubility, a comprehensive experimental protocol for its determination, and a predictive analysis of its behavior in a range of common organic solvents.
Introduction: Understanding the Molecular Architecture of 4-Propylhept-1-en-4-ol
4-Propylhept-1-en-4-ol is a tertiary alcohol with the molecular formula C10H20O. Its structure is characterized by a heptane backbone with a hydroxyl group and a propyl group attached to the fourth carbon, and a vinyl group at the first carbon position. This unique combination of a polar hydroxyl group and a nonpolar hydrocarbon skeleton dictates its solubility behavior.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 156.27 g/mol | |
| LogP (Octanol-Water Partition Coefficient) | 2.89 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Boiling Point | 215.7 °C at 760 mmHg |
The presence of a single hydroxyl group allows for hydrogen bonding, a key factor in its solubility in polar solvents.[1] However, the relatively large C10 hydrocarbon portion of the molecule contributes to its nonpolar character, influencing its solubility in nonpolar organic solvents. The LogP value of 2.89 indicates a moderate lipophilicity, suggesting that it will have an affinity for both polar and nonpolar environments to some extent.
The Principle of "Like Dissolves Like": A Predictive Framework
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2][3][4][5] This principle is a qualitative tool that allows us to predict the solubility of 4-Propylhept-1-en-4-ol in various organic solvents based on their respective polarities.
-
Polar Solvents: Solvents like methanol, ethanol, and acetone are considered polar due to the presence of electronegative atoms (like oxygen) and the ability to engage in hydrogen bonding. The hydroxyl group of 4-Propylhept-1-en-4-ol can form hydrogen bonds with these solvents, promoting solubility.[1]
-
Nonpolar Solvents: Solvents such as hexane and toluene are nonpolar. The large hydrocarbon component of 4-Propylhept-1-en-4-ol will interact favorably with these solvents through van der Waals forces.
-
Solvents of Intermediate Polarity: Dichloromethane and diethyl ether possess intermediate polarity. The solubility of 4-Propylhept-1-en-4-ol in these solvents will depend on the balance between the polar and nonpolar interactions.
Based on these principles, we can predict the following solubility trends for 4-Propylhept-1-en-4-ol:
Predicted Solubility of 4-Propylhept-1-en-4-ol:
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Nonpolar | High | The large nonpolar alkyl chains of both solute and solvent will have strong van der Waals interactions. |
| Toluene | Nonpolar (aromatic) | High | Similar to hexane, with potential for weak pi-pi stacking interactions. |
| Dichloromethane | Polar aprotic | Moderate to High | The polarity of the solvent can interact with the hydroxyl group, while the hydrocarbon portion is compatible. |
| Diethyl Ether | Polar aprotic | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of the alcohol. |
| Acetone | Polar aprotic | Moderate | The ketone group can accept a hydrogen bond, but the overall polarity is less than alcohols. |
| Ethanol | Polar protic | High | "Like dissolves like" principle is strong here, with both molecules having hydroxyl groups and capable of hydrogen bonding. |
| Methanol | Polar protic | High | Similar to ethanol, with a higher polarity which should favor solubility. |
| Water | Polar protic | Low | The large nonpolar C10 hydrocarbon tail is expected to significantly limit its solubility in water.[2] |
A Rigorous Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction and obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of 4-Propylhept-1-en-4-ol in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
4-Propylhept-1-en-4-ol (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Scintillation vials or other suitable sealed containers
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of 4-Propylhept-1-en-4-ol.
Step-by-Step Methodology
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 4-Propylhept-1-en-4-ol of known concentrations in the chosen solvent. These will be used to create a calibration curve for the analytical instrument.
-
Preparation of Test Samples: To a series of sealed vials, add a known volume of the selected organic solvent (e.g., 5 mL). Add an excess amount of 4-Propylhept-1-en-4-ol to each vial to ensure that a saturated solution can be formed.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Allow the samples to equilibrate for an extended period (typically 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid at the bottom of the vial.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet. Dilute the aliquot with the same solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC method.
-
Calculation: Use the calibration curve to determine the concentration of 4-Propylhept-1-en-4-ol in the diluted sample. Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
Data Interpretation and Discussion
The experimentally determined solubility values should be tabulated for easy comparison. The results are expected to align with the predictions based on the "like dissolves like" principle.
-
High Solubility in Alcohols (Methanol, Ethanol): The strong hydrogen bonding interactions between the hydroxyl groups of both the solute and the solvent are anticipated to result in high solubility.
-
High Solubility in Nonpolar Solvents (Hexane, Toluene): The large nonpolar character of the C10 hydrocarbon chain will drive solubility in these solvents through London dispersion forces.
-
Moderate to High Solubility in Solvents of Intermediate Polarity: The dual nature of 4-Propylhept-1-en-4-ol (polar head and nonpolar tail) will allow for favorable interactions with solvents like dichloromethane and diethyl ether.
-
Low Solubility in Water: The hydrophobic effect of the long alkyl chain is expected to be the dominant factor, leading to poor aqueous solubility.
Any deviations from the predicted trends should be investigated, as they may indicate specific molecular interactions or the influence of other factors such as molecular shape and size.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Propylhept-1-en-4-ol in a range of organic solvents. The provided experimental protocol offers a robust methodology for obtaining accurate and reproducible quantitative data. A thorough understanding of the solubility profile of this compound is a critical first step for its successful application in various fields, from reaction optimization in synthetic chemistry to formulation development in materials science.
Future work should focus on the experimental determination of the solubility of 4-Propylhept-1-en-4-ol in a wider range of solvents and at different temperatures. This will provide a more complete picture of its solution behavior and enable the development of predictive models for its solubility in complex solvent systems.
References
-
LookChem. (n.d.). 4-Propylhept-1-en-4-ol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]
-
LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
European Union. (2021, February 15). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]
-
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2021, January 22). The famous "like-dissolves-like" rule! [Video]. YouTube. Retrieved from [Link]
-
LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 4.4: Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
Sources
The Strategic Pivot: A Technical Guide to Tertiary Allylic Alcohols
Content Type: Technical Whitepaper Audience: Researchers, Synthetic Organic Chemists, Drug Discovery Scientists Estimated Reading Time: 12 Minutes
Executive Summary: The Synthetic Pivot Point
In the architecture of complex molecule synthesis, tertiary allylic alcohols are rarely the final destination. Instead, they serve as high-value strategic pivot points . Possessing a unique duality—a sterically crowded tertiary center adjacent to a reactive
For the drug developer, this motif is a gateway. It allows for the rapid generation of
This guide moves beyond basic textbook definitions to explore the causality of their reactivity, the evolution of their synthesis from the Grignard era to modern catalysis, and their critical role in the "toolkit" of total synthesis.
Historical Genesis: From Terpenes to Rational Synthesis
The history of tertiary allylic alcohols is inextricably linked to the study of terpenes and the dawn of organometallic chemistry.
The Linalool Paradigm (1875–1919)
The first systematic engagement with this class of compounds began with Linalool (3,7-dimethyl-1,6-octadien-3-ol).[1] Isolated in 1875 from Cayenne bois de rose oil (originally termed "Licareol"), it presented a structural puzzle. It was a tertiary alcohol that exhibited unique instability under acidic conditions—a trait we now understand as allylic transposition .[1]
The "Discovery" moment for the rational synthesis of this class belongs to Leopold Ružička (Nobel Laureate, 1939). In 1919 , Ružička synthesized linalool via the nucleophilic addition of an acetylide to methyl heptenone, followed by partial reduction. This established the foundational logic that persists today: Nucleophilic attack on a ketone is the primary entry point to tertiary allylic alcohols.
The Grignard Revolution (1900s–1950s)
While Victor Grignard received the Nobel Prize in 1912, the efficient application of vinyl Grignard reagents to hindered ketones was refined later. The work of Normant in the 1950s demonstrated that vinyl magnesium halides could be generated and added to ketones without inducing polymerization, unlocking industrial-scale access to these motifs.
The Synthetic Toolkit: Core Methodologies
Accessing tertiary allylic alcohols requires navigating the competition between nucleophilic addition (desired) and enolization (undesired, driven by the basicity of the organometallic).
Construction: The 1,2-Addition
The standard protocol involves the addition of a vinyl metal species to a ketone.
-
Organolithiums (Hard Nucleophiles): Often preferred for steric bulk.[1] They add rapidly at low temperatures (-78 °C), kinetically favoring 1,2-addition over enolization.[1]
-
Grignard Reagents (Softer Nucleophiles): Can be prone to enolization if the ketone is hindered. Cerium(III) chloride (Luche conditions) is the field-proven "fix" here.[1] The oxophilic Ce(III) activates the carbonyl oxygen and suppresses basicity, permitting clean addition to enolizable ketones.
The "Pivot": Reactivity & Rearrangement
Once synthesized, the tertiary allylic alcohol is a loaded spring. The hydroxyl group is on a tertiary carbon (stable carbocation precursor) and allylic (resonance stabilization). This leads to three divergent pathways:
Pathway A: The Babler-Dauben Oxidation (Oxidative Transposition)
Discovered by James Babler (1976) and extended by William Dauben, this reaction uses Pyridinium Chlorochromate (PCC) to drive a 1,3-oxidative transposition . It converts a tertiary allylic alcohol directly into a transposed enone.[1]
Mechanism:
-
Formation of a chromate ester.[1]
-
[3,3]-Sigmatropic rearrangement (the driving force).[1]
-
Oxidation of the resulting chromate species.[1]
Pathway B: Acid-Catalyzed 1,3-Transposition
Under acidic conditions, tertiary allylic alcohols equilibrate to their primary or secondary isomers.[1] This is thermodynamically driven: the system seeks to relieve steric strain at the tertiary center or form a more substituted alkene.
Pathway C: Tsuji-Trost Allylation
In modern medicinal chemistry, converting the alcohol to a carbonate or acetate allows for Palladium-catalyzed substitution.[1] This is one of the few reliable methods to build quaternary carbon centers with high enantioselectivity.
Visualization: The Mechanistic Landscape
The following diagram illustrates the "Pivot" concept and the specific mechanism of the Babler-Dauben oxidation, a reaction critical for remodeling carbon skeletons.
Caption: The "Strategic Pivot": The Babler-Dauben oxidation pathway (solid red) vs. thermodynamic equilibration (dotted yellow).
Experimental Protocols
These protocols are designed to be self-validating. The color change in the Babler oxidation and the exotherm in the Grignard addition serve as real-time process indicators.
Protocol A: Synthesis via Grignard Addition (Luche Variant)
Use this for enolizable or hindered ketones.
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add CeCl₃·7H₂O (1.2 equiv) and dry THF.[1] Stir for 2 hours to form a fine suspension (activation of Ce).[1]
-
Cooling: Cool the suspension to -78 °C . This is critical to suppress enolization.[1]
-
Grignard Addition: Add the Vinylmagnesium Bromide (1.5 equiv) dropwise.[1] Observation: The suspension may thicken. Stir for 1 hour.
-
Substrate Addition: Add the ketone (1.0 equiv) in THF dropwise.
-
Workup: Quench with saturated NH₄Cl at -78 °C, then warm to room temperature. Extract with Et₂O.[1]
-
Validation: 1H NMR should show the disappearance of the ketone carbonyl signal and the appearance of the characteristic vinyl protons (multiplets at δ 5.0–6.0 ppm).
Protocol B: Babler-Dauben Oxidative Transposition
Use this to convert a 3° allylic alcohol into a transposed enone.[1]
-
Setup: Suspend PCC (1.5 equiv) in anhydrous CH₂Cl₂. Note: PCC is orange.
-
Addition: Add the tertiary allylic alcohol (1.0 equiv) in CH₂Cl₂ rapidly at room temperature.
-
Reaction: Stir vigorously. Observation: The orange suspension will darken to a brown/black tar as Chromium is reduced.
-
Monitoring: TLC will show the disappearance of the polar alcohol and the appearance of a less polar, UV-active spot (the enone).
-
Purification: Filter through a pad of Florisil or Silica gel to remove chromium residues (toxic).[1]
-
Yield: Typically 70–85%.[1]
Data Summary: Oxidant Comparison
When performing the oxidative transposition, reagent choice dictates safety and yield.
| Reagent | Mechanism Type | Yield (Typical) | Toxicity Profile | Notes |
| PCC (Babler-Dauben) | [3,3]-Sigmatropic | High (80%+) | High (Cr-VI) | The "Gold Standard" for reliability.[1] Robust but hazardous.[1] |
| IBX / DMSO | Single Electron Transfer | Moderate (60-70%) | Low | Slower kinetics; often requires heating.[1] |
| TEMPO / CuCl | Radical / Aerobic | Variable | Low | Green chemistry alternative; substrate dependent.[1] |
| ReO₃CH₃ (MTO) | Isomerization only | N/A | Moderate | Catalyzes 1,3-transposition without oxidation.[1] |
Case Study: Application in Complex Synthesis
The Taxol Connection
In the synthesis of Taxol (Paclitaxel) and its analogs, the manipulation of the taxane core often relies on the reactivity of allylic alcohols. The C13 side chain attachment—critical for biological activity—is a secondary allylic alcohol, but the construction of the B-ring and the establishment of the bridgehead C1 hydroxyl (a tertiary alcohol) often utilize the logic of allylic oxidation and transposition to install oxygenation patterns correctly.
Fragment-Based Drug Design (FBDD)
In modern FBDD, tertiary allylic alcohols are valued as "metabolic shields."[1] Unlike primary alcohols (rapidly oxidized to acids) or secondary alcohols (oxidized to ketones), the tertiary center resists direct oxidative metabolism. However, the allylic nature allows chemists to use them as a "handle" during the lead optimization phase to introduce polarity or transpose the functionality to a more metabolically labile position if "soft drug" properties are required.
References
-
Ružička, L., & Fornasir, V. (1919). Über die Totalsynthese des Linalools. Helvetica Chimica Acta.[1]
-
Babler, J. H., & Coghlan, M. J. (1976). A facile method for the bishomologation of ketones to α,β-unsaturated aldehydes: Application to the synthesis of the cyclohexanoid components of the boll weevil sex attractant. Synthetic Communications.
-
Dauben, W. G., & Michno, D. M. (1977). Direct oxidation of tertiary allylic alcohols to β-substituted enones. Journal of Organic Chemistry.
-
Imamoto, T., et al. (1989).[1] Carbon-carbon bond forming reactions using cerium metal or organocerium reagents.[1] Journal of the American Chemical Society.
-
Tsuji, J. (1986).[1] New synthetic methods based on the on the palladium-catalyzed activation of allylic substrates. Tetrahedron.
Sources
Bioinspired Pharmacophores: The Structural Nexus of 4-Propylhept-1-en-4-ol and Natural Anticonvulsants
[1]
Executive Summary
4-Propylhept-1-en-4-ol (CAS: 62108-07-0), historically known as Allyldipropylcarbinol, represents a critical "hybrid" pharmacophore.[1] It combines the dipropyl-branching seen in fatty acid derivatives (e.g., Valproic Acid) with the tertiary alcohol motif found in bioactive monoterpenes (e.g., Terpinen-4-ol). While the molecule itself is a synthetic probe, its structural analogs are potent natural products found in Valeriana officinalis and Melaleuca alternifolia. This guide analyzes these relationships, providing a roadmap for bioinspired drug design targeting GABAergic and ion channel pathways.[1]
Part 1: The Synthetic Scaffold & Structural Logic
Chemical Identity & Architecture
4-Propylhept-1-en-4-ol is a tertiary homoallylic alcohol.[1][2] Its structure is defined by a central quaternary carbon bonded to a hydroxyl group, an allyl group, and two propyl chains. This specific geometry creates a lipophilic "cage" that effectively crosses the blood-brain barrier (BBB).[1]
| Feature | Specification | Pharmacological Relevance |
| IUPAC Name | 4-Propylhept-1-en-4-ol | Defines the homoallylic alcohol class.[1] |
| Common Name | Allyldipropylcarbinol | Highlights the "dipropyl" motif shared with Valproate.[1] |
| Molecular Formula | C₁₀H₂₀O | Lipophilic small molecule (MW: 156.27 g/mol ).[1] |
| Key Motif 1 | Dipropyl Branching | Mimics the anticonvulsant pharmacophore of Valproic Acid .[1] |
| Key Motif 2 | Tertiary Hydroxyl | Mimics the sedative/anesthetic motif of Terpinen-4-ol and Ethchlorvynol . |
The "Roseol" Connection
Historically, early phytochemical investigations into Rosa damascena (Rose Oil) identified a constituent termed "Roseol," described as an unsaturated alcohol isomeric with allyldipropylcarbinol.[3][4] Modern analysis suggests this was likely a mixture of isomeric monoterpenes (e.g., citronellol, geraniol) rather than the exact 4-propylhept-1-en-4-ol structure.[1] However, this establishes the molecule as a biomimetic probe —a synthetic structure that occupies the same chemical space as natural terpenes.
Part 2: Natural Occurrence of Analogs
While 4-Propylhept-1-en-4-ol is synthetic, its core structural elements act as "privileged structures" in nature.[1]
The Valerian Connection (Valeriana officinalis)
The dipropyl moiety is the defining feature of Valproic Acid (VPA) (2-propylpentanoic acid).[5]
-
Occurrence: VPA and its precursors (valeric/isovaleric acid) are found in the roots of Valeriana officinalis.[6]
-
Structural Homology: 4-Propylhept-1-en-4-ol can be viewed as a "reduced and allylated" analog of VPA.[1] Both share the lipophilic dipropyl tail required for interaction with the GABA transaminase enzyme and sodium channels.[1]
-
Biosynthesis: In plants, these branched-chain fatty acids are derived from the metabolism of amino acids (leucine/isoleucine) rather than the standard acetate pathway.
The Tea Tree Connection (Melaleuca alternifolia)
The tertiary alcohol moiety is the defining feature of Terpinen-4-ol .[1]
-
Occurrence: The primary active constituent of Tea Tree Oil.[1]
-
Structural Homology: Like 4-Propylhept-1-en-4-ol, Terpinen-4-ol possesses a hindered tertiary hydroxyl group.[1] This steric bulk prevents rapid metabolic oxidation, extending its half-life in vivo.[1]
-
Activity: Terpinen-4-ol exhibits significant anticonvulsant activity by modulating sodium channels, a mechanism predicted for 4-Propylhept-1-en-4-ol based on structural similarity.[1]
Part 3: Mechanistic Pathways & Visualization
The following diagram illustrates the structural and functional relationships between the synthetic probe and its natural analogs.
Figure 1: Structural activity map linking the synthetic scaffold to natural anticonvulsant pathways.
Part 4: Experimental Protocols
Synthesis of 4-Propylhept-1-en-4-ol (Grignard Protocol)
Note: This protocol synthesizes the probe for comparative biological testing against natural extracts.[1]
Reagents:
-
4-Heptanone (Dipropyl ketone)[1]
-
Allylmagnesium bromide (1.0 M in ether)
-
Anhydrous Diethyl Ether or THF[1]
-
Ammonium Chloride (saturated aq.)[1]
Workflow:
-
Preparation: Flame-dry a 250 mL round-bottom flask under Nitrogen atmosphere.
-
Addition: Charge with 50 mL anhydrous ether and 20 mmol Allylmagnesium bromide.
-
Reaction: Cool to 0°C. Dropwise add 4-Heptanone (20 mmol) over 20 minutes.
-
Reflux: Allow to warm to room temperature, then reflux gently for 2 hours to ensure steric hindrance is overcome.
-
Quench: Cool to 0°C. Slowly add saturated NH₄Cl to hydrolyze the alkoxide.
-
Isolation: Extract with ether (3x), dry over MgSO₄, and concentrate in vacuo.
-
Purification: Distill under reduced pressure (bp approx. 85-90°C at 15 mmHg) to isolate the pure tertiary alcohol.
Isolation of Natural Analog (Terpinen-4-ol)
Source: Melaleuca alternifolia leaves (Tea Tree).[1]
Workflow:
-
Steam Distillation: Subject 100g of fresh leaves to steam distillation for 3 hours.
-
Separation: Collect the oil phase.
-
Fractionation: Perform fractional distillation. Terpinen-4-ol is the major component (30-45%) boiling at ~212°C.[1]
-
Validation: Confirm identity via GC-MS (Target ion m/z 71, 111).
Part 5: References
-
PubChem. (2025).[1] 4-Propylhept-1-en-4-ol Compound Summary. National Library of Medicine.[1] [Link]
-
Eadie, M. J. (2004).[1][7] Could Valerian Have Been the First Anticonvulsant? Epilepsia.[1][8][9] [Link]
-
Mondello, L., et al. (2010).[1] Reliable identification of terpenoids in essential oils. Journal of Separation Science. [Link]
-
Phiel, C. J., et al. (2001).[1][7] Histone Deacetylase Is a Direct Target of Valproic Acid, a Potent Anticonvulsant, Mood Stabilizer, and Teratogen. Journal of Biological Chemistry. [Link]
-
Watt, E. E., et al. (2008).[1] The structural requirements for the antiepileptic action of valproic acid. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. 4-Propyl-4-heptanol | C10H22O | CID 137476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 3. Full text of "Year-Book of Pharmacy, comprising abstracts of papers relating to pharmacy, materia medica and chemistry contributed to British and foreign journals with Transactions of the British Pharmaceutical Conference" [archive.org]
- 4. Full text of "Year-Book of Pharmacy, comprising abstracts of papers relating to pharmacy, materia medica and chemistry contributed to British and foreign journals with Transactions of the British Pharmaceutical Conference" [archive.org]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Screening bioactive food compounds in honey bees suggests curcumin blocks alcohol-induced damage to longevity and DNA methylation | bioRxiv [biorxiv.org]
- 8. 4-Propylheptan-3-ol | C10H22O | CID 3040239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Controlled Synthesis of 4-Propylhept-1-en-4-ol via Grignard Allylation
Abstract & Utility
This application note details the protocol for synthesizing 4-propylhept-1-en-4-ol (CAS: 62108-07-0), a tertiary homoallylic alcohol, via the nucleophilic addition of allylmagnesium bromide to 4-heptanone.
Tertiary alcohols bearing allyl groups are critical intermediates in organic synthesis. They serve as precursors for:
-
Spirocyclic ethers via iodocyclization.
-
Ring-closing metathesis (RCM) substrates for cycloalkene synthesis.
-
Fragrance compounds due to their unique volatility and stability profiles.
This protocol prioritizes process safety and reproducibility , utilizing commercially available Grignard reagents to minimize batch-to-batch variability associated with in situ reagent preparation.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the formation of a carbon-carbon bond between the electrophilic carbonyl carbon of 4-heptanone and the nucleophilic
Reaction Pathway
The reaction proceeds through a six-membered cyclic transition state (Zimmerman-Traxler model), typical for allylmetal additions, although the symmetry of 4-heptanone negates stereochemical concerns in this specific instance.
Figure 1: Reaction pathway for the synthesis of 4-propylhept-1-en-4-ol.
Experimental Protocol
Materials & Reagents
| Reagent | CAS | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
| 4-Heptanone | 123-19-3 | 114.19 | 1.0 | 0.817 | Substrate |
| AllylMgBr (1.0 M in Et₂O) | 1730-25-2 | 145.28 | 1.2 | 0.851 | Reagent |
| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 | Solvent | 0.713 | Solvent |
| Ammonium Chloride (Sat. Aq.) | 12125-02-9 | 53.49 | Excess | N/A | Quench |
Critical Safety Note: Allylmagnesium bromide is pyrophoric and reacts violently with water. All glassware must be oven-dried (120°C, >4 hours) and assembled hot under a stream of nitrogen or argon.
Step-by-Step Methodology
Phase 1: Reactor Setup
-
Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet adapter, and a rubber septum.
-
Flame-dry the apparatus under vacuum and backfill with dry nitrogen (repeat 3x).
-
Maintain a positive pressure of nitrogen throughout the procedure.
Phase 2: Reagent Addition
-
Charge the flask with 4-heptanone (11.4 g, 100 mmol) and 100 mL of anhydrous diethyl ether .
-
Cool the solution to 0°C using an ice/water bath. Note: Lower temperatures (-78°C) are often used for stereocontrol in chiral ketones, but 0°C is sufficient for this symmetric substrate to prevent Wurtz coupling side reactions.
-
Transfer Allylmagnesium bromide (120 mL, 120 mmol, 1.0 M in Et₂O) to the addition funnel via cannula or oven-dried syringe.
-
Add the Grignard reagent dropwise over 45 minutes .
-
Observation: A white precipitate (magnesium alkoxide) will form. Ensure the internal temperature does not exceed 5°C.
-
Phase 3: Reaction & Quench
-
Once addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
TLC Check: Monitor consumption of ketone (Mobile phase: 10% EtOAc in Hexanes). Staining with KMnO₄ or Vanillin is required as the product has low UV activity.
-
Cool the mixture back to 0°C .
-
Quench: Slowly add 50 mL of saturated NH₄Cl solution .
-
Caution: Initial addition will be vigorous. Add dropwise until gas evolution ceases.
-
Why NH₄Cl? Strong acids (HCl/H₂SO₄) can cause the dehydration of the resulting tertiary alcohol to an alkene (Zaitsev elimination). NH₄Cl provides a mild buffer (pH ~5-6).
-
Phase 4: Workup & Purification
-
Transfer mixture to a separatory funnel. Separate phases.
-
Extract the aqueous layer with Diethyl Ether (3 x 50 mL) .
-
Combine organic layers and wash with Brine (1 x 50 mL) .
-
Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotavap, bath temp < 30°C to prevent volatility loss).
-
Purification: Perform vacuum distillation.
-
Expected BP: ~85-90°C at 15 mmHg (Estimated).
-
Literature BP (Atmospheric): ~215°C [1]. Note: Avoid atmospheric distillation to prevent thermal elimination.
-
Characterization & Data Analysis
The product, 4-propylhept-1-en-4-ol, is a colorless liquid.[1]
Expected NMR Signals (CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 5.85 | Multiplet (ddt) | 1H | -CH=CH -CH₂ | Terminal alkene (internal) |
| 5.10 - 5.15 | Multiplet | 2H | CH ₂=CH- | Terminal alkene (terminal) |
| 2.25 | Doublet (J=7Hz) | 2H | -C(OH)-CH ₂-CH= | Allylic methylene |
| 1.45 | Multiplet | 4H | -CH ₂-CH₂-CH₃ | Propyl chain (C2) |
| 1.35 | Multiplet | 4H | -CH₂-CH ₂-CH₃ | Propyl chain (C3) |
| 0.92 | Triplet | 6H | -CH₂-CH₂-CH ₃ | Methyl terminals |
Infrared Spectroscopy (FT-IR)
-
3450 cm⁻¹ (Broad): O-H stretching (Alcohol).
-
3080 cm⁻¹: =C-H stretching (Alkene).
-
1640 cm⁻¹: C=C stretching (Alkene).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet reagents/glassware | Grignard reagents are protonated by water to form propene. Ensure strict anhydrous conditions. |
| Wurtz Coupling | Temperature too high | If 1,5-hexadiene (biallyl) is observed, lower addition temp to -20°C and dilute the Grignard reagent. |
| Elimination Product | Acidic workup | Avoid HCl. Use NH₄Cl.[2][3] If emulsion forms, use Rochelle's Salt (Sodium potassium tartrate) to solubilize Mg salts. |
References
-
LookChem. (n.d.). 4-Propylhept-1-en-4-ol Properties and Boiling Point Data. Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (1925). Preparation of Allylmagnesium Bromide. Organic Syntheses, Coll. Vol. 1, p.226. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 551382, 4-Propylhept-1-en-4-ol. Retrieved from [Link]
-
Master Organic Chemistry. (2011).[4][5] Grignard Reagents for Addition to Ketones. Retrieved from [Link]
Sources
Application Notes and Protocols for Catalytic Enantioselective Addition to Ketones
Introduction: The Significance of Chiral Tertiary Alcohols
The catalytic enantioselective addition of nucleophiles to prochiral ketones stands as a cornerstone of modern asymmetric synthesis. This powerful strategy provides direct access to chiral tertiary alcohols, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Unlike their aldehyde counterparts, ketones present a greater stereochemical challenge due to the increased steric hindrance and the similar electronic nature of the two substituents flanking the carbonyl group, making facial discrimination by a chiral catalyst significantly more difficult.[2]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of the principles governing these complex transformations. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.
Core Principles: Achieving Enantioselectivity
The fundamental principle underlying catalytic enantioselective addition to ketones is the creation of a chiral environment around the prochiral carbonyl substrate. This is achieved by a chiral catalyst that complexes with either the ketone or the nucleophile, or both. This transient diastereomeric complex then directs the nucleophilic attack to one of the two enantiotopic faces of the ketone, leading to the preferential formation of one enantiomer of the tertiary alcohol product.
The success of these reactions hinges on several key factors:
-
Catalyst Structure: The nature of the chiral ligand and the metal center (in the case of metal catalysis) or the organic framework (in organocatalysis) is paramount in dictating the stereochemical outcome.
-
Reaction Conditions: Temperature, solvent, and the concentration of reactants and catalyst can have a profound impact on both the yield and the enantioselectivity.
-
Substrate-Catalyst Matching: The steric and electronic properties of both the ketone substrate and the nucleophile must be compatible with the chiral catalyst to achieve high levels of stereocontrol.
I. Enantioselective Alkylation: The Addition of Organozinc Reagents
The addition of organozinc reagents to carbonyl compounds is a classic and highly valuable method for the formation of carbon-carbon bonds.[3] The use of chiral ligands to render this transformation enantioselective has been extensively studied.
Scientific Background
The catalytic cycle typically involves the in-situ formation of a chiral catalyst by the reaction of a chiral ligand, often a β-amino alcohol or a diol, with an achiral metal salt, commonly a titanium alkoxide. This chiral complex then coordinates to the organozinc reagent and the ketone, organizing them in a well-defined three-dimensional arrangement that facilitates the enantioselective transfer of the alkyl group from the zinc to the ketone.[4]
// Nodes Ketone [label="Ketone\n(Prochiral)", fillcolor="#F1F3F4", fontcolor="#202124"]; Organozinc [label="Dialkylzinc\n(R₂Zn)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Chiral Ligand-Ti(IV)\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Ternary Complex\n[Catalyst-Ketone-R₂Zn]", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product_alkoxide [label="Zinc Alkoxide\nProduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Product_alcohol [label="Chiral Tertiary\nAlcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Acidic\nWorkup", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Ketone -> Intermediate [label="Coordination"]; Organozinc -> Intermediate [label="Coordination"]; Catalyst -> Intermediate [label="Coordination"]; Intermediate -> Product_alkoxide [label="Alkyl Transfer\n(Enantioselective Step)"]; Product_alkoxide -> Product_alcohol [label="Protonation"]; Workup -> Product_alkoxide; Product_alkoxide -> Catalyst [style=dashed, label="Catalyst Regeneration"]; } caption [label="Workflow for Enantioselective Alkylation with Organozinc Reagents.", fontsize=10];
Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is adapted from a general procedure for the titanium-tetraisopropoxide-promoted enantioselective addition of diethylzinc to aldehydes using carbohydrate-based chiral ligands.[5]
Materials:
-
Chiral ligand (e.g., a fructose-derived β-amino alcohol)
-
Hexane (anhydrous)
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde
-
Hydrochloric acid (1 N)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas supply
-
Schlenk flask and magnetic stirrer
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral ligand (0.05 mmol, 20 mol%). Dissolve the ligand in anhydrous hexane (0.25 mL).
-
Add titanium (IV) isopropoxide (104 µL, 0.35 mmol, 1.4 eq) to the ligand solution and stir at room temperature for 30 minutes.
-
Reaction Setup: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly inject the 1.0 M solution of diethylzinc in hexanes (0.75 mL, 0.75 mmol, 3 eq). The reaction mixture will typically turn yellow. Continue stirring for 30 minutes at 0 °C.
-
Add benzaldehyde (26.5 mg, 0.25 mmol, 1.0 eq) to the reaction mixture while maintaining the temperature at 0 °C. The reaction is typically stirred for 3 hours.
-
Workup: Quench the reaction by the slow addition of 1 N HCl (3 mL).
-
Extract the aqueous layer with diethyl ether (3 x 5 mL).
-
Combine the organic layers, wash with water (3 x 5 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC analysis.[5]
Data Presentation: Substrate Scope and Performance
| Entry | Ketone/Aldehyde | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Fructose-derived β-amino alcohol | up to 100 | up to 96 | [4] |
| 2 | Acetophenone | Isoborneol-derived diol | >99 | >99 | [1] |
| 3 | Propiophenone | DAIB | 95 | 92 | [6] |
| 4 | Cyclohexyl methyl ketone | DAIB | 75 | 78 | [6] |
II. Enantioselective Reduction: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[7] It employs a chiral oxazaborolidine catalyst and a stoichiometric borane source.
Scientific Background
The mechanism of the CBS reduction involves the coordination of the borane (e.g., BH₃·THF) to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone. This ternary complex adopts a rigid, chair-like six-membered transition state, where the ketone is oriented to minimize steric interactions between its larger substituent and the catalyst's substituents. Hydride is then delivered intramolecularly from the borane to the carbonyl carbon, leading to the formation of the chiral alcohol with high enantioselectivity.[8][9]
// Nodes Catalyst [label="CBS Catalyst\n(Oxazaborolidine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Borane [label="Borane (BH₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated_Catalyst [label="Catalyst-Borane\nComplex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ketone [label="Prochiral Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Transition_State [label="Six-Membered\nTransition State", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_Complex [label="Product-Catalyst\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Chiral_Alcohol [label="Chiral Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Catalyst -> Activated_Catalyst; Borane -> Activated_Catalyst; Activated_Catalyst -> Transition_State; Ketone -> Transition_State [label="Coordination"]; Transition_State -> Product_Complex [label="Hydride Transfer\n(Enantioselective Step)"]; Product_Complex -> Chiral_Alcohol [label="Release"]; Product_Complex -> Catalyst [style=dashed, label="Catalyst Regeneration"]; } caption [label="Mechanism of the CBS Reduction.", fontsize=10];
Protocol: CBS Reduction of Acetophenone
This protocol is based on a typical procedure for the CBS reduction.[10]
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution
-
Acetophenone
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (1 N)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, two-necked flask equipped with a magnetic stir bar, dropping funnel, and under an inert atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 10 mol%).
-
Cool the flask to -20 °C (acetonitrile/dry ice bath).
-
Add the borane-THF solution (0.6 mmol, 0.6 eq) dropwise to the catalyst solution.
-
A solution of acetophenone (1.0 mmol, 1.0 eq) in anhydrous THF (2 mL) is then added dropwise over 10 minutes.
-
Stir the reaction mixture at -20 °C. The reaction progress can be monitored by TLC. Reactions are typically complete within a few minutes to an hour.[11]
-
Workup: Quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Add 1 N HCl (5 mL) and stir for 30 minutes at room temperature.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the product by flash chromatography on silica gel. Determine the enantiomeric excess by chiral GC or HPLC analysis.
Data Presentation: Substrate Scope and Performance
| Entry | Ketone | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | (S)-2-Methyl-CBS-oxazaborolidine | >95 | >95 | [7] |
| 2 | α-Tetralone | (S)-2-Methyl-CBS-oxazaborolidine | >95 | 96 | [11] |
| 3 | 1-Indanone | (S)-2-Methyl-CBS-oxazaborolidine | >95 | 98 | [11] |
| 4 | 2,2,2-Trifluoroacetophenone | In situ generated CBS | 85 | 60 | [8] |
III. Organocatalytic Enantioselective Additions
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages such as lower toxicity, air and moisture stability, and often complementary reactivity.
A. Michael Addition of Ketones to Nitroolefins
The enantioselective Michael addition of ketones to nitroolefins is a highly efficient method for constructing carbon-carbon bonds and generating chiral γ-nitro ketones, which are versatile synthetic intermediates.[12]
This transformation is often catalyzed by chiral primary or secondary amines, such as those derived from proline or cinchona alkaloids. The catalytic cycle typically proceeds through an enamine intermediate. The chiral amine catalyst condenses with the ketone to form a nucleophilic enamine. The catalyst's chiral scaffold then directs the enamine to attack one face of the nitroolefin. In bifunctional catalysts, such as thiourea-amines, the thiourea moiety can activate the nitroolefin through hydrogen bonding, further enhancing both reactivity and stereoselectivity.[5]
// Nodes Catalyst [label="Chiral Amine\nOrganocatalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ketone [label="Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine [label="Chiral Enamine\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nitroolefin [label="Nitroolefin", fillcolor="#F1F3F4", fontcolor="#202124"]; Addition [label="Michael Addition\n(Enantioselective Step)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Iminium [label="Iminium Ion\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="γ-Nitro Ketone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Catalyst -> Enamine; Ketone -> Enamine [label="Condensation"]; Enamine -> Addition; Nitroolefin -> Addition; Addition -> Iminium; Iminium -> Product [label="Hydrolysis"]; Water -> Iminium; Product -> Catalyst [style=dashed, label="Catalyst Regeneration"]; } caption [label="Organocatalytic Michael Addition via Enamine Catalysis.", fontsize=10];
This protocol is a general procedure for the organocatalytic Michael addition of ketones to nitroolefins.[5]
Materials:
-
Chiral primary amine-thiourea organocatalyst
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Dichloromethane
-
Ethyl acetate
-
Water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a solution of trans-β-nitrostyrene (0.3 mmol, 1.0 eq) in dichloromethane (0.1 M), add cyclohexanone (1.5 mmol, 5.0 eq).
-
Add the chiral primary amine-thiourea organocatalyst (0.06 mmol, 20 mol%).
-
Stir the reaction mixture at ambient temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 12 hours.
-
Workup: Upon completion, add ethyl acetate (0.2 mL) to the reaction mixture.
-
Wash the solution twice with water (2 x 1.0 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
B. Enantioselective Cyanosilylation of Ketones
The addition of a cyano group to a ketone is a valuable transformation as the resulting cyanohydrins are precursors to α-hydroxy acids and other important chiral building blocks.[13] Organocatalysis provides a metal-free approach to this reaction.
Chiral thiourea-based catalysts are highly effective for the enantioselective cyanosilylation of ketones. These bifunctional catalysts operate through a cooperative mechanism. The thiourea moiety acts as a hydrogen-bond donor, activating the ketone's carbonyl group towards nucleophilic attack. Simultaneously, the amine functionality of the catalyst acts as a Lewis base, activating the cyanide source (e.g., trimethylsilyl cyanide, TMSCN). This dual activation within the chiral environment of the catalyst leads to high enantioselectivity.[13]
| Entry | Ketone | Nucleophile | Catalyst | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Cyclohexanone | β-Nitrostyrene | (R,R)-DPEN-thiourea | 99 | 99 |[5] | | 2 | Acetophenone | TMSCN | Chiral amino thiourea | 95 | 97 |[13] | | 3 | 2-Heptanone | TMSCN | Chiral amino thiourea | 96 | 96 |[13] | | 4 | 4-Phenyl-2-butanone | β-Nitrostyrene | Proline-derived | 97 | 99 | |
IV. Catalyst Preparation and Troubleshooting
Preparation of (S)-Diphenylprolinol
(S)-Diphenylprolinol is a key precursor for the widely used CBS catalyst. A practical and scalable synthesis is crucial for its application.
Protocol: This procedure is adapted from Organic Syntheses.
-
Grignard Reagent Preparation: Prepare phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous THF.
-
Addition Reaction: Add a solution of Boc-L-proline methyl ester in anhydrous THF to the Grignard reagent at 0 °C.
-
Workup and Deprotection: After the reaction is complete, quench with saturated aqueous ammonium chloride. The Boc protecting group is then removed under acidic conditions.
-
Purification: The crude (S)-diphenylprolinol is purified by recrystallization from hot hexanes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst- Insufficient catalyst loading- Low reaction temperature- Presence of impurities (water, etc.) | - Use freshly prepared or properly stored catalyst.- Increase catalyst loading.- Increase reaction temperature.- Ensure all reagents and solvents are anhydrous and glassware is properly dried. |
| Low Enantioselectivity (ee) | - Non-optimal catalyst for the substrate- Incorrect reaction temperature- Background (non-catalyzed) reaction- Racemization of product | - Screen different chiral ligands/catalysts.- Optimize the reaction temperature (lower temperatures often improve ee).- Use lower temperatures and ensure efficient stirring.- Check the stability of the product under the reaction and workup conditions. |
| Side Reactions | - Enolization of the ketone- Reduction of the ketone (in alkylation reactions)- 1,4-addition to α,β-unsaturated ketones | - Use a more Lewis acidic catalyst or a less basic nucleophile.- Use a less reactive organometallic reagent or lower the temperature.- Choose a catalyst known to favor 1,2-addition (e.g., cerium reagents).[12] |
V. Conclusion
The catalytic enantioselective addition to ketones is a dynamic and evolving field that continues to provide innovative solutions for the synthesis of complex chiral molecules. By understanding the underlying mechanistic principles and carefully optimizing reaction parameters, researchers can effectively harness the power of these transformations. The protocols and data presented in this guide serve as a robust starting point for the successful implementation of these powerful synthetic methods in academic and industrial laboratories.
References
-
Al-Zoubi, R. M., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 26(15), 4483. [Link]
-
Eastgate, M. D., et al. (2015). (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Organic Syntheses, 92, 309-319. [Link]
-
Eastgate, M. D., et al. (2015). (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Organic Syntheses, 92, 309-319. [Link]
-
Itsuno, S. (1998). Enantioselective Reduction of Ketones. Organic Reactions, 52, 395-576. [Link]
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
-
Yus, M., et al. (2008). Enantioselective Addition of Organozinc Reagents to Carbonyl Compounds. The Journal of Organic Chemistry, 73(16), 6055-6073. [Link]
-
Hsieh, S.-H., & O'Brien, P. (2011). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Organic Syntheses. 2-Naphthalenemethanol, 1-(2-hydroxy-4,6-dimethylphenyl)-, (R)-. [Link]
- Krische, M. J., & Krische, E. A. (2003). Catalytic Enantioselective Addition of C-Nucleophiles to Ketones. In Modern Carbonyl Chemistry (pp. 357-386). Wiley-VCH.
-
LibreTexts. 18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones. [Link]
-
Fuerst, D. E., & Jacobsen, E. N. (2005). Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Journal of the American Chemical Society, 127(25), 8964-8965. [Link]
-
Dosa, P. I. (1998). Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones. DSpace@MIT. [Link]
-
Zhang, Z., et al. (2019). Enantioselective cyanation via radical-mediated C–C single bond cleavage for synthesis of chiral dinitriles. Nature Communications, 10(1), 5352. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]
-
Yus, M., et al. (2008). Enantioselective Addition of Organozinc Reagents to Carbonyl Compounds. The Journal of Organic Chemistry, 73(16), 6055-6073. [Link]
-
Zhang, Z., et al. (2019). Enantioselective cyanation via radical-mediated C–C single bond cleavage for synthesis of chiral dinitriles. Nature Communications, 10(1), 5352. [Link]
-
Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]
-
Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. [Link]
-
Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763-2794. [Link]
-
LibreTexts. 18.6: Enantioselective Carbonyl Reductions. [Link]
-
Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]
-
Mastracchio, A., et al. (2010). Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. Proceedings of the National Academy of Sciences, 107(48), 20648-20651. [Link]
-
Hoveyda, A. H., et al. (2011). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Angewandte Chemie International Edition, 50(17), 3884-3911. [Link]
-
Gonzalez-Gomez, J. C., et al. (2020). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 25(18), 4253. [Link]
-
Wikipedia. Enantioselective reduction of ketones. [Link]
-
Organic Syntheses. Copper-catalyzed Cyanation of Alkenyl Iodides. [Link]
-
Corey, E. J., et al. (1987). A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. Journal of the American Chemical Society, 109(25), 7925-7926. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Silver-catalyzed asymmetric Sakurai-Hosomi allylation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 12. Enantioselective cyanation via radical-mediated C–C single bond cleavage for synthesis of chiral dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Synthetic Versatility of 4-Propylhept-1-en-4-ol: A Guide for the Research Chemist
Abstract
4-Propylhept-1-en-4-ol, a tertiary allylic alcohol, represents a versatile yet underexplored building block in modern organic synthesis. Its unique structural motif, featuring a quaternary carbinol center adjacent to a terminal double bond, offers a rich landscape for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis and potential applications of 4-Propylhept-1-en-4-ol, offering detailed protocols and mechanistic insights relevant to researchers in synthetic chemistry, drug discovery, and materials science. We will delve into its preparation via nucleophilic addition and explore its utility as a precursor to valuable synthetic intermediates, including α,β-unsaturated ketones and rearranged allylic systems. Furthermore, its potential role in the fragrance industry will be considered, drawing parallels with structurally related compounds.
Introduction: The Strategic Value of Tertiary Allylic Alcohols
Tertiary allylic alcohols are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of complex molecules, natural products, and pharmaceuticals.[1][2] The presence of both a hydroxyl group and a carbon-carbon double bond in a specific arrangement allows for a diverse range of chemical manipulations. The hydroxyl group can direct stereoselective reactions on the adjacent double bond, while the allylic nature of the alcohol facilitates rearrangements and other transformations that can significantly increase molecular complexity.
4-Propylhept-1-en-4-ol (also known as allyldipropylcarbinol) embodies the key features of this compound class. Its synthesis is straightforward, and its strategic placement of functional groups opens doors to several important synthetic operations. This document will serve as a comprehensive guide to unlocking the synthetic potential of this valuable molecule.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use. Below is a summary of the key physicochemical data for 4-Propylhept-1-en-4-ol.
| Property | Value | Source |
| CAS Number | 62108-07-0 | PubChem[3] |
| Molecular Formula | C₁₀H₂₀O | PubChem[3] |
| Molecular Weight | 156.27 g/mol | PubChem[3] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | 215.7 °C at 760 mmHg | LookChem[4] |
| Density | 0.839 g/cm³ | LookChem[4] |
| Flash Point | 84.7 °C | LookChem[4] |
| LogP | 2.89 - 3.0 | LookChem[4], PubChem[3] |
| Refractive Index | 1.445 | Stenutz[5] |
Spectroscopic Data:
| Technique | Key Data Points | Source |
| ¹H NMR | Data available from NIST/Wiley | PubChem[3] |
| ¹³C NMR | Data available | PubChem[3] |
| IR Spectroscopy | Neat, Capillary Cell data available from NIST/Wiley | PubChem[3] |
| Mass Spectrometry | GC-MS data available from NIST | PubChem[3] |
Synthesis of 4-Propylhept-1-en-4-ol: A Detailed Protocol
The most direct and efficient method for the synthesis of 4-Propylhept-1-en-4-ol is the Grignard reaction between 4-heptanone and allylmagnesium bromide. This reaction is a classic example of a nucleophilic addition to a carbonyl group, a cornerstone of C-C bond formation in organic synthesis.
Figure 2: Mechanism of the Babler-Dauben oxidation of 4-Propylhept-1-en-4-ol.
This transformation is valuable for the synthesis of enones, which are important building blocks in Michael additions, Diels-Alder reactions, and other conjugate additions.
Protocol 2: Synthesis of 4-Propylhept-2-enone
Materials:
-
4-Propylhept-1-en-4-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celite
Procedure:
-
To a stirred suspension of PCC (1.5 eq.) and celite in anhydrous DCM, add a solution of 4-Propylhept-1-en-4-ol (1.0 eq.) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford 4-Propylhept-2-enone.
Acid-Catalyzed Rearrangements
Tertiary allylic alcohols are prone to acid-catalyzed rearrangements, which can lead to the formation of isomeric allylic alcohols or conjugated dienes. The outcome is dependent on the reaction conditions and the substrate structure. Protonation of the hydroxyl group followed by the loss of water generates a stabilized tertiary allylic carbocation, which can then undergo rearrangement or elimination.
Figure 3: Potential pathways for the acid-catalyzed rearrangement of 4-Propylhept-1-en-4-ol.
This reactivity can be harnessed to synthesize a variety of constitutional isomers that may be difficult to access through other means.
Potential in Fragrance and Flavor Chemistry
Many alcohols with molecular weights and structures similar to 4-Propylhept-1-en-4-ol are utilized in the fragrance and flavor industry. The lipophilic carbon skeleton combined with the polar hydroxyl group often imparts characteristic scents. While specific olfactory data for 4-Propylhept-1-en-4-ol is not widely reported, its structural similarity to known fragrance components suggests potential for a green, fruity, or woody scent profile. Further investigation into its odor characteristics and those of its derivatives (e.g., esters) could be a fruitful area of research for the development of new fragrance ingredients.
Conclusion
4-Propylhept-1-en-4-ol is a readily accessible tertiary allylic alcohol with significant potential as a versatile building block in organic synthesis. Its straightforward preparation and the rich chemistry of its functional groups allow for the synthesis of valuable intermediates such as α,β-unsaturated ketones and a variety of rearranged products. The protocols and mechanistic discussions provided in this guide are intended to equip researchers with the foundational knowledge to explore and exploit the synthetic utility of this compound. Further research into its applications, particularly in the areas of natural product synthesis and fragrance chemistry, is warranted and promises to unveil new and exciting avenues for chemical innovation.
References
-
LookChem. (n.d.). 4-Propylhept-1-en-4-ol. Retrieved February 7, 2026, from [Link]
-
Li, J., Tan, C., Gong, J., & Yang, Z. (2014). Pd(TFA)2-Catalyzed 1,3-Isomerization of Tertiary Allylic Alcohols and Subsequent Oxidation: A One-Pot Synthesis of β-Disubstituted-α,β-Unsaturated Enones. Organic Letters, 16(20), 5370–5373. [Link]
-
PubChem. (n.d.). 4-Propyl-1,6-heptadien-4-ol. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Propyl-1-heptene. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Propyl-3-heptene. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Propylhept-1-en-4-ol. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Allyl alcohol. Retrieved February 7, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Propyl-4-heptanol. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Propylheptane. Retrieved February 7, 2026, from [Link]
-
Gantrade. (n.d.). Polymer Applications of Allyl Alcohol. Retrieved February 7, 2026, from [Link]
-
Nanjing Chemical Material Corp. (n.d.). Learn About the Application and Storage of Allyl Alcohol. Retrieved February 7, 2026, from [Link]
-
The Royal Society of Chemistry. (2007). Oxidation of Allylic Alcohols to α,β-Unsaturated Carbonyl Compounds with Aqueous Hydrogen Peroxide. Retrieved February 7, 2026, from [Link]
-
LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 7, 2026, from [Link]
-
Journal of the American Chemical Society. (2016, September 16). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Retrieved February 7, 2026, from [Link]
-
Stenutz. (n.d.). 4-propyl-1-hepten-4-ol. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Streamlined Catalytic Enantioselective Synthesis of α-Substituted β,γ-Unsaturated Ketones and Either of the Corresponding Tertiary Homoallylic Alcohol Diastereomers. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Transformation of allylic ethers into α,β-unsaturated ketones or aldehydes. Retrieved February 7, 2026, from [Link]
-
Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). IR-NMR multimodal computational spectra dataset for 177K patent-extracted organic molecules. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Isomerization of allylic alcohols in water catalyzed by transition metal complexes. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (n.d.). Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. Retrieved February 7, 2026, from [Link]
-
University of Alberta Libraries. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (n.d.). Novel 3-hydroxypropyl bonded phase by direct hydrosilylation of allyl alcohol on amorphous hydride silica. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. Retrieved February 7, 2026, from [Link]
Sources
- 1. 4-Propyl-1-heptene | C10H20 | CID 18627211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Propylhept-1-en-4-ol | C10H20O | CID 551382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. US2663680A - Extractive distillation of allyl alcohol from n-propyl alcohol - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
oxidation reactions of 4-Propylhept-1-en-4-ol
Application Note: Strategic Oxidation Protocols for 4-Propylhept-1-en-4-ol
Executive Summary
4-Propylhept-1-en-4-ol (CAS: 62108-07-0) , also known as 4-allylheptan-4-ol, represents a unique class of tertiary homoallylic alcohols .[1] Unlike simple allylic alcohols, this scaffold possesses a quaternary center at the
Consequently, the strategic functionalization of this molecule relies on the chemoselective oxidation of the terminal alkene (
- -Lactones: Via oxidative cleavage and spontaneous cyclization.[1]
- -Hydroxy Ketones / Cyclic Hemiketals: Via Wacker-type oxidation.[1]
-
Triols: Via dihydroxylation.[1]
This guide provides validated protocols for these transformations, emphasizing the "Lactone Route" as a critical pathway for generating fragrance ingredients and pharmacophores.
Chemical Profile & Reactivity Analysis
| Property | Specification |
| IUPAC Name | 4-Propylhept-1-en-4-ol |
| Structure | Tertiary Alcohol, Homoallylic Olefin |
| Molecular Weight | 156.27 g/mol |
| Key Functional Groups | Terminal Alkene ( |
| Oxidation Challenge | The |
| Strategic Advantage | The |
Mechanistic Insight:
The reactivity of 4-Propylhept-1-en-4-ol is defined by the distance between the alkene and the hydroxyl group.[1] Being a homoallylic system (3 carbons separation:
Core Oxidation Workflows
Workflow A: Oxidative Cleavage to -Lactones (High Value)
Target: 5,5-Dipropyldihydrofuran-2(3H)-one Mechanism: Oxidative cleavage of the terminal alkene to a carboxylic acid, followed by spontaneous intramolecular esterification (lactonization).[1]
Protocol: Ruthenium-Catalyzed Periodate Oxidation This method is preferred over ozonolysis for bench-scale safety and the ability to drive the oxidation directly to the carboxylic acid state in a single pot.
Reagents:
-
Ruthenium(III) chloride hydrate (
) - Catalyst[1] -
Sodium Periodate (
) - Stoichiometric Oxidant[1] -
Solvent:
(2:2:3 ratio) Note: EtOAc/MeCN/H2O is a greener alternative.
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask, dissolve 4-Propylhept-1-en-4-ol (10 mmol, 1.56 g) in a mixture of acetonitrile (20 mL) and ethyl acetate (20 mL).
-
Catalyst Addition: Add
(2.2 mol%, 0.05 g).[1] The solution will turn dark. -
Oxidant Addition: Dissolve
(4.0 equiv, 40 mmol, 8.55 g) in water (30 mL). Add this solution dropwise to the reaction flask over 30 minutes while stirring vigorously at room temperature.-
Observation: A white precipitate (
) will form.[1] The mixture may warm slightly (exothermic).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Reaction: Stir for 2–4 hours. Monitor by TLC (hexane/EtOAc 4:1).[1] The starting olefin (
) should disappear, replaced by the more polar lactone spot ( ). -
Workup: Quench with saturated aqueous
(20 mL) to reduce residual oxidants. Extract with ethyl acetate ( mL).[1] -
Purification: Dry organic layers over
, filter, and concentrate. The crude oil often contains the open-chain hydroxy-acid in equilibrium.[1] Dissolve in toluene and reflux with a catalytic amount of p-TsOH (Dean-Stark trap) for 1 hour to force complete cyclization to the lactone.[1] -
Yield: Expect 75–85% isolated yield of the
-lactone.[1]
Workflow B: Wacker Oxidation to Methyl Ketones
Target: 4-Hydroxy-4-propylheptan-2-one (and cyclic hemiketal tautomer) Mechanism: Pd(II)-catalyzed hydration of the terminal alkene.[1]
Protocol: Tsuji-Wacker Conditions Standard conditions are modified to prevent dehydration of the tertiary alcohol.
Reagents:
- (10 mol%)
- (1.0 equiv)
-
Oxygen (balloon)[2]
-
Solvent: DMF /
(7:1)
Step-by-Step Procedure:
-
Setup: Charge a flask with
(0.17 g) and (0.99 g) in DMF (25 mL) and water (3.5 mL). -
Activation: Stir under an oxygen atmosphere (balloon) for 1 hour until the solution is green/black.
-
Substrate Addition: Add 4-Propylhept-1-en-4-ol (10 mmol, 1.56 g) slowly.
-
Reaction: Stir at room temperature for 24 hours under
. -
Workup: Pour into cold 1N HCl (50 mL) to solubilize copper salts. Extract with ether.[1]
-
Result: The product exists as an equilibrium mixture of the acyclic hydroxy-ketone and the cyclic hemiketal (2-methyl-5,5-dipropyltetrahydrofuran-2-ol).[1]
-
Note: To form the stable cyclic ether (removing the -OH), subsequent reduction (e.g.,
) is required.
Workflow C: Upjohn Dihydroxylation
Target: 4-Propylheptane-1,2,4-triol Mechanism: Syn-dihydroxylation of the alkene.[1]
Protocol:
-
Mix: Substrate (10 mmol) in Acetone/Water (4:1).
-
Add: N-Methylmorpholine N-oxide (NMO, 1.1 equiv) and
(0.2 mol% as 2.5% wt solution in t-BuOH). -
Stir: 12 hours at RT.
-
Quench: Solid
(1 g). Stir 30 mins. -
Isolate: Extract with EtOAc. The product is a viscous, polar triol.
Comparative Data & Selection Guide
| Outcome Desired | Preferred Protocol | Key Reagent | Expected Yield | Notes |
| Lactone (Cyclic Ester) | Oxidative Cleavage | 82% | Spontaneous cyclization; high stability product.[1] | |
| Methyl Ketone | Wacker Oxidation | 65-70% | Product exists in ketone/hemiketal equilibrium.[1] | |
| Triol | Upjohn | 90% | Very polar; useful as a cross-linking agent.[1] | |
| Epoxide | Prilezhaev | mCPBA | 88% | Acid-sensitive; store over basic alumina.[1] |
Pathway Visualization
Figure 1: Divergent oxidation pathways for 4-Propylhept-1-en-4-ol.[1] The Green path (Lactone) represents the highest synthetic value for stability and fragrance applications.
References
-
Direct Lactonization of Alkenols via Osmium Tetroxide-Mediated Oxidative Cleavage. Source: Michigan State University Chemistry Archives.[1] URL:[Link]
-
Oxidative Cleavage of Long Chain Olefins to Carboxylic Acids with Hydrogen Peroxide. Source: ResearchGate / Green Chemistry.[1] URL:[Link]
-
Wacker Oxidation: Mechanism and Synthetic Applications. Source: Chemistry LibreTexts.[1] URL:[Link][2]
-
PubChem Compound Summary: 4-Propylhept-1-en-4-ol. Source: National Center for Biotechnology Information (2023).[1] URL:[Link]
Sources
Strategic Purification of 4-Propylhept-1-en-4-ol via Automated Flash Column Chromatography
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed protocol and theoretical framework for the purification of 4-Propylhept-1-en-4-ol, a tertiary allylic alcohol, using normal-phase column chromatography. The inherent structural characteristics of this compound—moderate polarity from the hydroxyl group and potential for acid-catalyzed rearrangement due to its tertiary allylic nature—necessitate a carefully optimized chromatographic strategy. This guide offers a comprehensive workflow, from initial method development using Thin-Layer Chromatography (TLC) to a step-by-step column chromatography protocol, including troubleshooting and data interpretation. The methodologies described herein are designed to ensure high purity and recovery, critical for applications in research and drug development.
Introduction: The Purification Challenge
4-Propylhept-1-en-4-ol is a valuable synthetic intermediate whose utility is directly dependent on its purity.[1][2] As a tertiary allylic alcohol, it presents unique challenges during purification. The hydroxyl group provides a site for polar interactions, making it well-suited for separation on polar stationary phases like silica gel. However, the acidic nature of standard silica gel can potentially catalyze side reactions, such as dehydration or rearrangement, especially given the stability of the potential tertiary carbocation intermediate. Therefore, a robust purification protocol must not only separate the target compound from synthetic impurities but also preserve its structural integrity.
Column chromatography is a fundamental biophysical technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[3][4] For moderately polar organic molecules like 4-Propylhept-1-en-4-ol, normal-phase chromatography, utilizing a polar stationary phase (e.g., silica gel) and a non-polar mobile phase, is the method of choice.[5][6] The separation is governed by the polarity of the compounds; more polar molecules adsorb more strongly to the stationary phase and thus elute later than less polar molecules.[5][6]
Principle of Separation
The purification strategy hinges on the principles of adsorption chromatography.[3][7]
-
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for this application.[8][9][10] Its surface is covered with hydroxyl (-OH) groups, making it highly polar. The hydroxyl group of 4-Propylhept-1-en-4-ol can form hydrogen bonds with these silica surface groups, leading to its retention.
-
Mobile Phase: The mobile phase, or eluent, is a solvent or mixture of solvents that flows through the column.[3][7] Its role is to carry the sample components along the stationary phase. By systematically increasing the polarity of the mobile phase, adsorbed compounds can be selectively desorbed and eluted from the column.
-
Equilibrium: A dynamic equilibrium is established for each component between being adsorbed onto the stationary phase and being dissolved in the mobile phase.[5] Less polar impurities will spend more time in the mobile phase and elute quickly. The more polar 4-Propylhept-1-en-4-ol will be retained longer. By carefully selecting the mobile phase composition, a clean separation can be achieved.
Pre-Purification: Method Development with TLC
Before committing to a large-scale column separation, it is imperative to develop the separation method on a small scale using Thin-Layer Chromatography (TLC). TLC operates on the same principles as column chromatography and is an invaluable tool for determining the optimal mobile phase composition.[4]
Objective: To find a solvent system that provides a retention factor (Rƒ) of 0.25 - 0.35 for 4-Propylhept-1-en-4-ol. This Rƒ range typically ensures good separation on a column without excessively long elution times.
Protocol for TLC Analysis:
-
Prepare TLC Chambers: Line two or three small beakers or TLC tanks with filter paper and add different ratios of a hexane/ethyl acetate solvent system (e.g., 95:5, 90:10, 80:20). Cover the chambers to allow the atmosphere to saturate.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if any components are UV active) and/or by staining with a potassium permanganate (KMnO₄) dip, which is effective for visualizing alcohols and alkenes.
-
Calculate Rƒ: Measure the distance traveled by the spot and the distance traveled by the solvent front.
-
Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
-
Optimize: Adjust the solvent ratio until the spot corresponding to 4-Propylhept-1-en-4-ol has an Rƒ value in the target range of 0.25-0.35, and is well-separated from impurity spots.
Detailed Protocol for Column Chromatography
This protocol outlines the purification of 4-Propylhept-1-en-4-ol using flash column chromatography, which uses pressure to accelerate solvent flow for faster and more efficient separations.[5]
Materials and Equipment
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel | Standard polarity for separating alcohols.[8][9] |
| Mobile Phase | Hexane/Ethyl Acetate | A common, effective solvent system with tunable polarity.[7] |
| Column | Glass column with stopcock | Appropriate for gravity or flash chromatography. |
| Sample Loading | Dry Loading | Recommended to ensure a narrow sample band and improve resolution. |
| Fraction Collection | Test tubes or vials | For collecting small, discrete volumes of eluent. |
| Analysis | TLC plates, UV lamp, KMnO₄ stain | To monitor the separation and identify pure fractions.[5] |
Step-by-Step Workflow
Step 1: Column Packing (Slurry Method)
-
Insert a small plug of cotton or glass wool into the bottom of the column to support the packing material.
-
Add a thin layer of sand (~1 cm) over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).[6] The consistency should be like a thin milkshake.
-
With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Once the silica has settled, add another layer of sand (~1 cm) on top to prevent disruption of the silica bed during sample and eluent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
Step 2: Sample Preparation and Loading (Dry Loading)
-
Dissolve the crude 4-Propylhept-1-en-4-ol sample in a minimal amount of a low-boiling-point solvent, such as dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to this solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the top of the sand layer in the packed column.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in numbered test tubes. If using flash chromatography, apply gentle air pressure to the top of the column.[5]
-
Start eluting with the low-polarity solvent system determined by TLC (e.g., 95:5 Hexane/EtOAc). This will elute non-polar impurities first.
-
Gradually increase the polarity of the mobile phase (gradient elution) as needed (e.g., to 90:10, then 85:15 Hexane/EtOAc) to elute the 4-Propylhept-1-en-4-ol. A gradient elution ensures that compounds are eluted in well-defined bands.[5][11]
-
Collect fractions of a consistent volume (e.g., 10-20 mL, depending on column size).
Step 4: Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate, alongside a spot of the original crude mixture.
-
Identify the fractions containing the pure desired product (those showing a single spot at the correct Rƒ).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 4-Propylhept-1-en-4-ol.
-
Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Workflow Visualization
Caption: Workflow for the purification of 4-Propylhept-1-en-4-ol.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Compound elutes too quickly | Mobile phase is too polar. | Decrease the percentage of the polar solvent. Ensure the starting Rƒ on TLC was in the 0.25-0.35 range. |
| Poor separation (overlapping bands) | - Sample band was too wide.- Column was packed poorly.- Incorrect mobile phase. | - Use the dry loading technique.- Repack the column carefully, ensuring no cracks or channels.- Re-optimize the mobile phase using TLC to maximize the difference in Rƒ values (ΔRƒ) between components. |
| Streaking or tailing of bands | - Sample is too concentrated (overloading).- Compound is degrading on the silica.- Strong interaction with residual silanol groups. | - Dilute the sample or use a larger column.- Consider adding a small amount (~0.5%) of a neutralizer like triethylamine to the mobile phase to deactivate the acidic sites on the silica.[12] |
| Product is impure after pooling | Fractions were pooled incorrectly. | Analyze fractions more carefully by TLC, potentially spotting every single fraction to ensure only pure fractions are combined. |
Conclusion
The successful purification of 4-Propylhept-1-en-4-ol by column chromatography is readily achievable through a systematic and principled approach. Careful method development using TLC is the cornerstone of an efficient separation, allowing for the selection of a mobile phase that provides optimal resolution. By employing the detailed protocol for column packing, sample loading, and gradient elution, researchers can reliably obtain this tertiary allylic alcohol in high purity while minimizing the risk of degradation. This guide provides a self-validating framework that, when combined with careful analytical monitoring, ensures the integrity and quality of the final product for downstream applications.
References
- Google Patents. (n.d.). WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Streamline Purification of Organic Synthesis Mixture. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production. Retrieved from [Link]
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Separation techniques: Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]
-
JYX. (n.d.). Challenges in the stereoselective synthesis of allylic alcohols. Retrieved from [Link]
-
extraktLAB. (n.d.). Mobile Phase vs Stationary Phase. Retrieved from [Link]
-
Chromatography Forum. (2011). separation of acid, alcohols, alde with water. Retrieved from [Link]
-
Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]
-
ACS Omega. (n.d.). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic Properties of Ethanol/Water Mobile Phases on Silica Based Monolithic C18. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]
-
YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved from [Link]
-
PubChem. (n.d.). 4-Propylhept-1-en-4-ol. Retrieved from [Link]
Sources
- 1. Challenges in the stereoselective synthesis of allylic alcohols :: JYX [jyx.jyu.fi]
- 2. Allylic alcohol synthesis by addition [organic-chemistry.org]
- 3. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. columbia.edu [columbia.edu]
- 6. youtube.com [youtube.com]
- 7. pharmanow.live [pharmanow.live]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. extraktlab.com [extraktlab.com]
- 11. WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Analytical HPLC Analysis of Tertiary Alcohols
Abstract
The analysis of tertiary alcohols by High-Performance Liquid Chromatography (HPLC) presents unique challenges due to their polarity, potential for poor retention on conventional reversed-phase columns, and lack of strong chromophores for UV detection. Furthermore, the presence of a stereogenic center in many tertiary alcohols necessitates the development of enantioselective methods for accurate characterization and quality control in the pharmaceutical and fragrance industries. This comprehensive guide provides an in-depth exploration of robust analytical HPLC methods for both achiral and chiral tertiary alcohols. We will delve into the foundational principles of method development, including stationary phase selection and mobile phase optimization. Detailed, field-proven protocols for direct analysis and pre-column derivatization are presented, along with a thorough discussion on method validation in accordance with ICH guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient HPLC methods for the analysis of this important class of compounds.
The Analytical Challenge of Tertiary Alcohols
Tertiary alcohols possess a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structural feature imparts several characteristics that influence their behavior in HPLC analysis:
-
Polarity and Hydrophilicity: The hydroxyl group makes tertiary alcohols relatively polar. This can lead to insufficient retention on traditional non-polar stationary phases like C18, especially for smaller, more hydrophilic tertiary alcohols, which may elute in or near the solvent front.
-
Lack of a Strong Chromophore: Most simple tertiary alcohols do not possess a chromophore that absorbs strongly in the UV-Visible range, making sensitive detection challenging without derivatization.
-
Stereoisomerism: Many tertiary alcohols are chiral, existing as a pair of enantiomers. Since enantiomers have identical physical and chemical properties in an achiral environment, their separation requires a chiral environment, typically a chiral stationary phase (CSP) or a chiral mobile phase additive.
-
Peak Shape Issues: The polar hydroxyl group can sometimes interact with residual silanol groups on silica-based stationary phases, leading to peak tailing.
Method Development Strategies for Achiral Tertiary Alcohols
Stationary Phase Selection
The choice of stationary phase is critical for achieving adequate retention and good peak shape. While C18 columns are the workhorse of reversed-phase HPLC, they may not always be the optimal choice for polar tertiary alcohols.
-
Conventional C18: For larger, more hydrophobic tertiary alcohols, a standard C18 column can provide sufficient retention.
-
Polar-Embedded and Polar-Endcapped Phases: For more polar tertiary alcohols, columns with polar-embedded groups (e.g., amide or carbamate) or polar-endcapped phases offer alternative selectivity and can improve retention and peak shape in highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar analytes that are not well-retained in reversed-phase. In HILIC, a polar stationary phase (e.g., bare silica, diol, or amide) is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) with a small amount of aqueous buffer.
Mobile Phase Optimization
The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation.
-
Organic Modifier: In reversed-phase HPLC, acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally has a stronger elution strength than methanol. Changing the organic modifier can alter the selectivity of the separation.
-
pH Control: For ionizable tertiary alcohols, controlling the pH of the mobile phase is crucial. By adjusting the pH to suppress the ionization of the analyte, retention on a reversed-phase column can be significantly increased.
-
Buffers: The use of a buffer (e.g., phosphate or acetate) is essential for maintaining a constant and reproducible mobile phase pH.
Protocol 1: Reversed-Phase HPLC Analysis of Linalool (An Example of an Achiral Tertiary Alcohol)
This protocol provides a general method for the analysis of a common tertiary alcohol, linalool, which can be adapted for other similar compounds.
Materials and Reagents
-
Linalool standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Methanol (for sample preparation)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (55:45, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Prepare a stock solution of linalool standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 to 200 µg/mL.
-
For unknown samples, dissolve an accurately weighed amount in methanol and dilute with the mobile phase to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Expected Results
Under these conditions, linalool should be well-retained and exhibit a symmetrical peak. The retention time will be dependent on the specific C18 column used but can be expected in the mid-range of the chromatogram.
Enhancing Detection: Pre-column Derivatization
For tertiary alcohols lacking a strong chromophore, pre-column derivatization is a powerful strategy to enhance UV or fluorescence detection. 3,5-Dinitrobenzoyl chloride is a common derivatizing agent that introduces a strongly UV-absorbing moiety to the alcohol.
Protocol 2: Derivatization with 3,5-Dinitrobenzoyl Chloride and RP-HPLC-UV Analysis
This protocol details the derivatization of a tertiary alcohol to form a 3,5-dinitrobenzoate ester for enhanced UV detection.
Materials and Reagents
-
Tertiary alcohol sample
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous, HPLC grade)
-
1 M Hydrochloric acid
-
Sodium sulfate (anhydrous)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Derivatization Procedure
-
In a clean, dry vial, dissolve approximately 10 mg of the tertiary alcohol in 1 mL of anhydrous dichloromethane.
-
Add 1.2 equivalents of 3,5-dinitrobenzoyl chloride.
-
Add 2 equivalents of anhydrous pyridine to act as a catalyst and acid scavenger.
-
Cap the vial tightly and heat at 60 °C for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Add 2 mL of 1 M HCl to quench the reaction and wash the organic layer.
-
Separate the organic layer and wash it with 2 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for HPLC analysis.
Chromatographic Conditions for the Derivative
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| 0-20 min: 60-90% Acetonitrile | |
| 20-25 min: 90% Acetonitrile | |
| 25-30 min: 60% Acetonitrile | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Chiral Separation of Tertiary Alcohols
The separation of enantiomers is a critical aspect of pharmaceutical analysis. The most common approach is to use a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including alcohols.[1]
CSP Selection
-
Amylose and Cellulose Derivatives: Columns such as those with tris(3,5-dimethylphenylcarbamate) derivatives of amylose or cellulose are excellent starting points for screening.
-
Immobilized vs. Coated: Immobilized polysaccharide CSPs offer greater solvent compatibility, allowing for a wider range of mobile phases to be used, which can be advantageous for method development.
Mobile Phase in Chiral Separations
-
Normal Phase: A mixture of an alkane (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol) is commonly used. The type and concentration of the alcohol modifier can significantly impact enantioselectivity.
-
Reversed Phase: Mixtures of acetonitrile/water or methanol/water are used. This mode is often preferred for more polar analytes.
-
Polar Organic Mode: Using 100% polar organic solvents like methanol, ethanol, or acetonitrile can offer unique selectivity.
-
Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes) can improve peak shape and resolution. For neutral alcohols, additives are generally not necessary.
Protocol 3: Chiral Separation of a Tertiary Alcohol
This protocol provides a starting point for the chiral separation of a generic tertiary alcohol.
Materials and Reagents
-
Racemic tertiary alcohol standard
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at a suitable wavelength (or after derivatization) |
| Injection Volume | 10 µL |
Optimization Strategy
If the initial conditions do not provide adequate separation, consider the following adjustments:
-
Change the alcohol modifier: Switch from isopropanol to ethanol.
-
Vary the modifier concentration: Evaluate mobile phases with 5%, 15%, and 20% alcohol modifier.
-
Switch to a different CSP: Screen a cellulose-based CSP.
-
Explore reversed-phase or polar organic modes.
Method Validation: A Self-Validating System
Once a suitable HPLC method has been developed, it must be validated to ensure it is fit for its intended purpose. Method validation is a regulatory requirement and is crucial for ensuring the reliability of analytical data. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Key Validation Parameters
The following parameters should be evaluated for a quantitative HPLC method for a tertiary alcohol:
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | Peak purity analysis, resolution > 2 between the analyte and closest eluting peak. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 5-7 concentrations. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. | % Recovery of 98.0-102.0% for spiked samples at three concentration levels. |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day, different analyst/instrument): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; precision (RSD) ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Conclusion
The successful analysis of tertiary alcohols by HPLC is readily achievable with a systematic approach to method development. For achiral analysis, careful selection of the stationary and mobile phases is key to achieving good retention and peak shape. When sensitivity is a limitation, pre-column derivatization with an agent like 3,5-dinitrobenzoyl chloride provides a robust solution for enhanced UV detection. For chiral tertiary alcohols, polysaccharide-based CSPs offer a high probability of successful enantioseparation, with mobile phase optimization being the primary tool for refining the resolution. All developed methods must be subjected to a thorough validation process, following ICH guidelines, to ensure the generation of reliable and accurate data, making the analytical procedure a self-validating and trustworthy system for research, development, and quality control.
References
-
Filo. (2025, August 30). Preparative of Derivative of Alcohols. Available at: [Link]
- Michels, J. J., & Dorsey, J. G. (1988). Retention in reversed-phase liquid chromatography: solvatochromic investigation of homologous alcohol-water binary mobile phases.
- Henry, R. A., Schuster, S. A., Johnson, W. L., McHale, C. W., & Waeghe, T. J. (2017). Developing HPLC Methods When C18 Columns Don't Work. MAC-MOD Analytical.
- Valdez, D., & Reier, J. C. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride.
- ResearchGate. (n.d.). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate)
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- LCGC International. (2026, February 6). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate. (2022, September 26).
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Sources
Application Note: High-Efficiency Derivatization of 4-Propylhept-1-en-4-ol for GC-MS Analysis
Executive Summary
The analysis of 4-Propylhept-1-en-4-ol (CAS: Generic structure class: Tertiary Allylic Alcohol) presents a dual challenge in gas chromatography: steric hindrance impeding derivatization and thermal instability leading to elimination reactions.[1] Direct injection of this tertiary alcohol often results in dehydration inside the hot injector port, yielding variable amounts of isomeric alkenes (dehydration products) rather than the parent molecule.
This Application Note details a robust protocol for the quantitative conversion of 4-Propylhept-1-en-4-ol to its trimethylsilyl (TMS) ether derivative. By utilizing BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed with 1% TMCS (Trimethylchlorosilane) in a pyridine matrix, we achieve >99% conversion, preventing thermal degradation and ensuring reproducible quantification.[1]
Technical Background & Rationale
The Analyte: 4-Propylhept-1-en-4-ol
This molecule is a tertiary alcohol featuring significant steric bulk around the hydroxyl group.[1] The central carbon (C4) is bonded to:
The Problem: Thermal Dehydration (Elimination)
Tertiary alcohols possess a weak C-O bond and a stable carbocation intermediate. Upon exposure to the high temperatures of a GC inlet (typically 250°C), the hydroxyl group is easily eliminated as water (E1 mechanism), forming a mixture of alkene isomers.
-
Consequence: The "alcohol" peak disappears or tails heavily, while broad, early-eluting "ghost peaks" (alkenes) appear.[1] Quantification becomes impossible.
The Solution: Silylation
Derivatization replaces the active proton of the hydroxyl group with a trimethylsilyl (TMS) group.[3]
-
Reagent Choice: BSTFA + 1% TMCS .[1]
-
Why BSTFA? It is a strong silyl donor and forms volatile byproducts (trifluoroacetamide) that elute early and do not interfere with the analyte.
-
Why TMCS? Sterically hindered tertiary alcohols react slowly with pure BSTFA.[1] TMCS acts as a Lewis acid catalyst, increasing the silyl donor potential and ensuring the reaction reaches completion.
-
Why Pyridine? It acts as an acid scavenger (neutralizing HCl formed from TMCS) and drives the equilibrium forward.
-
Experimental Protocol
Reagents and Equipment
-
Analyte Standard: 4-Propylhept-1-en-4-ol (>95% purity).[1]
-
Derivatization Reagent: BSTFA + 1% TMCS (Commercial mix, e.g., Sigma-Aldrich/Merck).[1]
-
Solvent: Anhydrous Pyridine (stored over KOH pellets or molecular sieves).[1]
-
Internal Standard (IS): Dodecane or Naphthalene (non-reactive).[1]
-
Vials: 2 mL amber autosampler vials with PTFE-lined crimp/screw caps.
-
Heating Block: Capable of maintaining 70°C ± 2°C.[1]
Step-by-Step Derivatization Workflow
Critical Pre-requisite: The sample must be completely dry.[1] Traces of water will hydrolyze the TMS reagent immediately.
-
Sample Preparation: Weigh 5 mg of sample into a 2 mL vial.
-
Solvent Addition: Add 500 µL of Anhydrous Pyridine. Vortex to dissolve.[1]
-
Reagent Addition: Add 200 µL of BSTFA + 1% TMCS.
-
Note: A molar excess of at least 10:1 (Reagent:Analyte) is recommended.[1]
-
-
Inert Atmosphere (Optional but Recommended): Flush the headspace gently with dry Nitrogen for 10 seconds. Cap immediately.
-
Reaction: Incubate the vial at 70°C for 45 minutes .
-
Rationale: Tertiary alcohols require thermal energy to overcome the activation barrier caused by steric hindrance.[1] Room temperature reaction is insufficient.
-
-
Cooling: Allow the vial to cool to room temperature (approx. 10 mins).
-
Dilution/Injection: Inject directly or dilute with anhydrous Hexane if the concentration is too high for the detector.
Workflow Visualization
Figure 1: Optimized derivatization workflow for sterically hindered tertiary alcohols.
GC-MS Method Parameters
To ensure the derivative is analyzed correctly without thermal degradation in the column:
| Parameter | Setting | Rationale |
| Inlet Temp | 260°C | High enough to vaporize the derivative instantly. |
| Injection Mode | Split (10:1 or 50:1) | Prevents column overload; sharpens peaks.[1] |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5) | Standard non-polar phase; excellent for TMS derivatives.[1] |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode.[1][4] |
| Oven Program | 60°C (1 min) → 15°C/min → 280°C (3 min) | Slow ramp not required; derivative elutes cleanly. |
| Transfer Line | 280°C | Prevent cold-spot condensation.[1] |
| Ion Source | 230°C (EI Mode, 70eV) | Standard ionization.[1] |
Results & Interpretation
Mass Spectral Logic
The derivatization adds a Trimethylsilyl group (
-
Native MW: 156 Da (
) -
Derivative MW: 228 Da (
)
Diagnostic Fragmentation: Tertiary alcohol-TMS ethers undergo Alpha-Cleavage adjacent to the ether oxygen.[1] The charge is retained on the silicon-containing fragment.[1] We have three groups attached to the central carbon:[5]
Predicted Ions:
-
[M - 15]⁺ (m/z 213): Loss of a methyl group from the Silicon atom.[1] Always present in TMS derivatives.[1]
-
[M - 43]⁺ (m/z 185): Loss of a Propyl group.[1] Likely Base Peak (statistically favored as there are two propyl groups).[1]
-
[M - 41]⁺ (m/z 187): Loss of the Allyl group.[1]
-
m/z 73 & 75: Characteristic low-mass silicon fragments (
and ).
Fragmentation Diagram[1]
Figure 2: Predicted mass spectral fragmentation pathways for 4-Propylhept-1-en-4-ol TMS ether.
Troubleshooting & Validation
| Issue | Cause | Corrective Action |
| Low Response | Incomplete reaction due to moisture.[1] | Dry sample under |
| Multiple Peaks | Thermal degradation in injector.[1] | Ensure inlet liner is clean/deactivated.[1] Verify derivatization is complete (native alcohol peak should be absent).[1] |
| Cloudy Solution | Ammonium chloride precipitation.[1] | This is normal (byproduct of TMCS + Pyridine).[1] Centrifuge before injection or inject the clear supernatant.[1] |
| Tailing Peak | Active sites in column/liner.[1] | Replace inlet liner with deactivated glass wool; trim column head.[1] |
References
-
Little, J. L. (1999).[1] Derivatization of alcohols and phenols for gas chromatography-mass spectrometry. Journal of Chromatography A. (General principles of silylation).
-
Schummer, C., et al. (2009).[1] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds. Talanta. Retrieved from [Link]
Sources
Application Notes and Protocols for 4-Propylhept-1-en-4-ol in Fragrance Chemistry
Introduction: Unveiling a Novel Olfactory Candidate
In the relentless pursuit of novel molecules to expand the perfumer's palette, tertiary allylic alcohols represent a class of compounds with significant potential. 4-Propylhept-1-en-4-ol (CAS No. 62108-07-0) is one such molecule that, due to its specific structural characteristics, presents an intriguing profile for exploration in fragrance chemistry.[1] Its structure, featuring a central tertiary alcohol flanked by a vinyl group and propyl chains, suggests a complex and multifaceted olfactory character. While not yet widely documented in perfumery literature, its potential can be inferred from structurally related materials and a systematic evaluation of its physicochemical properties.
These application notes serve as a comprehensive guide for researchers, perfumers, and formulation scientists on the potential use of 4-Propylhept-1-en-4-ol in fragrance applications. This document outlines its hypothesized olfactory profile, provides detailed protocols for its evaluation and incorporation into fragrance formulations, and discusses its potential stability and performance in various consumer product matrices.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a fragrance ingredient is paramount for its effective and safe use.
| Property | Value | Source |
| CAS Number | 62108-07-0 | [1] |
| Molecular Formula | C₁₀H₂₀O | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| Boiling Point | 215.7°C at 760 mmHg | [1] |
| Flash Point | 84.7°C | [1] |
| LogP | 2.89 | [1] |
| Vapor Pressure | 0.0316 mmHg at 25°C | [1] |
Hypothesized Olfactory Profile
Due to the limited publicly available sensory data for 4-Propylhept-1-en-4-ol, its olfactory profile is hypothesized based on structurally analogous compounds. Tertiary allylic alcohols often exhibit complex green, floral, and sometimes fruity or earthy notes. For instance, Amyl Vinyl Carbinol (1-Octen-3-ol) is known for its distinct mushroom, earthy, and green character.[2][3][4] The presence of the vinyl group in 4-Propylhept-1-en-4-ol suggests the potential for a vibrant, green, and slightly sharp top note. The propyl groups may contribute to a subtle waxy or fatty nuance, adding body and complexity. Furthermore, a related compound, 4-propyl cyclohexanepropanal, is described as having strong floral, muguet, and green notes, which could suggest a similar direction for our target molecule.[5]
Hypothesized Descriptors: Green, Floral (Muguet-like), Herbaceous, Earthy, Subtle Mushroom, Waxy.
Visualization of Key Structures and Workflows
Sources
- 1. lookchem.com [lookchem.com]
- 2. Perfumers Apprentice - Amyl Vinyl Carbinol ** [shop.perfumersapprentice.com]
- 3. candleelement.com [candleelement.com]
- 4. 1-octen-3-ol, 3391-86-4 [thegoodscentscompany.com]
- 5. EP2333038B1 - Novel 4-Alkyl Cyclohexanepropanal Compounds and their use in Perfume Compositions - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of Tertiary Alcohols
Welcome to the technical support guide for the Grignard synthesis of tertiary alcohols. This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful carbon-carbon bond-forming reaction. The synthesis of tertiary alcohols via the addition of a Grignard reagent to a ketone is a cornerstone of organic synthesis, but it is not without its challenges.[1][2] This guide provides in-depth, field-proven insights into common side reactions, presented in a troubleshooting-focused Q&A format to help you diagnose and resolve issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Low Yield & Recovery of Starting Ketone
Question: My Grignard reaction resulted in a low yield of the desired tertiary alcohol, and upon analysis, I've recovered a significant amount of my starting ketone. What is the likely cause?
Answer: This is a classic symptom of the Grignard reagent acting as a base rather than a nucleophile, leading to the enolization of your ketone. Instead of attacking the electrophilic carbonyl carbon, the Grignard reagent abstracts an acidic alpha-proton (α-H) from the ketone, generating a magnesium enolate. This enolate remains unreactive towards further Grignard addition and is simply protonated back to the starting ketone during the acidic workup.[3][4]
Causality & Mechanism:
The competition between nucleophilic addition (the desired pathway) and enolization (the side reaction) is primarily governed by sterics.
-
Sterically Hindered Ketones: Ketones with bulky substituents around the carbonyl group can physically block the Grignard reagent from accessing the carbonyl carbon. The less-hindered alpha-protons then become the preferred site of attack.
-
Bulky Grignard Reagents: Similarly, large, branched Grignard reagents (e.g., tert-butylmagnesium chloride) are more prone to act as bases. The energetic barrier for nucleophilic attack becomes too high, making proton abstraction the more favorable kinetic pathway.[5]
This competitive process is illustrated below.
Caption: Competing pathways in Grignard reactions with ketones.
Troubleshooting & Preventative Measures:
| Solution ID | Strategy | Rationale & Implementation |
| TS1.1 | Modify Reactants | If possible, select a less sterically hindered ketone or Grignard reagent. For instance, if synthesizing a tertiary alcohol with two methyl groups and one bulky group, it is preferable to add methylmagnesium bromide to a ketone bearing the bulky group, rather than the other way around. |
| TS1.2 | Lower Reaction Temperature | Perform the addition of the ketone to the Grignard reagent at a lower temperature (e.g., 0 °C or -78 °C). The activation energy for nucleophilic addition is generally lower than that for enolization. Lowering the temperature will therefore favor the desired reaction pathway. |
| TS1.3 | Use Additives | The addition of cerium(III) chloride (CeCl₃) can be highly effective. CeCl₃ transmetalates with the Grignard reagent to form a more nucleophilic and less basic organocerium species, which strongly favors addition over enolization. This is often referred to as the Luche reaction. |
| TS1.4 | Change Organometallic Reagent | Organolithium reagents are generally more reactive and less prone to enolization than their Grignard counterparts. If other methods fail, consider switching to the corresponding organolithium reagent. |
FAQ 2: Contamination with a Secondary Alcohol Byproduct
Question: My final product mixture contains a significant amount of a secondary alcohol derived from my starting ketone. How is this possible?
Answer: The formation of a secondary alcohol indicates that your ketone has been reduced instead of undergoing alkylation. This side reaction occurs when the Grignard reagent possesses a hydrogen atom on its beta-carbon (β-H). A hydride transfer from this β-H to the ketone's carbonyl carbon occurs via a six-membered cyclic transition state.[3][6]
Causality & Mechanism:
Like enolization, this reduction pathway becomes competitive when nucleophilic addition is sterically hindered. The Grignard reagent delivers a hydride (H⁻) to the carbonyl, forming a secondary alkoxide, which is then protonated to a secondary alcohol during workup. The Grignard reagent itself is converted into an alkene.
Caption: Mechanism of ketone reduction by a Grignard reagent.
Troubleshooting & Preventative Measures:
| Solution ID | Strategy | Rationale & Implementation |
| TS2.1 | Select a Different Grignard Reagent | The most effective solution is to use a Grignard reagent that lacks beta-hydrogens, such as methylmagnesium bromide or neopentylmagnesium bromide. These reagents are incapable of acting as reducing agents. |
| TS2.2 | Reduce Steric Hindrance | If the Grignard reagent cannot be changed, try to use a less bulky ketone substrate to favor the standard nucleophilic addition pathway. |
| TS2.3 | Lower Reaction Temperature | As with enolization, lowering the reaction temperature can disfavor the higher-activation-energy reduction pathway relative to nucleophilic addition. |
FAQ 3: Presence of Unexpected Alkane Byproducts
Question: My crude product shows the presence of an alkane, specifically a dimer of the alkyl group from my alkyl halide (R-R). What is the source of this impurity?
Answer: This byproduct is the result of a Wurtz-type coupling reaction. This occurs when the already-formed Grignard reagent (R-MgX) acts as a nucleophile towards a molecule of unreacted starting alkyl halide (R-X).[6][7] This side reaction is most prevalent during the formation of the Grignard reagent itself, where localized high concentrations of both species can exist.
Causality & Mechanism:
The reaction is essentially a nucleophilic attack by the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond.
R-MgX + R-X → R-R + MgX₂
This process consumes both the active reagent and the starting material, lowering the overall yield of the desired tertiary alcohol.
Caption: Formation of an alkane dimer via Wurtz coupling.
Troubleshooting & Preventative Measures:
| Solution ID | Strategy | Rationale & Implementation |
| TS3.1 | Slow Addition of Alkyl Halide | During the formation of the Grignard reagent, add the alkyl halide dropwise to the suspension of magnesium turnings in ether.[6] This maintains a low concentration of the alkyl halide, minimizing its reaction with the Grignard reagent being formed.[7] |
| TS3.2 | Efficient Stirring & Temperature Control | Ensure vigorous stirring to promote rapid reaction at the magnesium surface and to dissipate heat. Overheating can increase the rate of Wurtz coupling.[7] |
| TS3.3 | Use High-Quality Magnesium | Use fresh, high-quality magnesium turnings. If the magnesium is old or oxidized, you can activate it by grinding it gently in a mortar and pestle (without solvent) to expose a fresh surface, or by adding a small crystal of iodine. |
FAQ 4: Complete Reaction Failure or Very Low Conversion
Question: My Grignard reaction failed to initiate, or the yield was near zero with no discernible major byproducts. What are the most common reasons for this?
Answer: This issue almost always points to the inadvertent quenching of the Grignard reagent by acidic protons, most commonly from water. Grignard reagents are exceptionally strong bases and will react instantly with even trace amounts of protic substances, destroying the reagent before it can react with the ketone.[8]
Core Requirement: Anhydrous & Inert Conditions
The paramount rule for any Grignard synthesis is the strict exclusion of atmospheric moisture and oxygen.[9]
Experimental Protocol: Ensuring a Successful Grignard Reaction
-
Glassware Preparation:
-
All glassware (reaction flask, dropping funnel, condenser) must be rigorously dried. Either flame-dry all pieces under vacuum or place them in a drying oven ( >120 °C) for at least 4 hours and allow them to cool in a desiccator or under a stream of inert gas (N₂ or Ar).
-
-
Reagent & Solvent Purity:
-
Use anhydrous grade ether or THF. If the solvent is from a previously opened bottle, it may need to be freshly distilled from a drying agent like sodium/benzophenone.
-
Ensure your alkyl halide and ketone are free of water. Liquid reagents can be dried over molecular sieves or distilled.
-
-
Reaction Setup & Execution:
-
Assemble the apparatus while it is still warm and immediately purge with an inert gas. Maintain a positive pressure of inert gas throughout the entire experiment using a bubbler or balloon.
-
Add the dry magnesium turnings and solvent to the reaction flask.
-
Initiate the reaction with a small amount of alkyl halide. Successful initiation is often indicated by gentle bubbling at the magnesium surface and a slight warming of the flask.
-
Once initiated, add the remaining alkyl halide slowly to maintain a gentle reflux.[9]
-
After the Grignard reagent has formed, cool the solution (typically to 0 °C) before slowly adding the ketone.
-
Caption: Essential workflow for a successful Grignard synthesis.
By rigorously adhering to these anhydrous and inert techniques, you can prevent the premature quenching of your Grignard reagent and significantly improve the reliability and yield of your tertiary alcohol synthesis.
References
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]
-
Leah4sci. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester [Video]. YouTube. Retrieved from [Link]
-
NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Study.com. (n.d.). Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. Retrieved from [Link]
-
Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X. Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239–1242. Retrieved from [Link]
-
Holm, T. (1978). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (5), 484-487. Retrieved from [Link]
-
Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X. Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239-1242. Retrieved from [Link]
-
Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X. Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239-1242. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
preventing enolization in Grignard reactions with ketones
A Guide to Overcoming Enolization in Ketone Additions
Welcome to the Technical Support Center for advanced Grignard reaction methodologies. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with Grignard additions to ketones, particularly the prevalent issue of enolization. As Senior Application Scientists, we have compiled this guide to provide not only troubleshooting solutions but also a deeper understanding of the mechanistic principles at play. Our goal is to empower you to optimize your reactions for higher yields and product purity.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding enolization in Grignard reactions.
Q1: I'm seeing a significant amount of my starting ketone being recovered after my Grignard reaction. What's happening?
This is a classic symptom of enolization.[1] Your Grignard reagent, in addition to being a potent nucleophile, is also a strong base.[2][3] Instead of attacking the carbonyl carbon, it can abstract an acidic α-proton from your ketone, forming a magnesium enolate.[1] During aqueous workup, this enolate is protonated, regenerating the starting ketone and leading to low yields of your desired tertiary alcohol.
Q2: Which types of ketones are most susceptible to enolization?
Ketones that are sterically hindered around the carbonyl group are particularly prone to enolization.[1] When the nucleophilic attack by the bulky Grignard reagent is sterically impeded, its basic nature is more likely to dominate, leading to proton abstraction at the less hindered α-carbon.[4]
Q3: Can the choice of Grignard reagent influence the extent of enolization?
Absolutely. Sterically bulky Grignard reagents, such as isopropylmagnesium bromide or tert-butylmagnesium chloride, are more likely to act as bases and promote enolization, especially when reacting with hindered ketones.[3]
Q4: Are there any general reaction conditions I should consider first to minimize enolization?
Yes, before resorting to more specialized reagents, ensure you are employing low reaction temperatures. Many Grignard additions can be successfully carried out at 0°C or even lower temperatures, such as -30°C to -78°C.[5][6] Lower temperatures can disfavor the enolization pathway, which often has a higher activation energy than the desired nucleophilic addition.
In-Depth Troubleshooting Guides
This section provides detailed solutions to persistent enolization problems, complete with mechanistic explanations and step-by-step protocols.
Issue 1: Significant Enolization Persists Even at Low Temperatures
When low temperatures alone are insufficient to suppress enolization, the inherent basicity of the Grignard reagent needs to be addressed. The addition of cerium(III) chloride (CeCl₃) is a highly effective strategy.
The Scientific Rationale: The Imamoto Reaction
The use of CeCl₃ in conjunction with organolithium or Grignard reagents is a powerful technique for enhancing nucleophilicity while reducing basicity.[7] This is often referred to as the Imamoto reaction. The transmetalation of the Grignard reagent with anhydrous CeCl₃ generates an organocerium species (R-CeCl₂). This new reagent is significantly less basic than the parent Grignard reagent but remains a potent nucleophile.[7] The strong oxophilicity of the cerium atom promotes coordination to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and favoring the desired 1,2-addition over enolization.[7]
Workflow for Overcoming Persistent Enolization
Caption: Troubleshooting workflow for persistent enolization.
Experimental Protocol: CeCl₃-Mediated Grignard Addition to an Enolizable Ketone
This protocol is based on the procedure developed by Imamoto and co-workers.
1. Preparation of Anhydrous Cerium(III) Chloride:
-
Critical Step: The efficacy of this method is highly dependent on the use of anhydrous CeCl₃. The commercially available heptahydrate must be rigorously dried.
-
Place CeCl₃·7H₂O in a round-bottom flask equipped with a magnetic stir bar.
-
Heat the flask gradually to 90-100°C under high vacuum (0.1-0.2 mmHg) for 2 hours with intermittent shaking.[6]
-
Further heat at 130-140°C for another 2 hours under high vacuum.
-
The resulting fine white powder should be stored in a desiccator and handled under an inert atmosphere (e.g., in a glovebox or under argon).
2. Generation of the Organocerium Reagent and Addition Reaction:
-
To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous CeCl₃ (1.1 equivalents relative to the ketone).
-
Add anhydrous tetrahydrofuran (THF) and stir the resulting suspension vigorously for 2 hours at room temperature to ensure good activation.
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 equivalents) dropwise to the CeCl₃ suspension. Stir the mixture at -78°C for 1 hour to allow for the formation of the organocerium reagent.
-
Add a solution of the enolizable ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78°C.
-
Stir the reaction at -78°C for 1-3 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78°C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by flash column chromatography.
Issue 2: Enolization is Still a Problem with Highly Hindered Substrates
In some extreme cases, even the use of CeCl₃ may not completely suppress enolization, particularly with exceptionally hindered ketones or Grignard reagents. In such scenarios, alternative additives or a change in solvent may be beneficial.
The Scientific Rationale: Enhancing Lewis Acidity and Modifying the Solvent Sphere
Recent advancements have introduced more soluble and potentially more active Lewis acidic additives. A notable example is a complex of lanthanum(III) chloride and lithium chloride (LaCl₃·2LiCl).[8] This homogeneous reagent system can effectively attenuate the basicity of Grignard reagents, promoting the desired 1,2-addition.[8] The LiCl helps to break up Grignard reagent aggregates and increases the solubility of the lanthanide salt, leading to more reproducible results.[8]
The choice of solvent can also play a significant role. While THF is a common solvent for Grignard reactions, studies have shown that the rate of enolization can be influenced by the coordinating ability of the ether.[9] For instance, reactions in diethyl ether (Et₂O) can sometimes proceed with less enolization compared to THF under similar conditions.[9]
Comparative Data: Effect of Additives on Grignard Addition to a Hindered Ketone
| Entry | Grignard Reagent | Ketone | Additive | Temperature (°C) | Yield of 1,2-Addition Product (%) | Yield of Recovered Ketone (%) |
| 1 | n-BuMgBr | α-Tetralone | None | 0 | ~26 | ~55 |
| 2 | n-BuMgBr | α-Tetralone | CeCl₃ (anhydrous) | 0 | 92-97 | <5 |
| 3 | i-PrMgCl | Hindered Ketone | None | -30 | Low | High |
| 4 | i-PrMgCl | Hindered Ketone | LaCl₃·2LiCl | -30 | High | Low |
Data synthesized from literature reports for illustrative purposes.[6][8]
Conceptual Diagram: Competing Reaction Pathways
Caption: Competing pathways in the Grignard reaction with an enolizable ketone.
Summary and Best Practices
To maximize the yield of tertiary alcohols and minimize enolization in Grignard reactions with ketones, consider the following hierarchical approach:
-
Optimize Standard Conditions: Begin by conducting the reaction at low temperatures (0°C to -78°C). Use less sterically demanding Grignard reagents if the synthesis allows.
-
Employ Cerium(III) Chloride: For enolization-prone substrates, the addition of rigorously dried, anhydrous CeCl₃ is a robust and widely applicable solution.
-
Consider Alternative Additives: In particularly challenging cases, homogeneous additives like LaCl₃·2LiCl may offer improved performance.
-
Solvent Screening: A change of solvent from THF to diethyl ether may alter the reaction outcome in your favor.
-
Purity of Reagents: Ensure that all reagents and solvents are anhydrous, as water will quench the Grignard reagent and lead to lower yields.[2]
By understanding the underlying principles and applying these troubleshooting strategies, you can effectively navigate the challenges of Grignard reactions with enolizable ketones, leading to more efficient and successful syntheses.
References
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
The Grignard Reaction Mechanism. Chemistry Steps. [Link]
-
Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. Request PDF. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Troubleshooting my grignard reactions. Reddit. [Link]
-
cerium(III) chloride heptahydrate. Organic Syntheses Procedure. [Link]
-
CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent. PMC - NIH. [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective 1,2-Additions with LaCl3·2LiCl [sigmaaldrich.com]
- 9. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Grignard Reaction Yield for 4-Propylhept-1-en-4-ol
Welcome to the Technical Support Center for optimizing the synthesis of 4-propylhept-1-en-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Grignard reaction to synthesize this valuable tertiary allylic alcohol. Here, we move beyond basic protocols to address the nuanced challenges and critical parameters that influence reaction yield and purity. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Grignard Reagent Formation: Allylmagnesium Bromide
Question 1: My Grignard reaction is failing to initiate. What are the most common causes and how can I troubleshoot this?
Answer: Failure to initiate is one of the most frequent hurdles in Grignard synthesis. The root cause is almost always the presence of a passivating magnesium oxide (MgO) layer on the magnesium turnings and/or trace amounts of water in the reaction system.
-
Causality: The Grignard reaction involves the insertion of magnesium metal into a carbon-halogen bond. This can only occur on a clean, metallic magnesium surface. The MgO layer is inert and prevents this reaction. Furthermore, Grignard reagents are potent bases and will react with even trace amounts of protic solvents like water, which quenches the reagent as it forms.
-
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions: All glassware must be meticulously dried. Flame-drying under a stream of inert gas (nitrogen or argon) or oven-drying at >120°C for several hours is essential. Allow the glassware to cool under an inert atmosphere.[1]
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices. THF is often preferred as it is more effective at solvating and stabilizing the Grignard reagent.[2][3]
-
Magnesium Activation: The MgO layer must be disrupted.
-
Mechanical Activation: Vigorously stirring the magnesium turnings can help break up the oxide layer.
-
Chemical Activation: The most common method is using a small crystal of iodine. The iodine reacts with a small amount of magnesium to form magnesium iodide, which etches the MgO layer, exposing fresh magnesium.[1][4] The disappearance of the brown iodine color is an indicator of successful activation. 1,2-Dibromoethane is another effective activator; its reaction with magnesium produces ethylene gas, providing a visual cue of activation.[5]
-
-
Question 2: I'm observing a low yield of my allylmagnesium bromide and the formation of a significant amount of 1,5-hexadiene. How can I prevent this side reaction?
Answer: The formation of 1,5-hexadiene is a classic example of Wurtz coupling, a common side reaction when preparing allylmagnesium bromide.
-
Causality: This occurs when the newly formed Grignard reagent attacks the carbon-bromine bond of another molecule of allyl bromide. This is particularly problematic with allylic halides due to their high reactivity.
-
Optimization Strategies:
-
Temperature Control: Maintain a low reaction temperature (below 0°C) during the formation of allylmagnesium bromide.[6] This slows down the rate of the Wurtz coupling reaction more significantly than the rate of Grignard formation.
-
Slow Addition: Add the allyl bromide solution dropwise to the suspension of magnesium turnings. This maintains a low concentration of the allyl bromide, minimizing the chance of it reacting with the Grignard reagent.
-
Solvent Choice: While diethyl ether is commonly used, THF can be advantageous. However, be aware that allyl bromide reacts with magnesium in THF to produce 1,5-hexadiene. A common strategy is to first prepare the Grignard reagent in diethyl ether and then perform a solvent exchange to THF if desired for the subsequent reaction.[7]
-
Reaction with 4-Heptanone and Work-up
Question 3: My overall yield of 4-propylhept-1-en-4-ol is low, even with a successfully prepared Grignard reagent. What are the likely side reactions during the addition step?
Answer: Low yields in the addition step often point to competing side reactions such as enolization of the ketone and reduction of the carbonyl group.
-
Causality:
-
Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the 4-heptanone, forming an enolate. This is a non-productive pathway as the starting ketone is regenerated upon acidic work-up.[8]
-
Reduction: If the Grignard reagent possesses a β-hydride, it can be transferred to the carbonyl carbon, reducing the ketone to a secondary alcohol (4-heptanol in this case). While allylmagnesium bromide does not have a β-hydride, this is a crucial consideration for other Grignard syntheses.
-
-
Optimization Strategies:
-
Inverse Addition: Add the 4-heptanone solution slowly to the Grignard reagent, rather than the other way around. This ensures that the Grignard reagent is always in excess, favoring the desired nucleophilic addition over enolization.
-
Temperature Control: Perform the addition at a low temperature (e.g., 0°C) to minimize side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure completion.
-
Question 4: I'm having difficulty with the work-up procedure, resulting in an emulsion or low recovery of my product. What is the best practice for quenching the reaction and extracting the product?
Answer: An improper work-up can significantly impact your final yield and purity.
-
Causality: The work-up neutralizes the magnesium alkoxide intermediate to form the alcohol and dissolves the magnesium salts. Adding water or acid too quickly to a concentrated Grignard solution can lead to a highly exothermic reaction and the formation of magnesium hydroxide precipitates that can trap the product, leading to emulsions.
-
Recommended Work-up Protocol:
-
Cooling: Cool the reaction mixture in an ice bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic quench that is often gentler than using strong acids like HCl or H₂SO₄, and it helps to minimize the formation of emulsions.
-
Extraction: After quenching, separate the organic layer. Extract the aqueous layer multiple times with a suitable solvent (e.g., diethyl ether or ethyl acetate) to recover all of the product.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of 4-propylhept-1-en-4-ol.
Part A: Preparation of Allylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked, round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. All glassware must be rigorously dried.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine. Gently warm the flask under a stream of inert gas until violet iodine vapors are observed. Allow the flask to cool to room temperature.
-
Reaction Initiation: Add anhydrous diethyl ether to cover the magnesium. Prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Grignard Formation: Cool the flask to 0°C using an ice bath. Slowly add a small amount of the allyl bromide solution to initiate the reaction. Once initiated (observed by bubbling and a cloudy appearance), add the remaining allyl bromide solution dropwise over 1-2 hours, maintaining the temperature at 0°C.
-
Completion: After the addition is complete, stir the mixture at 0°C for an additional hour. The resulting dark grey or brown solution is the allylmagnesium bromide reagent.
Part B: Synthesis of 4-Propylhept-1-en-4-ol
-
Ketone Addition: Dissolve 4-heptanone (0.9 equivalents relative to allyl bromide) in anhydrous diethyl ether. Cool the Grignard reagent solution to 0°C. Slowly add the 4-heptanone solution to the Grignard reagent via the dropping funnel over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture to 0°C. Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure.
Part C: Purification
-
Vacuum Distillation: The crude product is a high-boiling liquid and should be purified by vacuum distillation. The boiling point of 4-propylhept-1-en-4-ol is approximately 215.7°C at atmospheric pressure, so a reduced pressure is necessary to prevent decomposition. Collect the fraction that distills at the appropriate temperature and pressure.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents stabilize the Grignard reagent. THF can increase reactivity but requires careful handling with allyl bromide.[2][3] |
| Mg Activation | Iodine crystal or 1,2-dibromoethane | Removes the passivating MgO layer, exposing fresh magnesium surface.[1][4][5] |
| Reagent Stoichiometry | Mg: 1.2 eq, Allyl Bromide: 1.0 eq, 4-Heptanone: 0.9 eq | Excess magnesium ensures complete conversion of the halide. Using the ketone as the limiting reagent maximizes its conversion. |
| Temperature (Formation) | 0°C | Minimizes Wurtz coupling of allyl bromide.[6] |
| Temperature (Addition) | 0°C to Room Temperature | Controls the exothermic reaction and minimizes side reactions like enolization. |
| Work-up Quench | Saturated aq. NH₄Cl | Mildly acidic quench to prevent emulsion formation. |
| Purification | Vacuum Distillation | For high-boiling alcohols to prevent thermal decomposition. |
Visualizing the Process
Grignard Reaction Workflow
Caption: Workflow for the synthesis of 4-propylhept-1-en-4-ol.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in Grignard synthesis.
References
-
BenchChem. (2025). Technical Support Center: Synthesis of 4-Propylnonan-4-ol. Retrieved from BenchChem Technical Support.[8]
-
BenchChem. (2025). Application Note: Grignard Synthesis of 4-Propylnonan-4-ol. Retrieved from BenchChem Application Notes.[4]
-
Pearson+. (n.d.). Show how the reaction of an allylic halide with a Grignard reagent. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link].
- Science of Synthesis. (n.d.). Allylic Grignard Reagents. Retrieved from a source providing typical procedures for allylmagnesium bromide synthesis.
-
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Coll. Vol. 7, p.104 (1990); Vol. 62, p.48 (1984). Retrieved from [Link]7]
-
Wikipedia. (n.d.). Allylmagnesium bromide. Retrieved from [Link]6]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]1]
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link].
-
PubChem. (n.d.). 4-Propylhept-1-en-4-ol. Retrieved from [Link].
-
University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link].
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]1]
-
Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether. Retrieved from [Link]2]
-
Quora. (2019, July 22). Why is THF used in Grignard? Retrieved from [Link]3]
-
Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent. Retrieved from [Link].
-
University of Wisconsin-Madison. (n.d.). 25. The Grignard Reaction. Retrieved from a course material PDF on the Grignard reaction.[5]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Show how the reaction of an allylic halide with a Grignard reagen... | Study Prep in Pearson+ [pearson.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of Tertiary Allylic Alcohols
Welcome to the technical support center for the purification of tertiary allylic alcohols. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with isolating these valuable synthetic intermediates. Tertiary allylic alcohols are notoriously sensitive compounds, prone to degradation and rearrangement under conditions that are benign for other alcohols.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the integrity and purity of your target molecules.
Section 1: Troubleshooting Guide
This section addresses specific, practical problems encountered during the purification of tertiary allylic alcohols. Each issue is presented with probable causes and actionable solutions, grounded in the chemical principles governing their reactivity.
Issue 1: Product Decomposition on Silica Gel Column Chromatography
Observation: You observe significant streaking on your TLC plate, the appearance of new, less polar spots after running a column, or a very low recovery of the desired tertiary allylic alcohol.
Probable Cause: The inherent acidity of standard silica gel is often sufficient to catalyze the dehydration of tertiary allylic alcohols, leading to the formation of diene byproducts.[1][2] This process is facilitated by the formation of a stabilized tertiary allylic carbocation intermediate.
Solutions:
-
Neutralization of Silica Gel: The most effective strategy is to mitigate the acidity of the stationary phase. This can be achieved by:
-
Pre-treating the silica gel: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v).[4][5][6] The triethylamine will neutralize the acidic silanol groups on the silica surface.
-
Using a buffered mobile phase: Incorporating a small percentage of a basic modifier like triethylamine or pyridine directly into the eluent system can continuously neutralize the stationary phase as the chromatography progresses.
-
-
Alternative Stationary Phases: If base-washing is ineffective or incompatible with your molecule, consider using a less acidic stationary phase:
-
Alumina (basic or neutral): Alumina can be a suitable alternative for the purification of acid-sensitive compounds.[5][7] However, it's crucial to screen your separation on alumina TLC plates first.
-
Deactivated Silica Gel: Commercially available or lab-prepared deactivated silica gels offer a less acidic surface for chromatography.[7]
-
-
Minimize Residence Time: The longer your compound is in contact with the silica gel, the greater the opportunity for degradation.
-
Use flash chromatography: The increased flow rate in flash chromatography reduces the time the compound spends on the column.[8]
-
Optimize your solvent system: Choose an eluent that provides a good separation with an Rf value for your target compound of around 0.25-0.35 to ensure efficient elution.[4]
-
Issue 2: Formation of Isomeric Byproducts During Purification
Observation: You isolate a mixture of compounds, including what appears to be a rearranged isomer of your target tertiary allylic alcohol.
Probable Cause: Tertiary allylic alcohols can undergo acid-catalyzed[9][10]-rearrangements (allylic shifts) to form more stable isomeric secondary or tertiary allylic alcohols.[11][12] This is particularly prevalent when the initially formed carbocation can rearrange to a more stabilized form.
Solutions:
-
Strictly Anhydrous and Neutral Conditions: The key is to prevent the formation of the carbocation intermediate.
-
Thorough Work-up: During the reaction work-up, ensure all acidic reagents are completely neutralized. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) is recommended.[13][14][15]
-
Drying of Solvents: Use anhydrous solvents for both the work-up and chromatography to minimize the presence of protic acids.
-
-
Low-Temperature Purification: If the rearrangement is thermally induced, performing the purification at lower temperatures can be beneficial. While not always practical for column chromatography, it is a consideration for other techniques.
Issue 3: Difficulty Separating the Product from Starting Materials or Non-polar Impurities
Observation: Your purified product is contaminated with unreacted starting materials (e.g., ketones) or non-polar byproducts, and achieving baseline separation on silica gel is challenging.
Probable Cause: The polarity of your tertiary allylic alcohol may be very similar to that of the impurities, leading to co-elution.
Solutions:
-
Gradient Elution: Employing a gradient of increasing solvent polarity during column chromatography can enhance the separation of compounds with similar Rf values.[4]
-
Alternative Chromatography Techniques:
-
Reverse-Phase Chromatography: For more polar tertiary allylic alcohols, reverse-phase chromatography (e.g., C18 silica) can be an effective alternative. In this technique, the elution order is inverted, with polar compounds eluting first.
-
Preparative HPLC: For high-purity requirements and challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
-
-
Chemical Derivatization: In some cases, it may be advantageous to temporarily protect the hydroxyl group as a less polar ether or silyl ether. This modification alters the polarity of the molecule, potentially simplifying the purification. The protecting group can then be removed in a subsequent step.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are tertiary allylic alcohols so much more sensitive to acid than tertiary alcohols?
A1: The enhanced reactivity of tertiary allylic alcohols stems from the stability of the carbocation intermediate formed upon protonation of the hydroxyl group and subsequent loss of water.[2][16] This carbocation is not only tertiary but is also resonance-stabilized by the adjacent double bond, delocalizing the positive charge over two carbon atoms. This increased stability lowers the activation energy for dehydration and rearrangement, making these processes occur under much milder acidic conditions compared to their non-allylic counterparts.[1][3]
Caption: Acid-catalyzed degradation pathway of tertiary allylic alcohols.
Q2: Can I use distillation to purify my tertiary allylic alcohol?
A2: Distillation is generally not recommended for the purification of tertiary allylic alcohols, especially for those with lower molecular weights. The elevated temperatures required for distillation can promote both dehydration and rearrangement reactions.[17] If distillation is the only viable option, it should be performed under high vacuum to reduce the boiling point and with strict exclusion of any acidic impurities.
Q3: My reaction work-up involves an acidic quench. How can I protect my tertiary allylic alcohol?
A3: If an acidic quench is unavoidable, it should be performed at low temperatures (e.g., 0 °C or below) and for the shortest possible duration. Immediately following the quench, the reaction mixture should be diluted with an appropriate organic solvent and neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution.[13][18] It is crucial to ensure the aqueous layer is basic (test with pH paper) before proceeding with the extraction.
Q4: Are there any specific considerations for the storage of purified tertiary allylic alcohols?
A4: Yes, proper storage is critical to maintain the purity of your compound. Purified tertiary allylic alcohols should be stored:
-
At low temperatures: Refrigeration or freezing is recommended to minimize thermal degradation.
-
Under an inert atmosphere: Displacing air with nitrogen or argon can prevent oxidation.
-
In a neutral environment: Avoid storing in contact with acidic surfaces or in un-neutralized solvent residues.
Q5: What are some common impurities I might expect from the synthesis of a tertiary allylic alcohol?
A5: The impurity profile will depend on the synthetic route. For example, in the addition of an organometallic reagent to an α,β-unsaturated ketone, common impurities can include:
-
Unreacted starting ketone.
-
1,4-addition byproduct (Michael addition).
-
Byproducts from the quenching agent.
The purification strategy should be designed to effectively remove these specific impurities.
Section 3: Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Flash Chromatography
-
Determine the required amount of silica gel for your separation (typically 50-100 times the weight of your crude sample).
-
In a fume hood, prepare a slurry of the silica gel in the initial, least polar eluent you plan to use for your chromatography.
-
Add triethylamine (Et3N) to the slurry to a final concentration of 1% (v/v). For example, for every 100 mL of eluent used to make the slurry, add 1 mL of Et3N.
-
Stir the slurry gently for 5-10 minutes.
-
Pack your column with the neutralized silica gel slurry as you normally would for flash chromatography.
-
Equilibrate the column with your starting eluent (also containing 1% Et3N) before loading your sample.
Protocol 2: Standard Aqueous Work-up for Neutralizing Acidic Residues
-
Following the completion of your reaction, cool the reaction mixture to 0 °C in an ice bath.
-
If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the reaction mixture with stirring. Caution: Carbon dioxide gas will be evolved, so ensure adequate venting.[13]
-
Continue adding the NaHCO3 solution until the gas evolution ceases and the aqueous layer is basic (test with pH paper, pH > 8).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution).[15][19]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
Caption: General purification workflow for tertiary allylic alcohols.
Data Summary Table
| Challenge | Primary Cause | Recommended Solution | Key Parameter to Control |
| On-Column Decomposition | Acidity of silica gel | Neutralize silica with triethylamine | pH of the stationary/mobile phase |
| Isomerization | Acid-catalyzed rearrangement | Thoroughly neutral work-up | Absence of protic acids |
| Co-elution with Impurities | Similar polarity | Gradient elution or reverse-phase | Eluent polarity |
| Degradation during Isolation | Thermal instability | Low-temperature concentration/distillation | Temperature |
References
-
Biradar, D. B., & Gau, H.-M. (2009). An asymmetric addition of vinyl group to ketones using vinylaluminum reagents catalyzed by in situ prepared Ti(OiPr)4 complexes of (S)-BINOL affords diversified tertiary allylic alochols. Organic Letters, 11(2), 499–502. Available at: [Link]
-
Khan Academy. (n.d.). Dehydration of alcohols. Available at: [Link]
-
LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]
-
Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Available at: [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Schwarzenbach, R. (1979). Buffered Silicagel Systems - An Alternative Method for the Separation of Polar Compounds. Journal of Liquid Chromatography, 2(2), 205-223. Available at: [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry. Available at: [Link]
-
Wada, M., Honna, M., Kuramoto, Y., & Imagawa, N. (2005). Oxidative Rearrangement of Tertiary Allylic Alcohols Employing Oxoammonium Salts. The Journal of Organic Chemistry, 70(25), 10458–10461. Available at: [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Sciencemadness Discussion Board - Column chromatography of acid-sensitive compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. sorbtech.com [sorbtech.com]
- 9. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2179059A - Dehydration of allyl alcohol - Google Patents [patents.google.com]
- 11. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 12. repository.rit.edu [repository.rit.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 16. Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
troubleshooting low yields in catalytic asymmetric synthesis
Welcome to the Asymmetric Synthesis Technical Support Hub.
Ticket ID: #ASYM-YIELD-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yields in Catalytic Asymmetric Synthesis
Introduction: The "Yield vs. Selectivity" Paradox
In asymmetric catalysis, we often fixate on enantiomeric excess (ee) as the primary metric of success. However, a reaction with 99% ee and 15% yield is a failed process. Low yields in asymmetric synthesis are rarely random; they are symptomatic of specific kinetic or thermodynamic failures within the catalytic cycle.
This guide treats your reaction as a system . We will troubleshoot using a tiered approach, moving from environmental factors (Tier 1) to mechanistic bottlenecks (Tier 3).
Tier 1: Environmental Diagnostics (The "Hardware" Check)
Issue: The reaction stalls or fails to initiate. Diagnosis: Catalyst deactivation via invisible environmental contaminants.
Many asymmetric catalysts (Rh-bisphosphine, Ru-diamine, chiral Lewis acids) are exquisitely sensitive to paramagnetic impurities (
Protocol 1.0: The "System Reset" (Freeze-Pump-Thaw)
Use this protocol if you suspect oxygen poisoning or if your catalyst turns color (e.g., orange to black) prematurely.
Objective: Remove dissolved gases according to Henry’s Law to <1 ppm.
-
Setup: Place solvent in a Schlenk flask with a high-vacuum rated stopcock.
-
Freeze: Submerge the flask in liquid nitrogen (
) until the solvent is solid.-
Critical: Stopcock must be closed during freezing to prevent condensing liquid oxygen (explosion hazard).
-
-
Pump: Open the stopcock to high vacuum (0.01–0.1 mmHg) for 5–10 minutes.
-
Thaw: Close the stopcock. Remove from
and thaw in a warm water bath.-
Observation: Gas bubbles will erupt from the melting solid.[1]
-
-
Loop: Repeat steps 2–4 exactly three times .
-
Backfill: After the final thaw, backfill with high-purity Argon.
Scientist's Note: Sparging only equilibrates the solvent with the gas line impurity level. Freeze-pump-thaw actively removes the solute gas.[2][3]
Tier 2: Reagent Integrity (The "Software" Check)
Issue: Low yield with variable ee. Diagnosis: "Chiral Poisoning" or Non-Linear Effects.
In asymmetric synthesis, the active catalyst is often generated in situ. If your ligand or metal precursor is impure, you may generate a "poison" that is more active but less selective (or inactive) than the desired complex.
FAQ: Is my catalyst "Dead" or "Sleeping"?
| Symptom | Diagnosis | Action |
| High ee, Low Yield | Active but unstable. The catalyst works perfectly but dies after a few turnovers (Low TON). | Check for trace oxidants. Add scavenger (e.g., molecular sieves). |
| Low ee, Low Yield | Background Reaction. The uncatalyzed pathway is competing, or the catalyst has degraded into an achiral species. | Lower temperature.[2] Check ligand:metal stoichiometry. |
| Yield stops at 50% | Product Inhibition. The product binds to the catalyst more strongly than the substrate. | Run a "Same Excess" experiment (See Tier 3). |
The "Chiral Poisoning" Phenomenon
As described by Faller and Parr, partial degradation of a dimeric catalyst or ligand exchange can create a species that is catalytically inactive or forms a "heterochiral" dimer that sequesters the active metal [1].
-
Action: If using a dimeric pre-catalyst (e.g.,
), ensure the ligand is added in slight excess (1.1:1) to break all dimeric bridges, or use a pre-formed cationic complex (e.g., ).
Tier 3: Mechanistic Bottlenecks (The "Operating System")
Issue: The reaction profile is non-ideal (induction periods, stalling). Diagnosis: Kinetic failure modes identified via Reaction Progress Kinetic Analysis (RPKA) .
We utilize the methodology pioneered by Donna Blackmond to distinguish between catalyst death and product inhibition without needing extensive kinetic modeling [2].
Workflow: The "Same Excess" Experiment
To determine if your product is inhibiting the reaction:
-
Standard Run:
, . -
Same Excess Run:
, , but add 0.05M of Product at the start. -
Compare: Overlay the conversion vs. time graphs (shifted in time).
-
Result A: Curves overlap perfectly
No Product Inhibition . -
Result B: The "Same Excess" run is slower
Product Inhibition (Product is poisoning the catalyst).
-
Visualizing Failure Points
Figure 1: Catalytic Cycle Failure Points. Green path represents the ideal cycle. Red paths indicate yield-killing mechanisms: irreversible deactivation (poisoning) or reversible inhibition (product binding).
Tier 4: Advanced Troubleshooting Logic
Use this decision tree to navigate your next experiment.
Figure 2: Logical Decision Tree for diagnosing low yields. Follow the path based on conversion data.
References
-
Faller, J. W., & Parr, J. (2000). Chiral Poisoning: A Novel Strategy for Asymmetric Catalysis. Journal of the American Chemical Society, 122(30), 7465–7466. Link
-
Blackmond, D. G. (2005).[4][5] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[4][5][6] Angewandte Chemie International Edition, 44(28), 4302–4320.[4][5] Link
-
Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (1999). Comprehensive Asymmetric Catalysis. Springer.[3] Link
Sources
- 1. depts.washington.edu [depts.washington.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
scale-up considerations for 4-Propylhept-1-en-4-ol synthesis
Technical Support Center: Scale-Up Guide for 4-Propylhept-1-en-4-ol
Case ID: SC-882-ALLYL Subject: Process Optimization & Troubleshooting for Large-Scale Grignard Addition Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are synthesizing 4-Propylhept-1-en-4-ol (CAS: 62108-07-0), also known as Allyl di-n-propyl carbinol.[1][2] This is a tertiary homoallylic alcohol formed via the nucleophilic addition of Allylmagnesium Bromide to 4-Heptanone (Dipropyl Ketone).
While the reaction appears chemically simple, scaling this to kilogram quantities introduces three critical failure modes:
-
Thermal Runaway: Allyl Grignard formation is notoriously exothermic and prone to Wurtz coupling.
-
Mass Transfer Issues: The viscosity of magnesium alkoxide intermediates can stall stirring, leading to hot spots.
-
Product Instability: The target is a tertiary alcohol susceptible to acid-catalyzed dehydration during workup and distillation.
This guide replaces standard textbook protocols with field-proven scale-up strategies.
Module 1: Reagent Preparation (The Grignard)[3][4][5]
User Issue: "My Grignard initiation is sluggish, then violent. Yields are low due to a low-boiling byproduct."
Root Cause: The "low-boiling byproduct" is 1,5-Hexadiene (Biallyl), formed via Wurtz coupling. This side reaction is favored by high temperatures and high local concentrations of allyl bromide.
Protocol: Controlled Grignard Formation
Do not add all allyl bromide at once. Do not reflux to initiate unless necessary.
-
The Setup: Use a reactor with a dedicated reflux condenser (set to -10°C) and an efficient overhead stirrer.
-
Activation: Charge Mg turnings (1.1 equiv) and cover with minimal anhydrous THF/Ether. Activate with iodine or DIBAL-H (1 mol%).
-
The "Dilution" Strategy:
-
Mix Allyl Bromide (1.0 equiv) with 4 volumes of solvent.[3]
-
Crucial Step: Cool the reactor jacket to 0°C before starting addition.
-
Add 5% of the halide solution to initiate. Once the exotherm is confirmed (internal temp rise >2°C), begin slow dosing.
-
-
Temperature Limit: Maintain internal temperature < 15°C .
-
Why? Above 20°C, the rate of Wurtz coupling (homodimerization) competes significantly with Grignard formation.
-
Validation Checkpoint:
-
Visual: The solution should turn dark grey/black.
-
Titration: Perform a titration (e.g., Iodine/LiCl method) before adding the ketone. Target molarity: 0.8–1.0 M. If titer is <80% theoretical, Wurtz coupling dominated; do not proceed with valuable ketone.
Module 2: The Coupling Reaction
User Issue: "I see significant unreacted ketone in the crude, even with excess Grignard."
Root Cause: Enolization .
4-Heptanone has acidic
Protocol: Cryogenic Addition
To favor Nucleophilic Addition (
-
Cooling: Cool the pre-formed Allylmagnesium Bromide solution to -20°C to -10°C .
-
Addition: Add 4-Heptanone (neat or 1:1 in solvent) slowly.
-
Rate Control: The addition rate is dictated by the cooling capacity. Do not exceed an internal temp of 0°C.
-
-
The "Kick": After addition is complete, allow the reaction to warm to room temperature (20°C) for 1 hour.
-
Note: Do not reflux. Allyl Grignards are highly reactive; reflux promotes complex decomposition.
-
Data Table: Reaction Parameters
| Parameter | Specification | Reason |
| Grignard Stoichiometry | 1.2 – 1.3 equiv | Compensates for enolization losses and moisture scavenging. |
| Addition Temp | -20°C to 0°C | Maximizes Addition/Enolization ratio. |
| Solvent System | THF or Et2O | THF is preferred for scale (higher boiling point, better solubility of Mg salts). |
Module 3: Quench & Workup (The "Gel" Problem)
User Issue: "The quench turned into a solid white rock. We cannot separate the phases."
Root Cause: Formation of polymeric Magnesium Hydroxide (
Protocol: The Reverse pH-Controlled Quench
Never add water directly to the reaction mixture.
-
Preparation: Prepare a quench vessel containing 15% Aqueous Ammonium Chloride (
) mixed with crushed ice. -
Transfer: Cannulate or pump the reaction mixture into the quench solution with vigorous agitation.
-
pH Adjustment (Critical):
-
The target product is a Tertiary Alcohol . It is acid-sensitive.
-
If the emulsion is stubborn, add Acetic Acid dropwise to adjust pH to ~5–6. This breaks the Mg emulsion without catalyzing dehydration.
-
Avoid: Strong mineral acids (HCl, H2SO4) which will instantly dehydrate the product to 4-propyl-1,3-heptadiene .
-
Module 4: Visualization of Pathways
The following diagram illustrates the primary reaction pathway versus the critical failure modes (Wurtz Coupling and Dehydration).
Figure 1: Reaction network showing the target pathway (Green) and thermal/chemical failure modes (Red).
Module 5: Purification & Stability
User Issue: "Product purity dropped after distillation. GC shows a new peak with shorter retention time."
Root Cause: Thermal Dehydration . Tertiary alcohols dehydrate easily to form tri-substituted alkenes. This is accelerated by heat and trace acid left over from the quench.
Protocol: Buffered Distillation
-
Wash: Ensure the organic phase is washed with saturated Sodium Bicarbonate (
) to remove all traces of acid before solvent removal. -
Additives: Add a pinch of Sodium Carbonate (
) or Calcium Carbonate to the distillation pot. This acts as a solid-phase buffer during heating. -
Vacuum: Distill under high vacuum (< 5 mmHg). Keep the pot temperature below 80°C .
-
Boiling Point Reference: ~40°C at 0.1 Torr [1].[1]
-
FAQ: Rapid Response
Q: Can I use Allyl Chloride instead of Bromide? A: Yes, but Allyl Chloride is less reactive (harder to initiate) and more volatile. You may need to use the "Entrainment Method" (adding a few drops of Dibromoethane) to start the Grignard. The chloride salt also precipitates more densely, making stirring harder.
Q: Why is my yield capped at ~70%?
A: This is likely the "Steric/Enolization Ceiling." Because 4-heptanone is moderately hindered and has
Q: Is the product stable in storage? A: It is stable if acid-free. Store over molecular sieves or with a stabilizer (like BHT) if long-term storage is required, though usually not necessary. Avoid storage in acidic containers.
References
-
ChemicalBook. (2023). 4-Propyl-1-hepten-4-ol Properties and Safety Data. Retrieved from
- Benkeser, R. A. (1971). The chemistry of allyl and crotyl Grignard reagents. Synthesis, 1971(7), 347-358. (Foundational text on Allyl Grignard reactivity and Wurtz coupling suppression).
-
Org. Synth. (1959). Allylmagnesium Bromide.[1][4][5][6][7] Organic Syntheses, Coll. Vol. 4, p.749. (Standard preparation protocols).
Sources
- 1. 4-N-PROPYL-1-HEPTEN-4-OL | 62108-07-0 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Use of competition kinetics with fast reactions of grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Tertiary Allylic Alcohols
Ticket #402: Decomposition During Purification
Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely experiencing acid-catalyzed dehydration or allylic transposition (rearrangement). Tertiary allylic alcohols are chemically fragile because they form highly stabilized carbocation intermediates. Standard silica gel, which is weakly acidic (
This guide provides the standard operating procedures (SOPs) to neutralize your stationary phase and stabilize your compound during purification.
Module 1: The Chemistry of Instability
To solve the problem, you must understand the mechanism. Your compound is not "falling apart" randomly; it is reacting with the silanol groups (
The Mechanism of Failure
-
Protonation: The acidic silanol donates a proton to the tertiary hydroxyl group, creating a good leaving group (
). -
Ionization: Water leaves, generating a tertiary allylic carbocation. This cation is exceptionally stable due to resonance delocalization, making this step kinetically rapid.
-
Fate of the Cation:
-
Path A (Elimination): A proton is removed from an adjacent carbon, forming a conjugated diene (Dehydration).
-
Path B (Rearrangement): Water or another nucleophile attacks the other end of the allylic system (the
-carbon), resulting in a primary or secondary allylic alcohol (1,3-transposition).
-
Visualizing the Decomposition Pathway
Figure 1: The acid-catalyzed decomposition pathways of tertiary allylic alcohols on silica gel.
Module 2: The "Buffered Silica" Protocol
The industry-standard solution is to deactivate the acidic sites on the silica gel using an organic base, typically Triethylamine (TEA).
Protocol A: The Mobile Phase Modifier (Standard)
Use this for compounds that show minor streaking or slight decomposition.
-
Eluent Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc) and add 0.5% to 1.0% v/v Triethylamine .
-
Equilibration (CRITICAL): Flush the packed column with at least 2 column volumes (CV) of the TEA-treated solvent before loading your sample. This ensures the entire silica bed is neutralized.
-
Loading: Load your sample. If using wet loading, ensure the solvent also contains TEA.
-
Elution: Run the column with the TEA-treated solvent.
Protocol B: The Slurry Pre-Treatment (High Sensitivity)
Use this for compounds that decompose instantly upon contact with untreated silica.
-
Slurry Preparation: Suspend the silica gel in a solution of 5% TEA in Hexanes .
-
Mixing: Swirl gently for 5 minutes to allow full amine saturation of silanol sites.
-
Packing: Pour the slurry into the column.
-
Flushing: Flush with 3 CVs of pure Hexanes (or starting solvent) to remove excess free amine, leaving only the amine bound to the silica surface.
-
Run: Proceed with your standard gradient. Note: You may still add 0.5% TEA to the mobile phase for insurance.
Senior Scientist Note:
"Adding TEA only to the mobile phase without pre-equilibrating the column is a common rookie mistake. The leading edge of your band will hit 'fresh' acidic silica as it travels down, causing frontal decomposition. Always pre-soak the column."
Module 3: Alternative Stationary Phases
If the silica/TEA method fails, you must switch the stationary phase.
Option 1: Basic Alumina (Aluminum Oxide)
Alumina is amphoteric but commercially available in a basic form (
-
Pros: High capacity, excellent for amines and acid-sensitive alcohols.
-
Cons: Lower resolution than silica; can catalyze base-sensitive reactions (e.g., ester hydrolysis) if water is present.
Option 2: Amine-Functionalized Silica (
-Silica)
Silica bonded with propylamine groups.
-
Pros: "Virtual" basic surface, no need for mobile phase modifiers, reusable.
-
Cons: Expensive.[1]
Comparison of Stationary Phases
| Feature | Standard Silica (SiO2) | Neutralized Silica (SiO2 + TEA) | Basic Alumina (Al2O3) |
| Surface pH | ~4.0 - 5.0 (Acidic) | ~7.0 - 8.0 (Buffered) | ~9.5 (Basic) |
| Primary Risk | Dehydration/Rearrangement | Residual Amine in Product | Ester Hydrolysis |
| Resolution | High | High | Moderate |
| Cost | Low | Low | Medium |
| Use Case | Robust compounds | Tertiary Allylic Alcohols | Extremely Acid-Sensitive |
Module 4: Decision Matrix & Workflow
Follow this logic tree to determine the correct purification strategy for your specific batch.
Figure 2: Decision tree for selecting purification conditions.
FAQs: Troubleshooting & Edge Cases
Q: I used TEA, but my NMR shows triethylammonium salts. How do I remove them? A: TEA salts can contaminate the product if the compound is acidic or if the silica wasn't flushed properly.[1]
-
Fix: Dissolve the product in a non-polar solvent (EtOAc or Et2O) and wash rapidly with saturated NaHCO3 or water. Avoid strong acids. Alternatively, if your product is stable to heat, the free base of TEA is volatile (b.p. 89°C) and can be removed via high-vacuum rotovap or azeotroping with heptane.
Q: My compound decomposes even on basic alumina. What now? A: You may be dealing with thermal instability rather than just acidity.
-
Fix: Avoid chromatography entirely. Can you purify via crystallization ? If not, try Kugelrohr distillation at high vacuum and the lowest possible temperature. If chromatography is mandatory, use Florisil (magnesium silicate), which is extremely mild.
Q: Can I use Pyridine instead of Triethylamine? A: It is not recommended. Pyridine is harder to remove (higher boiling point, 115°C) and more toxic. TEA is the standard because it is cheap, volatile, and effective.
Q: Why does my compound look pure by TLC but dirty by NMR? A: Check your deuterated solvent. CDCl3 is frequently acidic due to the formation of DCl upon exposure to light/air.
-
Fix: Filter your CDCl3 through a small plug of basic alumina or K2CO3 before dissolving your sample for NMR.
References
-
University of Rochester. Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT) OpenCourseWare. Purification of Triethylamine and General Lab Techniques. Retrieved from [Link]
-
Biotage. How to purify ionizable organic amine compounds using flash column chromatography. Retrieved from [Link]
-
Shibuya, M., et al. Oxidative Rearrangement of Tertiary Allylic Alcohols Employing Oxoammonium Salts. Journal of Organic Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Analytical Challenges in Alcohol Isomer Separation
Welcome to the Isomer Separation Technical Center. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Deceptive Simplicity of Alcohols[1]
Alcohol isomers—whether structural (e.g., n-butanol vs. t-butanol), positional (e.g., 1-propanol vs. 2-propanol), or stereochemical (e.g., (R)- vs. (S)-2-butanol)—present a "perfect storm" of analytical challenges. They often lack UV chromophores, possess high polarity leading to peak tailing, and share nearly identical boiling points or solvating properties.
This guide moves beyond basic textbook definitions to address the specific failure modes encountered in high-throughput drug development and QC labs.
Module A: Gas Chromatography (GC) Troubleshooting
Primary Challenge: Peak Tailing & Critical Pair Co-elution
Q1: My alcohol peaks are tailing significantly, destroying resolution between close-eluting isomers. Is my column dead?
Diagnosis: Likely not dead, but "active." Technical Insight: Free hydroxyl groups (-OH) are strong hydrogen bond donors. They interact aggressively with active silanols (Si-OH) on the glass liner, glass wool, or the column stationary phase itself. This reversible adsorption causes the "shark fin" tailing profile.
Troubleshooting Protocol:
-
Inlet Hygiene (The 80% Fix): Replace your liner with a deactivated liner (e.g., Sky® or Ultra Inert). Standard splitless liners often have active sites. Remove glass wool if possible, or use deactivated wool.
-
Column Trimming: Cut 30-50 cm from the front of the column. Non-volatile matrix components often accumulate here, creating new active sites.
-
Phase Selection: If separating structural isomers (e.g., amyl alcohols), a non-polar column (100% dimethyl polysiloxane) often fails to resolve them due to boiling point similarities. Switch to a "Wax" column (polyethylene glycol). The interaction with the -OH group provides orthogonal selectivity based on hydrogen bonding capability rather than just volatility.
Q2: I cannot separate methanol, ethanol, and isopropanol from my solvent matrix (Ethyl Acetate).
Diagnosis: The "Polarity Trap." Technical Insight: On polar columns (Wax), methanol and ethyl acetate often co-elute.[1] On non-polar columns (1-type), methanol and acetaldehyde often co-elute. Solution: Use a specialized "Volatiles" column (e.g., Agilent J&W DB-624 or Restek Rtx-VMS). These intermediate-polarity phases (cyanopropylphenyl) are specifically tuned to resolve these critical pairs.
Data: Critical Pair Resolution Strategy
| Isomer Pair | Recommended Phase | Mechanism of Separation |
| Methanol / Ethanol | PEG (Wax) | H-Bonding differentiation |
| 2-Methyl-1-butanol / 3-Methyl-1-butanol | Wax or specialized "Amine" column | Shape selectivity & polarity |
| t-Butanol / n-Butanol | 1-type (100% PDMS) | Boiling Point (Volatility) |
Module B: Liquid Chromatography (LC) & Detection
Primary Challenge: The "Invisible" Analyte (Lack of Chromophore)[2][3]
Q3: I need to analyze sugar alcohols (xylitol, sorbitol) via HPLC, but I see nothing on my UV detector.
Diagnosis: Alcohols lack the conjugated
-
Refractive Index (RI):
-
Pros: Simple, universal.
-
Cons:Isobaric Interference. You cannot run gradients. Temperature fluctuations cause baseline drift. Low sensitivity (LOD ~100 ppm).
-
-
Evaporative Light Scattering Detector (ELSD):
-
Pros: Compatible with gradients. Better sensitivity than RI.[3]
-
Cons: Non-linear response (log-log). Volatile alcohols (e.g., methanol, ethanol) will evaporate with the mobile phase and cannot be detected.
-
-
Derivatization (Gold Standard for Sensitivity):
-
Pros: Adds a strong UV chromophore. Increases hydrophobicity (better retention on C18).
-
Cons: Requires sample prep.[4]
-
Visual Guide: Detector Selection Logic
Figure 1: Decision matrix for selecting the appropriate detection method for alcohol analysis. Note that volatile alcohols generally default to GC methods.
Module C: Detailed Experimental Protocol
Protocol: Pre-column Derivatization with 3,5-Dinitrobenzoyl Chloride (3,5-DNBC) Objective: Transform "invisible" alcohols into UV-active esters (detectable at 254 nm).
Reagents
-
Reagent A: 3,5-Dinitrobenzoyl chloride (DNBC) [Solid].
-
Solvent: Acetonitrile (ACN) (HPLC Grade).
-
Catalyst: Pyridine or Triethylamine (Base to scavenge HCl).
-
Quench: 1M HCl or NaHCO3 (aq).
Step-by-Step Workflow
-
Preparation: Dissolve 10 mg of DNBC in 1 mL of ACN.
-
Reaction: Mix 500 µL of Sample (Alcohol in ACN) + 500 µL Reagent A + 10 µL Pyridine.
-
Critical Step: Ensure the sample is water-free. Water reacts with DNBC to form dinitrobenzoic acid, which can interfere with chromatography.
-
-
Incubation: Heat at 60°C for 20-30 minutes. (Steric hindrance in secondary/tertiary alcohols requires longer times).
-
Quench (Optional but Recommended): Add 1 mL of 1M NaHCO3 to neutralize excess acid and hydrolyze unreacted acid chloride.
-
Analysis: Inject 10 µL onto a C18 column. Monitor at 254 nm .
Reaction Mechanism:
Module D: Chiral Separations (Enantiomers)
Challenge: Separating (R) and (S) enantiomers (e.g., 2-butanol) which have identical physical properties in achiral environments.
Q4: I cannot separate alcohol enantiomers on my C18 or Wax column.
Diagnosis: Achiral phases cannot discriminate enantiomers. You need a Chiral Selector.
Solution Matrix:
| Technique | Stationary Phase Class | Mechanism | Target Analytes |
| Chiral GC | Cyclodextrin Derivatives (e.g., | Inclusion complexation | Volatile chiral alcohols (2-butanol, menthol) |
| Chiral HPLC | Polysaccharide (Amylose/Cellulose) | H-bonding & steric fit in helical grooves | Complex/Non-volatile alcohols (Warfarin alcohols) |
| Chiral HPLC | Pirkle-Type (Brush) | Alcohols with aromatic rings |
Troubleshooting Chiral GC:
If resolution is poor on a
Visual Guide: Isomer Separation Workflow
Figure 2: Workflow for selecting the correct stationary phase based on isomer type.
References
-
Agilent Technologies. "Separation of aromatics and alcohol from gasoline."[5] Agilent Application Note. [Link]
-
Oxford Academic. "Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride." Journal of Chromatographic Science. [Link]
-
MDPI. "Quantifying Fermentable Sugars in Beer: Development and Validation of a Reliable HPLC-ELSD Method." Beverages. [Link][3][4]
-
Restek Corporation. "A Guide to the Analysis of Chiral Compounds by GC." Restek Technical Guide. [Link]
Sources
Technical Support Center: Synthesis of 4-Propylhept-1-en-4-ol
Welcome to the technical support center for the synthesis of 4-propylhept-1-en-4-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on practical, field-proven insights to help you identify and mitigate the formation of byproducts, ensuring the purity and yield of your target molecule.
Introduction to the Synthesis of 4-Propylhept-1-en-4-ol
4-Propylhept-1-en-4-ol is a tertiary allylic alcohol. Its synthesis most commonly involves a Grignard reaction, a powerful tool for carbon-carbon bond formation. However, the high reactivity of Grignard reagents can also lead to a variety of side reactions and byproducts. This guide will focus on two primary synthetic routes and the potential challenges associated with each.
Synthetic Route 1: Reaction of Propylmagnesium Bromide with 1-Hepten-4-one.
Synthetic Route 2: Reaction of Allylmagnesium Bromide with 4-Heptanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in the synthesis of 4-propylhept-1-en-4-ol?
A low yield can stem from several factors, primarily related to the stability and reactivity of the Grignard reagent and the reaction conditions. Here are the most common culprits:
-
Presence of Protic Solvents or Atmospheric Moisture: Grignard reagents are extremely strong bases and will react with any source of protons, including water, alcohols, or even trace atmospheric moisture.[1] This deactivates the reagent, reducing the amount available to react with your carbonyl compound.
-
Wurtz Coupling: This side reaction involves the coupling of two alkyl halides in the presence of magnesium, leading to the formation of a longer-chain alkane.[2] In the context of preparing propylmagnesium bromide, this results in the formation of hexane.
-
Enolization of the Carbonyl Substrate: If the carbonyl compound has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate it, forming an enolate. This consumes the Grignard reagent and the starting material without forming the desired alcohol.
-
Impure or Unactivated Magnesium: The surface of magnesium turnings can have a passivating oxide layer that prevents the reaction with the alkyl or allyl halide.
Q2: I see an unexpected peak in my GC-MS analysis. What could it be?
Identifying unexpected peaks requires a systematic approach. The most likely byproducts depend on your chosen synthetic route.
For Synthetic Route 1 (Propylmagnesium Bromide + 1-Hepten-4-one):
-
Hexane: A volatile compound that will elute early in your GC analysis. Its presence strongly suggests Wurtz coupling during the formation of your Grignard reagent.
-
4-Heptanone: This indicates a 1,4-conjugate addition (Michael addition) of the Grignard reagent to the α,β-unsaturated ketone, followed by protonation of the resulting enolate during workup.[3] Grignard reagents typically favor 1,2-addition, but 1,4-addition can occur, especially with less reactive Grignard reagents or sterically hindered carbonyls.
-
Unreacted 1-Hepten-4-one: This suggests incomplete reaction, possibly due to insufficient Grignard reagent or suboptimal reaction conditions.
For Synthetic Route 2 (Allylmagnesium Bromide + 4-Heptanone):
-
1,5-Hexadiene: This is the Wurtz coupling product of allyl bromide. Its presence indicates a side reaction during the formation of the allylmagnesium bromide.
-
Unreacted 4-Heptanone: Similar to Route 1, this points to an incomplete reaction.
-
Propane: If propylmagnesium bromide was used instead of allylmagnesium bromide, the presence of propane gas (which would not be seen on GC-MS of the liquid phase) would indicate reaction with a protic solvent.
Q3: How can I minimize the formation of the Wurtz coupling byproduct?
Minimizing Wurtz coupling is crucial for maximizing the yield of your Grignard reagent. Here are some effective strategies:
-
Slow Addition of the Halide: Add the alkyl or allyl halide dropwise to the magnesium turnings. This maintains a low concentration of the halide in the reaction mixture, disfavoring the coupling reaction.
-
Control the Temperature: The formation of the Grignard reagent is exothermic. Use an ice bath to maintain a gentle reflux and avoid excessive heat, which can promote Wurtz coupling.
-
Use Freshly Activated Magnesium: Ensure the magnesium surface is reactive. This can be achieved by grinding the turnings in a mortar and pestle prior to use or by adding a small crystal of iodine to initiate the reaction.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate (no heat, no color change) | 1. Inactive magnesium surface (oxide layer). 2. Wet solvent or glassware. 3. Impure alkyl/allyl halide. | 1. Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask to initiate. 2. Ensure all glassware is flame-dried or oven-dried and the solvent is anhydrous. 3. Use freshly distilled alkyl/allyl halide. |
| Low yield of 4-propylhept-1-en-4-ol | 1. Wurtz coupling of the halide. 2. Enolization of the ketone. 3. Reaction with water/moisture. 4. Incomplete reaction. | 1. Slow, dropwise addition of the halide to the magnesium. Maintain a controlled temperature. 2. Use a less sterically hindered Grignard reagent if possible. Add the ketone to the Grignard reagent at a low temperature (-78 °C). 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). 4. Increase the reaction time or use a slight excess of the Grignard reagent. |
| Presence of a significant amount of starting ketone in the final product | 1. Insufficient Grignard reagent. 2. Deactivation of the Grignard reagent. | 1. Use a 1.1 to 1.5 molar excess of the Grignard reagent. 2. Ensure anhydrous conditions and proper activation of magnesium. |
| Product is a complex mixture of compounds | 1. Multiple side reactions occurring. 2. Decomposition of the product during workup or purification. | 1. Carefully control reaction parameters (temperature, addition rate). 2. Use a mild acidic workup (e.g., saturated aqueous ammonium chloride). Purify via column chromatography at room temperature to avoid acid-catalyzed dehydration of the tertiary alcohol. |
Analytical Protocols for Byproduct Identification
Accurate identification of byproducts is essential for optimizing your synthesis. Below are detailed protocols for using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds in your reaction mixture.
Experimental Protocol:
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., diethyl ether or dichloromethane).
-
GC Conditions (Typical):
-
Column: A non-polar column, such as a DB-5ms or equivalent, is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Data Interpretation:
| Compound | Expected Retention Time | Key Mass Spectral Fragments (m/z) |
| Hexane | Very Early | 86 (M+), 71, 57 (base peak), 43, 29[4][5] |
| 1,5-Hexadiene | Early | 82 (M+), 67, 54, 41 (base peak), 39 |
| 4-Heptanone | Intermediate | 114 (M+), 85, 71, 58 (McLafferty), 43 (base peak)[6] |
| 1-Hepten-4-one | Intermediate | 112 (M+), 83, 69, 55, 41 |
| 4-Propylhept-1-en-4-ol | Later | 156 (M+), 138, 113, 95, 71, 55, 43[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about your product and any impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve the purified product or a crude sample in a deuterated solvent, typically chloroform-d (CDCl3), with tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire both ¹H and ¹³C NMR spectra. DEPT-135 experiments can be useful for distinguishing between CH, CH₂, and CH₃ groups.
Predicted NMR Data:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4-Propylhept-1-en-4-ol | ~5.8 (m, 1H), ~5.2 (m, 2H), ~2.2 (d, 2H), ~1.5 (m, 8H), ~0.9 (t, 6H), ~1.8 (s, 1H, OH) | ~145 (CH), ~118 (CH₂), ~75 (C-OH), ~45 (CH₂), ~40 (CH₂), ~17 (CH₂), ~15 (CH₃) |
| 4-Heptanone | ~2.4 (t, 4H), ~1.6 (sextet, 4H), ~0.9 (t, 6H)[8][9] | ~211 (C=O), ~45 (CH₂), ~17 (CH₂), ~14 (CH₃) |
| Hexane | ~1.3 (m, 8H), ~0.9 (t, 6H) | ~32 (CH₂), ~23 (CH₂), ~14 (CH₃) |
Visualizing Reaction Pathways
The following diagrams, generated using DOT language, illustrate the primary synthetic routes and potential side reactions.
Synthetic Route 1: Propylmagnesium Bromide + 1-Hepten-4-one
Caption: Main and side reactions for Route 1.
Synthetic Route 2: Allylmagnesium Bromide + 4-Heptanone
Caption: Main and side reactions for Route 2.
References
-
PubChem. (n.d.). 4-Propylhept-1-en-4-ol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Heptanone. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Wurtz reaction. Retrieved February 7, 2026, from [Link]
-
Wurtz reaction. (2023, January 22). In Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of hexane fragmentation pattern of m/z m/e ions for analysis and identification of hexane image diagram. Retrieved February 7, 2026, from [Link]
-
YouTube. (2022, November 22). mass spectrum & fragmentation of hexane. Chem Help ASAP. Retrieved February 7, 2026, from [Link]
-
Filo. (2025, October 29). Discuss the mass spectral fragmentation of 4-heptanone. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). n-Propylmagnesium bromide. Retrieved February 7, 2026, from [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mass spectrum of hexane fragmentation pattern of m/z m/e ions for analysis and identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. youtube.com [youtube.com]
- 6. Discuss the mass spectral fragmentation of 4-heptanone | Filo [askfilo.com]
- 7. 4-Propylhept-1-en-4-ol | C10H20O | CID 551382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Heptanone(123-19-3) 1H NMR [m.chemicalbook.com]
- 9. homework.study.com [homework.study.com]
Validation & Comparative
A Multi-faceted Approach to the Structural Validation of 4-Propylhept-1-en-4-ol by NMR Spectroscopy
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realms of chemical synthesis and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines. The target of our investigation, 4-Propylhept-1-en-4-ol, serves as an excellent case study for illustrating a robust, multi-technique validation workflow. As a tertiary allylic alcohol, its structure presents unique features—a quaternary carbinol center, two identical propyl chains, and a terminal vinyl group—that are ideally suited for dissection by modern Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides an in-depth, experience-driven comparison of NMR techniques for the complete structural elucidation of 4-Propylhept-1-en-4-ol. We will move beyond simply listing protocols to explain the scientific rationale behind each experimental choice, demonstrating how a combination of one-dimensional (1D) and two-dimensional (2D) NMR, complemented by orthogonal methods, creates a self-validating system for absolute confidence in the final structure.
The Analytical Strategy: A Logic-Driven Workflow
The validation process is not a linear path but an integrated workflow where each experiment builds upon the last. Our approach begins with broad-spectrum 1D techniques to identify key functional groups and carbon types, proceeds to 2D correlation experiments to piece together the molecular framework, and is finally confirmed with complementary analytical methods.
Caption: Logical workflow for the structural elucidation of 4-Propylhept-1-en-4-ol.
Experimental Protocol: Foundational NMR Analysis
A high-quality spectrum begins with meticulous sample preparation.[1] The choices made here directly impact spectral quality and data interpretation.[2]
Step-by-Step Sample Preparation:
-
Glassware: Ensure all glassware, including the vial and Pasteur pipette, is scrupulously clean and oven-dried to eliminate contaminants.[1]
-
Sample Weighing: Accurately weigh approximately 10 mg of the purified 4-Propylhept-1-en-4-ol into a clean, dry vial.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this non-polar analyte due to its excellent dissolving power for many organic compounds and low interference in the ¹H NMR spectrum.[3] Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03-0.05% Tetramethylsilane (TMS) as an internal standard.[4] TMS is chosen because its protons are highly shielded, providing a sharp, single peak at 0 ppm that rarely interferes with analyte signals.[5]
-
Dissolution & Transfer: Gently agitate the vial to ensure complete dissolution. Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a high-quality 5 mm NMR tube.[6]
-
Final Volume: The final sample height in the tube should be between 40-50 mm to ensure it properly spans the active region of the NMR coil.[4]
PART 1: Primary Structure Validation with 1D NMR
¹H NMR Spectroscopy: The Initial Blueprint
The proton NMR spectrum provides the first detailed view of the molecule's electronic environment, offering critical information on the number of distinct proton sets, their integration (relative ratios), and their connectivity through spin-spin coupling.[7][8]
Table 1: Predicted ¹H NMR Data for 4-Propylhept-1-en-4-ol in CDCl₃
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | ~5.8 | ddt | 1H | =CH- | Vinylic proton, deshielded by the π-system; complex splitting due to coupling with H-b (cis/trans) and H-c.[5][9] |
| H-b | ~5.2 | m | 2H | =CH₂ | Terminal vinylic protons, diastereotopic.[9][10] |
| H-c | ~2.2 | d | 2H | -CH₂-C= | Allylic protons, deshielded by proximity to the double bond.[9] |
| H-d | ~1.5 | m | 8H | -(CH₂)₂- | Methylene protons of the two equivalent propyl groups. |
| H-e | ~0.9 | t | 6H | -CH₃ | Terminal methyl protons of the two equivalent propyl groups. |
| H-f | ~1.6 | s (broad) | 1H | -OH | Labile alcohol proton; chemical shift is concentration/solvent dependent, often does not couple. |
Note: Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, ddt = doublet of doublets of triplets.
¹³C NMR & DEPT: Mapping the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR reveals the carbon backbone.[11] A standard proton-decoupled ¹³C experiment shows a single peak for each unique carbon environment. The real diagnostic power, however, comes from combining this with Distortionless Enhancement by Polarization Transfer (DEPT) experiments.[12][13] DEPT allows us to differentiate between CH₃, CH₂, CH, and quaternary (C) carbons, which is essential for a molecule like this with a key quaternary center.[14][15]
Table 2: Predicted ¹³C NMR and DEPT Data for 4-Propylhept-1-en-4-ol in CDCl₃
| Label | Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Assignment | Rationale |
| C-1 | ~143 | Positive | Positive | =C H- | sp² hybridized carbon, deshielded.[16] |
| C-2 | ~118 | No Peak | Positive | =C H₂ | sp² hybridized carbon. |
| C-3 | ~48 | No Peak | Negative | -C H₂-C= | Allylic sp³ carbon. |
| C-4 | ~75 | No Peak | No Peak | C -OH | Quaternary carbinol carbon, deshielded by the oxygen atom. The absence of a signal in all DEPT spectra is the key identifier.[12][16] |
| C-5 | ~45 | No Peak | Negative | -C H₂- | Propyl methylene adjacent to the carbinol carbon. |
| C-6 | ~17 | No Peak | Negative | -C H₂- | Propyl methylene. |
| C-7 | ~14 | No Peak | Positive | -C H₃ | Terminal methyl carbon of the propyl group. |
PART 2: Unambiguous Confirmation with 2D NMR
For complex molecules or to achieve the highest level of confidence, 2D NMR is indispensable.[17][18] It allows us to visualize the correlations between nuclei, effectively building the molecule piece by piece.[19]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-4 bonds.[20] For our target molecule, we expect to see cross-peaks connecting:
-
H-a with H-b and H-c (the vinyl system).
-
H-d with H-e (the propyl chains).
-
-
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates each proton with the carbon atom it is directly attached to.[18][21] It provides a definitive link between the ¹H and ¹³C assignments made in the 1D experiments. For example, it will show a cross-peak between the proton signal at ~5.8 ppm (H-a) and the carbon signal at ~143 ppm (C-1).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons over 2-3 bonds.[18][21] For 4-Propylhept-1-en-4-ol, HMBC is the only way to definitively connect the different fragments. We would expect to see the following key correlations to the quaternary carbon (C-4):
-
A cross-peak from the allylic protons (H-c) to C-4.
-
A cross-peak from the propyl methylene protons (H-d, specifically those on C-5) to C-4.
-
These HMBC correlations act as the "glue," unequivocally proving that the allyl group and both propyl groups are attached to the same central quaternary carbinol carbon.
PART 3: Orthogonal Validation with Complementary Techniques
To ensure the highest level of scientific integrity, the NMR data should be supported by orthogonal analytical techniques that measure different physical properties of the molecule.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation patterns.[22] For a tertiary alcohol, the molecular ion peak (M⁺) is often weak or absent.[23][24][25]
Table 3: Predicted GC-MS Fragmentation Data
| m/z Value | Identity | Fragmentation Pathway |
| 156 | [M]⁺ | Molecular Ion (Expected to be weak/absent) |
| 138 | [M-H₂O]⁺ | Dehydration, a common fragmentation for alcohols.[22][26] |
| 113 | [M-C₃H₇]⁺ | Alpha-cleavage: loss of a propyl radical.[26] |
| 97 | [M-C₄H₇O]⁺ | Loss of the hydroxylated allyl fragment. |
| 71 | [C₅H₁₁]⁺ | Fragment corresponding to dipropyl carbenium ion after rearrangement. |
| 55 | [C₄H₇]⁺ | Allylic fragment. |
| 43 | [C₃H₇]⁺ | Propyl cation. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[27]
Table 4: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3450 (broad) | O-H stretch | Alcohol (-OH). The broadness is due to hydrogen bonding.[28][29] |
| ~3080 | =C-H stretch | Alkene (vinylic C-H) |
| ~2960, ~2870 | C-H stretch | Alkane (propyl C-H) |
| ~1640 | C=C stretch | Alkene[30] |
| ~1150 | C-O stretch | Tertiary Alcohol[29] |
| ~990, ~910 | =C-H bend | Monosubstituted alkene (out-of-plane bends) |
Comparative Analysis: Ruling Out Isomeric Alternatives
The true power of this comprehensive workflow is its ability to distinguish the target molecule from potential isomers that might arise during synthesis. A common synthesis route involves the Grignard reaction of allylmagnesium bromide with 4-heptanone.[31] A potential, though less likely, side product could be the double-bond isomer, 4-Propylhept-2-en-4-ol.
Table 5: NMR Spectral Comparison of 4-Propylhept-1-en-4-ol vs. a Positional Isomer
| Feature | 4-Propylhept-1-en-4-ol (Target) | 4-Propylhept-2-en-4-ol (Isomer) | Key Differentiating Factor |
| ¹H Vinyl Region | 3 distinct protons: ~5.8 ppm (ddt, 1H), ~5.2 ppm (m, 2H) | 2 distinct protons: ~5.5-5.7 ppm (m, 2H) | The number, splitting patterns, and chemical shifts of the vinyl protons are completely different. |
| ¹H Allylic Region | Methylene (-CH₂-): ~2.2 ppm (d, 2H) | Methyl (-CH₃): ~1.7 ppm (d, 3H) | The isomer would show a methyl doublet instead of a methylene doublet in the allylic position. |
| ¹³C DEPT-135 | Positive signals for 1 CH and 2 CH₃ groups. Negative signals for 3 CH₂ groups. | Positive signals for 2 CH and 2 CH₃ groups. Negative signals for 2 CH₂ groups. | The number of CH vs. CH₂ signals would be different, easily distinguishing the two isomers. |
| Key HMBC | Allylic protons (H-c) correlate to the quaternary carbon (C-4). | The new allylic methyl protons would correlate to the quaternary carbon. | The specific long-range correlations confirm the placement of the double bond. |
Conclusion
The structural validation of 4-Propylhept-1-en-4-ol is achieved with a high degree of certainty through the systematic application of NMR spectroscopy. The initial hypotheses built from 1D ¹H and ¹³C spectra are tested and confirmed by DEPT experiments, which unambiguously identify the carbon types, including the critical quaternary carbinol center. The molecular framework is then definitively assembled using 2D COSY, HSQC, and HMBC experiments, which together leave no ambiguity in the connectivity of the propyl and allyl fragments. Finally, this robust NMR dataset is corroborated by orthogonal MS and IR data, confirming the molecular weight and the presence of the expected functional groups. This multi-faceted, self-validating workflow represents a gold standard in chemical analysis, providing the trustworthy and authoritative data required for progression in research and development.
References
- ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4.
- Calderon, J. A. M., & Sim, L. H. (n.d.).
-
Nikolova, P., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Available at: [Link]
-
PubChem. (n.d.). 4-Propylhept-1-en-4-ol. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
LookChem. (n.d.). 4-Propylhept-1-en-4-ol. Available at: [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Available at: [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Available at: [Link]
-
Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Available at: [Link]
- ResearchGate. (n.d.). FTIR Spectra of the bio-oil.
-
Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]
-
PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. National Center for Biotechnology Information. Available at: [Link]
-
UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
YouTube. (2025). Mass Spectrometry of Alcohols. Available at: [Link]
-
YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols. Available at: [Link]
-
YouTube. (2018). ¹³C NMR | DEPT 135 | DEPT 90 | DEPT 45 | Organic Spectroscopy. Available at: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
-
PubMed. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. National Center for Biotechnology Information. Available at: [Link]
-
Western University. (n.d.). NMR Sample Preparation. Available at: [Link]
-
OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Available at: [Link]
-
KPU Pressbooks. (n.d.). 6.7 ¹H NMR Spectra and Interpretation (Part II). Organic Chemistry I. Available at: [Link]
-
Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
-
AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Available at: [Link]
-
Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols. Available at: [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]
Sources
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myuchem.com [myuchem.com]
- 4. organomation.com [organomation.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. 6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I [kpu.pressbooks.pub]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 11. researchgate.net [researchgate.net]
- 12. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 13. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 14. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 15. azom.com [azom.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. emerypharma.com [emerypharma.com]
- 18. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 19. m.youtube.com [m.youtube.com]
- 20. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 21. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 23. GCMS Section 6.10 [people.whitman.edu]
- 24. youtube.com [youtube.com]
- 25. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. researchgate.net [researchgate.net]
- 29. m.youtube.com [m.youtube.com]
- 30. spectroscopyonline.com [spectroscopyonline.com]
- 31. lookchem.com [lookchem.com]
Technical Comparison: Ionization Strategies for Molecular Weight Confirmation of 4-Propylhept-1-en-4-ol
Product: 4-Propylhept-1-en-4-ol (CAS: 62108-07-0)
Formula:
Executive Summary & Core Challenge
Confirming the molecular weight (MW) of 4-Propylhept-1-en-4-ol presents a specific analytical challenge inherent to tertiary alcohols. Standard Electron Ionization (EI) at 70 eV typically fails to yield a discernible molecular ion (
This guide compares two field-proven methodologies to definitively confirm the MW of 156 Da:
-
Soft Ionization (Chemical Ionization - CI): The superior method for direct observation of the protonated molecule
.[1][2] -
Derivatization (Silylation) + EI: A robust alternative for labs limited to EI sources, utilizing mass shifting to stabilize the molecular ion.[2]
Comparative Analysis of Ionization Techniques
The Mechanism of Failure in Standard EI
In standard EI, the radical cation formed (
-
Dehydration: Spontaneous loss of water (
) to form a stable alkene fragment at m/z 138 ( ).[1][2] -
Alpha-Cleavage: Loss of the propyl chains (
) to stabilize the positive charge next to the oxygen, yielding m/z 113 ( ).
Consequently, the spectrum is dominated by fragments (m/z 43, 55, 113, 138), leading to potential misidentification as a dehydration product (e.g., a decadiene) rather than the parent alcohol.
Method A: Chemical Ionization (CI) – The "Soft" Approach
Recommended for: Labs with CI-capable GC-MS systems.[1][2][3]
CI utilizes a reagent gas (Methane, Isobutane, or Ammonia) to transfer a proton rather than strip an electron.[4] This "soft" process imparts significantly less internal energy to the analyte.[1][2]
| Feature | Performance Data |
| Primary Ion Observed | |
| fragmentation | Minimal.[1][2][4] Preserves the integrity of the carbon skeleton. |
| Reagent Choice | Ammonia ( |
Method B: TMS Derivatization + EI – The "Stabilization" Approach
Recommended for: Labs restricted to standard EI sources.
By reacting the alcohol with BSTFA , the labile hydroxyl hydrogen is replaced with a Trimethylsilyl (TMS) group. This lowers the polarity and prevents thermal dehydration in the injector port.
| Feature | Performance Data |
| Primary Ion Observed | |
| Molecular Ion | Weak |
| Stability | High.[1][2][5] Prevents dehydration ( |
Experimental Protocols
Protocol A: Chemical Ionization (CI) Workflow
Reagents: Reagent grade Methane (
-
Source Tuning: Tune the MS source for positive CI mode (PCI).[1][2] Ensure source pressure is ~1.5 x
Torr (methane) or equivalent for ammonia.[1][2] -
Temperature: Set source temperature to 150°C . Note: Lower source temps favor molecular ion stability in CI.
-
Acquisition: Scan range m/z 60–250.
-
Interpretation:
Protocol B: BSTFA Derivatization Workflow
Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS; Anhydrous Pyridine; Dichloromethane (DCM).[1][2]
-
Preparation: Dissolve ~1 mg of 4-Propylhept-1-en-4-ol in 100 µL anhydrous DCM.
-
Catalysis: Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine .
-
Incubation: Cap vial tightly. Heat at 65°C for 45 minutes .
-
Injection: Cool to room temperature. Inject 1 µL into GC-MS (Split 20:1).
-
Interpretation:
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix and fragmentation pathways for confirming the molecular weight.
Figure 1: Analytical workflow comparing EI fragmentation risks against CI and Derivatization solutions.
Data Summary & Expected Ions
The following table summarizes the diagnostic ions required to confirm the identity of 4-Propylhept-1-en-4-ol.
| Ionization Mode | Target Ion ( | Identity | Interpretation Note |
| EI (Standard) | 138 | Avoid: Often mistaken for molecular ion of a contaminant.[1][2] | |
| EI (Standard) | 113 | Alpha-cleavage loss of propyl group.[1][2] | |
| CI (Methane) | 157 | Confirmation: Protonated molecular ion.[1][2] | |
| CI (Ammonia) | 174 | Confirmation: Ammonium adduct (very stable).[1][2] | |
| EI (TMS-Deriv) | 213 | Confirmation: Diagnostic peak for TMS-ether of MW 156. |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text on alcohol fragmentation and alpha-cleavage mechanisms).
-
NIST Mass Spectrometry Data Center. (2023).[1][2] Electron Ionization Mass Spectra of Alcohols. National Institute of Standards and Technology.[1][2] Available at: [Link][1]
-
Little, J. L. (1999).[1][2] Derivatization in Gas Chromatography/Mass Spectrometry. Eastman Chemical Company.[1][2] Available at: [Link]
-
PubChem. (2024).[1][2] Compound Summary: 4-Propylhept-1-en-4-ol (CID 551382).[1][2] National Library of Medicine.[1][2] Available at: [Link][1]
Sources
- 1. 4-Propylhept-1-en-4-ol | C10H20O | CID 551382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Propyl-4-heptanol | C10H22O | CID 137476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are the common ionization methods for GC/MS [scioninstruments.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison Guide: Catalytic Systems for Enantioselective Alcohol Synthesis
Executive Summary
The enantioselective reduction of prochiral ketones is a pivotal transformation in the synthesis of pharmaceutical intermediates (APIs), agrochemicals, and fine chemicals.[1][2] For years, the choice of catalytic system has been a trade-off between scalability, cost, and stereochemical rigor.
This guide provides a head-to-head technical comparison of the three dominant methodologies: Transition Metal Catalysis (Noyori type) , Biocatalysis (KREDs) , and Organocatalysis (CBS Reduction) .[1] We analyze these systems not just by yield and enantiomeric excess (
System 1: Transition Metal Catalysis (Noyori Asymmetric Hydrogenation)
The Industrial Workhorse
Ruthenium-based asymmetric hydrogenation, particularly using the BINAP/Diamine ligand system developed by Ryōji Noyori, remains the gold standard for large-scale production due to its exceptional atom economy and scalability.
Mechanism: Metal-Ligand Bifunctional Catalysis
Unlike classical hydrogenation where the substrate binds directly to the metal, the Noyori mechanism operates via an outer-sphere pathway.[1] The chiral diamine ligand plays a non-innocent role, acting as a proton donor while the ruthenium hydride delivers the hydride. This concerted transfer minimizes steric repulsion and maximizes enantioselectivity.
Figure 1: The Noyori catalytic cycle relies on a concerted proton/hydride transfer, bypassing direct substrate-metal coordination.
Representative Protocol: Reduction of Acetophenone
Target: (R)-1-Phenylethanol
-
Catalyst Prep: In a glovebox, charge a high-pressure autoclave with RuCl2[(R)-BINAP][(R)-DAIPEN] (substrate/catalyst ratio S/C = 2000:1).
-
Substrate Loading: Add acetophenone (1.0 eq) and KOtBu (base, 20 eq relative to catalyst) in degassed isopropanol (0.5 M).
-
Hydrogenation: Pressurize with H2 (10 atm) . Stir vigorously at 25°C for 6–12 hours.
-
Workup: Vent H2. Concentrate solvent. Pass through a short silica plug to remove Ru traces.
-
Validation: Analyze by chiral GC (e.g., Cyclodex-B column). Expect >99% conversion and 98-99%
.[1][3]
Critical Insight: The base is not stoichiometric; it is required only to generate the active Ru-hydride species from the chloride precursor.
System 2: Biocatalysis (Ketoreductases/KREDs)
The Sustainable Challenger
Engineered Ketoreductases (KREDs) have moved from academic curiosity to the preferred method for complex pharmaceutical intermediates (e.g., Montelukast, Atorvastatin). They operate under mild aqueous conditions and offer near-perfect stereocontrol.[4]
Mechanism: Enzyme Pocket & Cofactor Recycling
KREDs utilize a "lock and key" mechanism where the substrate binds in a chiral pocket. The hydride is transferred from a cofactor (NADH or NADPH). To make this economically viable, a coupled enzyme system (e.g., Glucose Dehydrogenase - GDH) regenerates the cofactor in situ.
Figure 2: The dual-enzyme system. KRED performs the chiral reduction, while GDH recycles the expensive cofactor using cheap glucose.
Representative Protocol: Bioreduction of Acetophenone
Target: (S)-1-Phenylethanol[5]
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing MgSO4 (2 mM) and NAD+ (1 mM).
-
Enzyme Mix: Add KRED-101 (5 mg/mL) and GDH (5 mg/mL). Add Glucose (1.5 eq) as the sacrificial reductant.
-
Reaction: Add acetophenone (50 mM) dissolved in DMSO (5% v/v final concentration) to aid solubility.
-
Incubation: Shake at 30°C, 250 rpm for 24 hours. Maintain pH 7.0 using an autotitrator if necessary.
-
Workup: Extract with Ethyl Acetate (3x). Dry over Na2SO4.
-
Validation: Expect >99%
. Note that KREDs can be engineered to yield either (R) or (S) enantiomers (Prelog vs. Anti-Prelog).
Critical Insight: Substrate solubility is the main bottleneck. Use biphasic systems (buffer/toluene) or engineered enzymes tolerant to high cosolvent loads for scale-up.
System 3: Organocatalysis (CBS Reduction)
The Precision Tool
The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst derived from proline.[6] It is ideal for early-phase discovery where speed and predictability outweigh cost.
Mechanism: Lewis Acid/Base Activation
The CBS catalyst activates the stoichiometric reductant (Borane, BH3) via the nitrogen atom, while the boron atom coordinates the ketone.[7][8] This dual activation locks the ketone in a rigid transition state, directing the hydride attack to a specific face.
Representative Protocol: CBS Reduction of Acetophenone
Target: (R)-1-Phenylethanol
-
Setup: Flame-dry all glassware. Maintain strictly anhydrous conditions (Ar atmosphere).
-
Catalyst: Dissolve (S)-Me-CBS catalyst (10 mol%) in dry THF.
-
Reductant: Add Borane-THF complex (BH3·THF, 0.6 eq) at room temperature.
-
Addition: Cool to -20°C . Slowly add acetophenone (1.0 eq) in THF over 1 hour.
-
Quench: Carefully add MeOH (gas evolution!) followed by 1N HCl.
-
Workup: Extract with ether, wash with brine.
Critical Insight: Unlike Noyori or KREDs, this method requires stoichiometric boron waste. It is moisture-sensitive, making it less robust for manufacturing but excellent for rapid lab-scale synthesis.
Comparative Analysis: Head-to-Head
| Feature | Transition Metal (Noyori) | Biocatalysis (KRED) | Organocatalysis (CBS) |
| Enantioselectivity ( | Excellent (>98%) | Superior (>99.9%) | Good to Excellent (90-98%) |
| Catalyst Loading (S/C) | High (1,000 - 100,000) | Moderate (Enzyme dependent) | Low (10 - 20 mol%) |
| Atom Economy | High (H2 is reductant) | Moderate (Glucose waste) | Low (Stoichiometric Boron waste) |
| Cost | High (Ru/Rh metals) | Low (at scale) to High (R&D) | Moderate (Chiral auxiliary) |
| Greenness (PMI) | Good (Solvent dependent) | Excellent (Water based) | Poor (Solvent/Waste heavy) |
| Scalability | Industrial Standard | Rapidly Growing | Lab/Pilot Scale mostly |
| Sensitivities | O2 sensitive | pH/Temp/Solvent sensitive | Moisture/Air sensitive |
Decision Matrix: Which System to Choose?
-
Choose Biocatalysis (KREDs) If:
-
You require >99.5% optical purity without recrystallization.
-
The molecule has multiple functional groups (chemoselectivity is required).
-
You are targeting a "Green Chemistry" manufacturing process.
-
-
Choose Transition Metal (Noyori) If:
-
You are scaling up to kilogram/ton quantities.
-
The substrate is hydrophobic and insoluble in water.
-
You have high-pressure hydrogenation infrastructure.
-
-
Choose Organocatalysis (CBS) If:
-
You are in early Discovery phase (mg to g scale).
-
You need a predictable outcome quickly without screening enzyme libraries.
-
The substrate is sensitive to transition metals.[9]
-
References
-
Noyori Asymmetric Hydrogenation
- Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.
-
Biocatalysis (KREDs)
- Hollmann, F., Arends, I. W., & Buehler, K. (2021). Biocatalytic Reduction of Ketones. Green Chemistry.
-
CBS Reduction
-
Comparative Reviews
-
BenchChem. (2025).[1] A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols.
-
(Cited from search context)
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Spectroscopic Comparison of E/Z Isomers of Allylic Alcohols
For researchers, scientists, and professionals in drug development, the precise determination of molecular geometry is not merely an academic exercise—it is a cornerstone of predicting biological activity, reaction kinetics, and material properties. Allylic alcohols, common structural motifs in natural products and synthetic intermediates, frequently exist as E/Z isomers. These geometric isomers, while possessing the same connectivity, exhibit distinct spatial arrangements that can lead to profoundly different physical, chemical, and spectroscopic properties[1].
This guide provides an in-depth technical comparison of the spectroscopic signatures that differentiate E/Z isomers of allylic alcohols. We will move beyond a simple listing of data to explain the causality behind the observed differences in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering field-proven insights to guide your experimental design and data interpretation.
The Structural Basis of Spectroscopic Differences
The restricted rotation around a carbon-carbon double bond is the origin of E/Z isomerism[2]. The labels E (from the German entgegen, meaning opposite) and Z (from zusammen, meaning together) are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on each carbon of the double bond[3]. If the highest-priority groups on each carbon are on the same side of the double bond, the isomer is designated Z. If they are on opposite sides, it is designated E[3].
This fundamental difference in three-dimensional arrangement places atoms in unique electronic environments, altering the way they interact with external magnetic fields (in NMR) and absorb infrared radiation (in IR), thus giving rise to distinct spectral fingerprints.
Caption: Workflow for the spectroscopic analysis of E/Z allylic alcohols.
Protocol 1: Sample Preparation for Spectroscopic Analysis
This protocol assumes you have a mixture of E/Z isomers.
-
Solvent Selection (NMR): Dissolve 5-10 mg of the allylic alcohol sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as the chemical shift of the hydroxyl (-OH) proton can vary significantly.[4] For consistency, use the same solvent for all related analyses.
-
Internal Standard (NMR): Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm for both ¹H and ¹³C NMR.[5][6]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Sample Preparation (IR):
-
Neat Liquid: If the sample is a liquid, place a single drop between two KBr or NaCl plates.
-
Solid Sample (KBr Pellet): If the sample is a solid, grind a small amount with dry KBr powder and press it into a transparent pellet.
-
Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and analyze in a solution cell. Ensure the solvent does not have strong absorptions in regions of interest.
-
Protocol 2: Data Acquisition and Interpretation
Trustworthiness through Cross-Validation: The key to a confident assignment is the agreement between multiple spectroscopic parameters. Do not rely on a single data point.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Action: Carefully integrate all signals. The ratio of integrals for well-resolved signals corresponding to the E and Z isomers can be used to determine the isomeric ratio in the mixture.[7]
-
Action: Accurately measure the coupling constants (J-values) for the vinylic protons. Compare these values to the expected ranges (³Jtrans > 11 Hz, ³Jcis < 15 Hz) to assign the major and minor isomers.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon, simplifying the spectrum.[8]
-
Action: Identify the allylic carbon signals. Look for a pair of signals where one is shifted slightly upfield relative to the other. Correlate the upfield-shifted signal with the Z isomer due to the gamma-gauche effect.
-
-
IR Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Action: Look for a strong band between 960-980 cm⁻¹ (indicative of an E isomer) or between 675-730 cm⁻¹ (indicative of a Z isomer). The presence and relative intensity of these bands should correlate with the isomeric ratio determined by NMR.
-
-
Final Assignment:
Conclusion
The spectroscopic differentiation of E/Z isomers of allylic alcohols is a clear-cut process when the correct analytical techniques are applied systematically. While several methods contribute to the structural puzzle, ¹H NMR spectroscopy, with its highly diagnostic vinylic proton coupling constants, remains the gold standard for unambiguous assignment. ¹³C NMR provides excellent confirmation through the gamma-gauche effect, and IR spectroscopy serves as a rapid and effective diagnostic tool. By understanding the physical origins of these spectroscopic differences, researchers can confidently elucidate the geometry of their molecules, a critical step in the journey of discovery and development.
References
-
ResearchGate. (n.d.). ¹H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z -. Retrieved from [Link]
-
Al-Najjar, I. M., et al. (2010). ¹H ¹³C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. An-Najah Staff. Retrieved from [Link]
-
Doc Brown's Chemistry. (2026, January 17). E/Z (cis/trans) isomerism. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Alcaide, B., et al. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society. Retrieved from [Link]
-
Ashenhurst, J. (2025, February 28). E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of photocatalytic isomerization of allylic alcohol derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: alcohols. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
- Google Patents. (1999). US5998680A - Isomerization of allyl alcohols.
-
Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
University of California, San Diego. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
MDPI. (n.d.). Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Conformation of Allylic Alcohols and Intramolecular Hydrogen Bonding. Retrieved from [Link]
-
Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 3). 7.6: Sequence Rules - The E,Z Designation. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
YouTube. (2021, July 12). Interpretation of IR spectra (alcohols,amines and carbonyl compounds). Retrieved from [Link]
-
YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ¹H ¹³C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Senior Application Scientist's Guide to Grignard Reaction Workup Procedures
For over a century, the Grignard reaction has been a cornerstone of synthetic organic chemistry, prized for its power in forming carbon-carbon bonds.[1][2] While the formation of the organomagnesium halide is a delicate art, the subsequent workup is a critical, often underestimated, stage that dictates the purity, yield, and ultimately, the success of the entire synthesis. A poorly executed workup can lead to product degradation, troublesome emulsions, and purification nightmares.
This guide provides an in-depth comparison of common Grignard workup procedures. Moving beyond a simple list of steps, we will explore the underlying chemical principles, offering field-proven insights to help you select and execute the optimal strategy for your specific application.
The Critical Role of the Workup: From Alkoxide to Final Product
The Grignard reaction culminates in the formation of a magnesium alkoxide intermediate. The primary goals of the workup are twofold:
-
Quenching: To protonate the alkoxide to yield the desired alcohol product and to neutralize any unreacted Grignard reagent.[2][3][4]
-
Purification: To remove inorganic magnesium salts and other byproducts, isolating the pure organic product.[3][4][5]
The choice of quenching agent is the most crucial decision in this process and is dictated primarily by the chemical stability of your product.
Part 1: The Quench - A Comparative Analysis of Reagents
The quenching of a Grignard reaction is a highly exothermic process due to the rapid acid-base reaction between the quenching agent and the strongly basic Grignard reagent and alkoxide.[4] Extreme care, including cooling the reaction mixture in an ice bath and slow, dropwise addition of the quenching agent, is paramount to prevent an uncontrolled exotherm.[6][7]
Below is a comparison of the most common quenching agents, detailing their mechanisms, advantages, and ideal use cases.
| Quenching Agent | Typical Concentration | Mechanism & Purpose | Advantages | Disadvantages | Best Suited For |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Saturated Solution | Mild proton source (pKa ~9.2). Protonates the alkoxide and quenches excess Grignard reagent. | Gentle & Safe: Avoids strongly acidic conditions, protecting acid-sensitive functional groups.[8][9][10] Minimizes risk of dehydration of tertiary alcohols.[8][10][11] | Can be less effective at dissolving the resulting magnesium salts, sometimes leading to thick precipitates. | Acid-Sensitive Products: Ideal for tertiary alcohols prone to elimination, or molecules with acid-labile protecting groups (e.g., acetals, silyl ethers).[8][10] |
| Dilute Mineral Acids (HCl, H₂SO₄) | 1M to 10% (v/v) | Strong proton source. Rapidly protonates the alkoxide and dissolves magnesium salts (Mg(OH)X, MgX₂) into water-soluble Mg²⁺ salts.[6] | Clean Separation: Effectively breaks down magnesium salt precipitates, leading to clear layer separation and easier extraction.[6] | Product Degradation: Can cause dehydration of acid-sensitive products (especially tertiary alcohols) to form alkenes.[6][8][10] Safety Hazard: Reaction with unreacted magnesium metal is highly exothermic and produces flammable hydrogen gas.[6] | Robust Products: Suitable for primary and secondary alcohols, and other products that are stable under acidic conditions.[6] |
| Water (H₂O) | N/A | Simple proton source. | Inexpensive and readily available. | Can be highly exothermic and difficult to control.[7] Often forms insoluble magnesium hydroxide (Mg(OH)₂), a gelatinous precipitate that complicates extraction.[6] | Simple, small-scale reactions where the product is robust and not prone to forming emulsions.[6] |
| Solid Carbon Dioxide (Dry Ice) | Excess Solid | Acts as an electrophile, reacting with the Grignard reagent to form a carboxylate salt, which is then protonated by an acidic workup.[5] | A classic method for synthesizing carboxylic acids, extending the carbon chain by one carbon.[3] | Requires a subsequent acidic workup to protonate the carboxylate. The reaction can be a "thick gooey gurgling blob."[5] | Synthesis of carboxylic acids from Grignard reagents.[3][5] |
Decision-Making Workflow for Quenching
Selecting the appropriate quenching strategy is a critical decision point. The following diagram illustrates a logical approach to this choice based on the properties of the desired product.
Caption: Decision tree for selecting a Grignard quenching agent.
Part 2: Experimental Protocols
Here, we provide detailed, self-validating protocols for the two most common and effective workup procedures.
Protocol 1: The "Gentle" Workup with Saturated Ammonium Chloride
This method is the standard for acid-sensitive products.
Methodology:
-
Cooling: Once the primary reaction is complete, place the reaction flask in a well-maintained ice-water bath (0 °C). Ensure the flask is equipped with a magnetic stirrer.[6]
-
Prepare Quenching Solution: Have a saturated aqueous solution of ammonium chloride ready in an addition funnel.
-
Slow Addition: With vigorous stirring, add the saturated NH₄Cl solution dropwise to the reaction mixture.[6] Monitor the addition rate carefully to keep the internal temperature below 20-25 °C. An initial exotherm is expected.
-
Stirring: After the addition is complete and the exotherm has subsided, allow the resulting slurry to stir for 20-30 minutes. This helps to break up the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with the reaction solvent (e.g., diethyl ether, THF) and an equal volume of water to dissolve the salts.
-
Separation & Washing: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts and wash with brine (saturated NaCl solution) to aid in breaking emulsions and removing residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[4]
Protocol 2: The "Classic" Workup with Dilute Hydrochloric Acid
This method is highly effective for robust products, providing a cleaner separation.
Methodology:
-
Cooling: Cool the completed reaction mixture to 0 °C in an ice-water bath.[7]
-
Slow Addition: Add 1M HCl dropwise via an addition funnel with vigorous stirring.[7] Be extremely cautious, as this quench is often more exothermic than with NH₄Cl, especially if unreacted magnesium remains.[6]
-
Dissolution: Continue adding the dilute acid until all the white magnesium salts have dissolved and the aqueous layer is clear. The mixture should be acidic upon testing with pH paper.
-
Extraction & Separation: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with the organic solvent.
-
Washing: Combine the organic layers. If the starting material was a ketone, it is wise to wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate using a rotary evaporator to yield the crude product.[4]
Part 3: Troubleshooting Common Workup Issues
Even with a well-chosen protocol, challenges can arise. Here are solutions to the most common problems.
-
Problem: Persistent Emulsions. A thick, inseparable layer forms between the organic and aqueous phases. This is often caused by fine magnesium salt precipitates.[6]
-
Solution 1: Add Brine. Add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.[6]
-
Solution 2: Filter through Celite®. Filter the entire mixture through a pad of Celite® or glass wool to remove the fine particulate matter that stabilizes the emulsion.[6][12]
-
Solution 3: Patience & Dilution. Allow the separatory funnel to stand undisturbed. Sometimes, adding more of both the organic solvent and water can help resolve the layers.
-
-
Problem: Insoluble Precipitate/Goo. A thick, un-stirrable mass of magnesium salts forms, trapping the product.
-
Solution (NH₄Cl workup): Add more water and organic solvent and stir vigorously for an extended period. Gentle warming may help, but be cautious with flammable solvents.
-
Solution (Acidic workup): Add more dilute acid. The salts are soluble in excess acid. If the problem persists, the acid may be too dilute.
-
-
Problem: Low Yield. The final product mass is lower than expected.
-
Solution: Ensure you are performing multiple extractions (at least 3) of the aqueous layer, as the product can have some water solubility. Product can also be trapped in unresolved emulsions or adsorbed onto precipitated magnesium salts.[4]
-
General Workflow Visualization
The following diagram outlines the universal steps in a Grignard reaction workup, from quenching to final purification.
Caption: A generalized workflow for Grignard reaction workups.
Conclusion
The workup of a Grignard reaction is not a mere afterthought but a strategic procedure integral to the synthesis. By understanding the chemical properties of the target molecule, particularly its acid sensitivity, a researcher can choose between a gentle ammonium chloride quench or a more rigorous dilute acid workup. Careful control of temperature, efficient extraction, and proactive troubleshooting of common issues like emulsions will consistently lead to higher yields and purer products, saving valuable time and resources in research and development.
References
-
What is the role of ammonium chloride in the workup of a Grignard reaction? - Chemistry Stack Exchange. (2019). [Link]
-
Solved Why was a solution of NH4Cl (a weak acid) used in the | Chegg.com. (2021). [Link]
-
Grignard Reagents - Chemistry LibreTexts. (2023). [Link]
-
Organometallic Compounds of Magnesium - Chemistry LibreTexts. (2023). [Link]
-
Grignard reagent problem - Sciencemadness Discussion Board. (2013). [Link]
-
Grignard byproducts following quenching : r/chemhelp - Reddit. (2018). [Link]
-
Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching - YouTube. (2024). [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015). [Link]
-
Grignard work up : r/Chempros - Reddit. (2022). [Link]
-
Quenching Reactions: Grignards - Chemistry LibreTexts. (2021). [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015). [Link]
-
Grignard reagent and NH4Cl - IIT JAM 2024 - YouTube. (2024). [Link]
-
How To: Manage an Emulsion - University of Rochester Department of Chemistry. (n.d.). [Link]
-
Grignard reagent - Wikipedia. (n.d.). [Link]
-
The Grignard Reaction Mechanism - Chemistry Steps. (n.d.). [Link]
-
How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions? - Reddit. (2023). [Link]
-
The Grignard Reagents - ResearchGate. (2025). [Link]
-
Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020). [Link]
-
Grignard Reaction - Web Pages. (n.d.). [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021). [Link]
-
Preparation of Grignard reagents from magnesium metal under continuous flow conditions - ResearchGate. (2025). [Link]
Sources
- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chegg.com [chegg.com]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
The Architect’s Guide to Tertiary Allylic Alcohols: A Comparative Synthesis Review
Executive Summary
The tertiary allylic alcohol motif is a structural linchpin in bioactive natural products (e.g., terpenes, polyketides) and a versatile intermediate for high-value transformations like the Babler-Dauben oxidation or cationic cyclizations.[1] However, its synthesis presents a distinct chemoselective challenge: the precursor ketone is sterically crowded and prone to enolization, while the desired conjugated system is susceptible to regiochemical errors (1,4-addition vs. 1,2-addition).
This guide critically evaluates three dominant synthetic methodologies, moving beyond basic textbook definitions to analyze the mechanistic causality that determines success in drug discovery contexts.
The Nucleophilic Standard: Organolithium/Magnesium + CeCl
Best For: Sterically hindered ketones, enolizable substrates, and preventing conjugate addition.
The Mechanistic Insight (The "Imamoto Effect")
Standard Grignard or Organolithium additions to enones often fail due to two competing pathways:
-
Enolization: The basicity of the reagent deprotonates the
-position of the ketone. -
1,4-Addition (Michael): "Soft" nucleophiles attack the
-carbon.
The addition of anhydrous Cerium(III) Chloride (CeCl
Protocol 1: The Imamoto 1,2-Addition
Note: The hygroscopic nature of CeCl
Reagents:
-
CeCl
(Solid) -
Organolithium reagent (R-Li) or Grignard (R-MgX)[1]
-
THF (Anhydrous)
Workflow:
-
Dehydration: Place CeCl
in a Schlenk flask. Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours. A magnetic stir bar should be used to break up the powder as it dries. Success Indicator: The solid turns from clumpy/waxy to a fine, free-flowing white powder. -
Suspension: Cool to room temperature (RT) under Argon. Add anhydrous THF. Stir vigorously overnight (or sonicate for 1h) to form a milky white suspension.
-
Activation: Cool to -78°C. Dropwise add the Organolithium reagent (1.1 equiv relative to Ce). Stir for 30-60 mins. The reagent effectively transmetallates or forms an activated "ate" complex.
-
Addition: Add the enone/ketone (1.0 equiv) in THF dropwise.
-
Quench: Warm to 0°C and quench with aqueous acetic acid or NH
Cl.
The Stereoselective Frontier: Asymmetric Vinylation
Best For: Setting chiral quaternary centers directly from ketones.
While the Imamoto method is powerful, it is racemic. For drug development requiring specific enantiomers, Titanium- or Zinc-catalyzed additions using chiral ligands (e.g., BINOL, TADDOL) are superior.
The Mechanistic Insight
Unlike the brute force of organolithiums, this method relies on Ligand-Accelerated Catalysis . A chiral ligand (e.g., a BINOL derivative) binds to a Titanium(IV) or Zinc(II) center. This chiral pocket does two things:
-
Lewis Acid Activation: Activates the ketone carbonyl.
-
Face Discrimination: Sterically blocks one face of the ketone, forcing the vinyl nucleophile (often generated in situ from an alkyne or vinyl silane) to attack from the exposed trajectory.
Key Limitation: This reaction is significantly slower than organolithium additions and is sensitive to the electronic nature of the ketone. Electron-rich aromatic ketones often give higher enantioselectivity (ee).[2]
The Mild Alternative: Nozaki-Hiyama-Kishi (NHK) Coupling
Best For: Complex fragment coupling, highly functionalized substrates, and intramolecular cyclizations.
The Mechanistic Insight
The NHK reaction utilizes a Cr(II)/Ni(II) redox cycle to generate a nucleophilic vinyl-chromium species from a vinyl halide.
-
Why it wins: The organochromium intermediate is remarkably distinct because it is non-basic . It tolerates free alcohols, amines, esters, and even unprotected amides elsewhere in the molecule.
-
The "Ketone Constraint": Classically, NHK is selective for aldehydes. To synthesize tertiary alcohols (reacting with ketones), the reaction is sluggish. However, it excels in intramolecular settings (ring closing) or when using activated ketones (e.g.,
-heteroatom substituted).
Comparative Analysis
| Feature | Organocerium (Imamoto) | Asymmetric Vinylation (Ti/Zn) | Nozaki-Hiyama-Kishi (NHK) |
| Primary Utility | Bulk access to hindered alcohols | Enantioselective synthesis | Late-stage functionalization |
| Nucleophile | R-Li / R-MgX | Vinyl-Zn / Vinyl-Al | Vinyl-X (Halide) |
| Regioselectivity | Exclusive 1,2-addition | Exclusive 1,2-addition | Exclusive 1,2-addition |
| Stereocontrol | Diastereoselective (substrate control) | Enantioselective (ligand control) | Diastereoselective (substrate control) |
| Functional Group Tolerance | Low (No esters, acidic protons) | Moderate | High (Tolerates alcohols, esters) |
| Atom Economy | Moderate | Low (Stoichiometric chiral ligands often used) | Low (Stoichiometric Cr often required) |
| Scalability | High | Low to Moderate | Moderate |
Visualizations
Diagram 1: The Imamoto Activation Mechanism
This diagram illustrates how Cerium(III) alters the reaction pathway to favor 1,2-addition over 1,4-addition.
Caption: CeCl3 coordinates to the carbonyl oxygen, lowering the LUMO and directing the hard nucleophile to the C=O carbon (1,2-mode).
Diagram 2: Method Selection Decision Matrix
A logic flow for researchers to select the appropriate synthesis method based on substrate constraints.
Caption: Decision tree guiding the selection of synthetic methodology based on stereochemical needs and substrate sensitivity.
References
-
Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 1989, 111(12), 4392–4398. Link
-
Kishi, Y., et al. "Catalytic Effect of Nickel(II) Chloride on the Chromium(II)-Mediated Coupling Reaction." Journal of the American Chemical Society, 1986, 108(19), 6048–6050. Link
-
Walsh, P. J., et al. "Titanium-Catalyzed Enantioselective Addition of Alkyl and Aryl Groups to Aldehydes and Ketones." Chemical Reviews, 2005, 105(11), 3991–4028. Link
- Conant, J. B., & Blatt, A. H. "The reaction of organic halides with cerium(III) chloride.
- Griesbeck, A. G., et al. "The Schenck Ene Reaction: Diastereoselective Oxyfunctionalization with Singlet Oxygen." Tetrahedron, 2006.
Sources
Beyond the Eye: Validating Automated Spectral Cross-Referencing Systems in Drug Discovery
Executive Summary
In high-throughput drug development, the bottleneck has shifted from synthesis to structural verification. While manual interpretation of NMR and MS data remains the gold standard for novel scaffolds, it is mathematically impossible to scale for library validation. This guide objectively compares Automated Structure Verification (ASV) software—the "Product"—against traditional Manual Cross-Referencing , providing a rigorous experimental framework to validate these automated systems before deployment.
We do not ask if the software works, but when it fails. The protocols below are designed to expose false positives in spectral matching algorithms, ensuring that your digital validation pipeline is as robust as your chemistry.
Part 1: Comparative Analysis – Algorithms vs. Expertise
The fundamental difference between manual verification and ASV lies in the handling of ambiguity. A human expert uses heuristic intuition to discard impurities; an algorithm uses rigid mathematical scoring which can be deceived by signal overlap or solvent artifacts.
Table 1: Performance Matrix – ASV Software vs. Manual Interpretation
| Feature | Automated Structure Verification (ASV) | Manual Expert Interpretation | Scientific Causality |
| Throughput | >1,000 spectra/day | ~20-50 spectra/day | Algorithms utilize parallel processing; humans are limited by cognitive fatigue. |
| Isomer Discrimination | Moderate. Struggles with regioisomers where | High. Experts utilize long-range coupling (HMBC) and subtle NOE effects. | Algorithms rely heavily on predicted chemical shifts which have an error margin of |
| Impurity Handling | Low to Moderate. often flags impurities as "unmatched" or falsely incorporates them into the score. | High. Experts mentally "subtract" known solvents or reagents. | Spectral matching algorithms (e.g., Cosine Correlation) penalize score based on all peaks present. |
| Consistency | Absolute. Same data always yields the same score. | Variable. Inter-operator variance can reach 15-20%. | Human interpretation is subjective and influenced by experience level. |
| False Positive Rate | ~5-10% (without optimization). | <1% (for senior elucidators). | Algorithms prioritize "best fit" from a database, sometimes forcing a match where none exists. |
Part 2: Technical Deep Dive – The Mechanics of Matching
To validate the product, one must understand the underlying mechanism. ASV systems typically employ a "Predict & Compare" workflow.
-
Prediction: The software generates a theoretical spectrum (NMR/MS) of the proposed structure using HOSE code (Hierarchical Organization of Spherical Environments) or Neural Networks.
-
Extraction: Experimental peaks are picked (Peak Picking) and deconvoluted from noise.
-
Scoring: The experimental and predicted lists are compared using a scoring function (e.g., Tanimoto coefficient or Euclidean distance).
The Pitfall: Most validation failures occur during Peak Picking . If the Signal-to-Noise (S/N) ratio is low, the algorithm may pick noise as signal, or if the solvent suppression is poor, the solvent peak may be interpreted as a structural moiety.
Workflow Visualization: The ASV Decision Logic
The following diagram illustrates the logic flow of a robust ASV system, highlighting the critical "Human Loop" for ambiguous results.
Figure 1: Logic flow of Automated Structure Verification. Note the critical "Ambiguous" zone requiring human intervention.
Part 3: Experimental Validation Protocol
To validate an ASV product, you cannot simply feed it correct structures. You must test its ability to reject incorrect ones. This is the "Negative Control" principle.
Protocol A: The "Decoy" Challenge (Self-Validating System)
This protocol measures the system's Specificity —its ability to distinguish the correct structure from closely related isomers.
Materials:
-
Dataset of 50 verified compounds (NMR + LC/MS data).
-
ASV Software under test.
Methodology:
-
Positive Control Run: Process the 50 datasets with their correct structures. Record the Match Factor (MF).[1]
-
Acceptance Criteria: Average MF > 0.85.
-
-
Negative Control Generation: For each dataset, generate 3 "Decoy" structures:
-
Decoy 1: Regioisomer (e.g., ortho- vs meta-substitution).
-
Decoy 2: Missing functional group (e.g., des-methyl).
-
Decoy 3: Isobaric compound (same mass, different connectivity).
-
-
Challenge Run: Process the original spectral data against the Decoy structures.
-
Analysis: Calculate the Discrimination Margin (
).
Causality: A robust system must show a
Protocol B: Orthogonal Triangulation (NMR + MS + IR)
Single-technique validation is prone to error. 1H NMR is blind to inorganic salts; MS is blind to non-ionizable impurities. This protocol validates the software's ability to handle multi-modal data.
Step-by-Step Workflow:
-
Import LC/MS: Software checks for Parent Ion
.-
Constraint: Tolerance set to 5 ppm (High Res) or 0.5 Da (Low Res).
-
-
Import 1H NMR: Software checks integral ratios and chemical shifts.
-
Constraint: Shift tolerance
ppm; Integral error < 15%.
-
-
Import IR (Optional but Recommended): Checks for carbonyl/hydroxyl presence.
-
Combined Scoring: The software must produce a unified "Consistency Score."
Visualization of Triangulation Logic:
Figure 2: Orthogonal Triangulation. NMR provides the highest weight due to connectivity information.
Part 4: Conclusion & Recommendations
Automated cross-referencing is not a replacement for the scientist; it is a filter. The data indicates that while ASV software excels at rejecting gross errors (wrong mass, missing signals), it struggles with subtle isomerism.
Final Recommendation:
-
Deploy ASV as a "Gate 1" filter for high-throughput libraries.
-
Mandate Manual Review for any compound where the Discrimination Margin (
) is < 0.15. -
Regularly Audit the system using the "Decoy Challenge" (Protocol A) to ensure database updates haven't introduced scoring bias.
References
-
Automated Structure Verification: What are the Right Experiments and Processing? Source: Technology Networks. URL:[Link]
-
Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Source: Royal Society of Chemistry (RSC). URL:[Link]
-
IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry. Source: IUPAC / ChemRxiv. URL:[Link][2]
-
Development and Validation of a Spectral Library Searching Method for Peptide Identification. Source: NIST / Journal of Proteome Research. URL:[Link]
-
On Selecting a Suitable Spectral Matching Method for Automated Analytical Applications. Source: ACS Omega. URL:[Link]
Sources
A Senior Application Scientist's Guide to Chilling Efficacy in Asymmetric Synthesis
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries where the chirality of a molecule dictates its biological activity.[1] Asymmetric catalysis stands as the most elegant and efficient strategy to achieve this, and at the heart of this discipline lies the chiral ligand.[2][3] The ligand, in concert with a metal center, creates a chiral environment that directs the stereochemical outcome of a reaction, transforming prochiral substrates into valuable, single-enantiomer products.[4]
However, the sheer diversity of available ligands can be daunting. The success of an asymmetric transformation often hinges on the judicious selection of the ligand, a process that has historically relied on extensive empirical screening.[5] This guide is designed to move beyond mere trial-and-error, providing a comparative framework for understanding the efficacy of three preeminent classes of C₂-symmetric "privileged ligands": BINAP , Salen , and BOX/PyBox . We will delve into the structural features that govern their stereocontrol, compare their performance with supporting experimental data, and provide validated protocols to illustrate their application.
Pillar 1: The Atropisomeric Workhorse - BINAP and its Derivatives
(R)- and (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a pioneering chiral diphosphine ligand whose C₂-symmetry arises not from a stereogenic carbon, but from axial chirality (atropisomerism) due to restricted rotation around the C1-C1' bond of the binaphthyl backbone.[6][7] This well-defined, rigid structure has made it exceptionally effective in a vast number of asymmetric transformations, most famously in rhodium- and ruthenium-catalyzed hydrogenations.[6][8]
Mechanism of Stereocontrol
The efficacy of BINAP lies in its chelation to a metal center, forming a chiral complex with a skewed seven-membered ring. The four phenyl groups on the phosphorus atoms create a "chiral pocket," sterically blocking one face of the coordinated substrate. The dihedral angle of the binaphthyl system, approximately 90°, dictates the precise geometry of this pocket.[7] In the case of Ru-BINAP catalyzed hydrogenation of ketones, the substrate coordinates to the metal, and hydrogen is delivered preferentially from the less hindered face, leading to high enantioselectivity.
// Nodes precatalyst [label="RuCl₂(BINAP)(dmf)n\nPrecatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; active_catalyst [label="[RuH(BINAP)]⁺\nActive Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; substrate_complex [label="[RuH(BINAP)(Substrate)]⁺\nSubstrate Coordination", fillcolor="#FBBC05", fontcolor="#202124"]; transition_state [label="Enantio-determining Step\nHydride Transfer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product_complex [label="[Ru(Product)(BINAP)]⁺\nProduct Complex", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges precatalyst -> active_catalyst [label="H₂"]; active_catalyst -> substrate_complex [label="Substrate (Ketone)"]; substrate_complex -> transition_state [label="Intramolecular\nHydride Insertion"]; transition_state -> product_complex [label=""]; product_complex -> active_catalyst [label="Product Release"]; }
Caption: Simplified catalytic cycle for Ru-BINAP hydrogenation.
Comparative Performance
The true measure of a ligand is its performance across a range of substrates. While BINAP is a powerhouse, its efficacy can be compared to other phosphine ligands.
| Reaction | Ligand | Catalyst System | Substrate | Yield (%) | ee (%) | Source |
| Asymmetric Hydrogenation | (R)-BINAP | [RuCl₂(BINAP)]₂·NEt₃ | Methyl acetoacetate | 100 | 99 | Noyori et al. |
| Asymmetric Hydrogenation | (R,R)-DIPAMP | [Rh(COD)(DIPAMP)]BF₄ | Methyl-Z-α-acetamidocinnamate | >95 | 95 | Knowles et al. |
| Asymmetric Hydrogenation | (S,S)-CHIRAPHOS | [Rh(COD)(CHIRAPHOS)]BF₄ | Methyl-Z-α-acetamidocinnamate | >95 | 99 | M. D. Fryzuk et al. |
Rationale for Comparison: This table highlights that while BINAP is excellent for ketone hydrogenation, ligands like DIPAMP and CHIRAPHOS, which feature chirality on the phosphine backbone, were seminal in establishing the field with dehydroamino acid substrates, demonstrating that the source of chirality can be varied to optimize for specific transformations.
Pillar 2: The Versatile Schiff Base - Salen Ligands
Salen ligands are tetradentate Schiff bases, typically synthesized from the condensation of a salicylaldehyde derivative and a chiral diamine. Their coordination to a metal center (commonly Cr, Mn, Co, or Al) creates a square-planar or square-pyramidal complex.[9] This structure is particularly effective in controlling the facial selectivity of reactions involving planar substrates, such as the epoxidation of alkenes. The Jacobsen-Katsuki epoxidation is a landmark example of the power of chiral Salen complexes.
Mechanism of Stereocontrol
In the Mn(III)-Salen catalyzed epoxidation, the catalyst is believed to adopt a non-planar conformation. The bulky substituents on the salicylaldehyde rings and the geometry of the chiral diamine backbone create a highly organized chiral environment. The alkene substrate approaches the active oxo-manganese(V) intermediate along a pathway that minimizes steric interactions. This "side-on" approach preferentially exposes one face of the double bond to the oxidant, resulting in high enantioselectivity.
Comparative Performance
Salen ligands excel in oxidation and cycloaddition reactions. Their performance can be compared to other systems developed for similar transformations, such as the Sharpless Asymmetric Epoxidation.
| Reaction | Ligand/Catalyst System | Substrate | Yield (%) | ee (%) | Source |
| Asymmetric Epoxidation | (R,R)-Jacobsen's Catalyst (Mn-Salen) | cis-β-Methylstyrene | 84 | 92 | Jacobsen et al. |
| Asymmetric Epoxidation | Sharpless System (Ti(OiPr)₄, (+)-DET) | Geraniol | 90 | 95 | Sharpless et al.[10] |
| Asymmetric Epoxidation | Vanadium/Bishydroxamic Acid | (Z)-3-methyl-2-penten-1-ol | 97 | 96 | Yamamoto et al.[11] |
Rationale for Comparison: This table illustrates the complementary nature of leading epoxidation methods. The Jacobsen catalyst is highly effective for unfunctionalized cis-olefins, whereas the Sharpless epoxidation is specifically designed for allylic alcohols, where the hydroxyl group directs the catalyst.[10] The Yamamoto system shows high efficacy for Z-allylic alcohols, a traditionally challenging substrate class.[11]
Pillar 3: The Lewis Acid Modulators - BOX and PyBox Ligands
Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBox) ligands are C₂-symmetric, bidentate (BOX) or tridentate (PyBox) nitrogen donors.[6] They are readily synthesized from chiral amino alcohols.[6] When complexed with Lewis acidic metals like Cu(II), Mg(II), or Zn(II), they form catalysts that are exceptionally powerful for a variety of carbon-carbon bond-forming reactions, including Diels-Alder, aldol, and Michael additions.[12]
Mechanism of Stereocontrol
In a typical Cu(II)-BOX catalyzed Diels-Alder reaction, the dienophile coordinates to the copper center in a bidentate fashion. The bulky substituents at the stereogenic centers of the oxazoline rings extend outwards, effectively shielding one face of the coordinated dienophile. The diene can then only approach from the unhindered face, ensuring a highly enantioselective cycloaddition. The rigid, planar geometry of the ligand-metal complex is crucial for transmitting the chiral information.
Caption: Facial shielding in a BOX-catalyzed reaction.
Comparative Performance
The efficacy of BOX ligands is best demonstrated in Lewis acid-catalyzed reactions.
| Reaction | Ligand | Catalyst System | Substrate | Yield (%) | ee (%) | Source | | :--- | :--- | :--- | :--- | :--- | :--- | | Diels-Alder Reaction | (S,S)-Ph-BOX | Cu(OTf)₂ | Cyclopentadiene & N-acryloyloxazolidinone | 98 | 98 | D. A. Evans et al. | | Henry Reaction | Imidazolidin-4-one derivative | Cu(OAc)₂ | Benzaldehyde & Nitromethane | 95 | 97 | Sebesta et al.[13] | | Aldol Reaction | Proline-type ligand | - | Cyclohexanone & 4-Nitrobenzaldehyde | 99 | 91 | Sebesta et al.[13] |
Rationale for Comparison: This table shows the high levels of enantioselectivity achievable with BOX ligands in cycloadditions. It also introduces other nitrogen-based ligands used in different C-C bond-forming reactions, like the Henry and Aldol reactions, demonstrating the breadth of catalytic systems available for these key transformations.
Experimental Protocols: A Practical Application
To provide a tangible understanding of these ligands in practice, we present a validated protocol for a representative reaction.
Protocol: Asymmetric Diels-Alder Reaction using a Cu(II)-Ph-BOX Catalyst
Causality Statement: This protocol, adapted from the seminal work by Evans, utilizes a copper(II) triflate salt, a mild Lewis acid that becomes a potent and chiral catalyst upon coordination to the Ph-BOX ligand. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and catalyst while remaining inert. The reaction is conducted at low temperature (-78°C) to maximize enantioselectivity by minimizing the kinetic energy of the system, which amplifies the energetic difference between the two diastereomeric transition states.
Materials:
-
Copper(II) triflate (Cu(OTf)₂)
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)
-
N-Acryloyloxazolidinone (Dienophile)
-
Cyclopentadiene (Diene), freshly cracked
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware, dried in an oven and cooled under nitrogen
Procedure:
-
Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve Cu(OTf)₂ (0.1 mmol) and (S,S)-Ph-BOX (0.11 mmol) in 10 mL of anhydrous DCM. Stir the solution at room temperature for 1 hour. The solution should turn a clear blue-green, indicating complex formation.
-
Reaction Setup: Cool the catalyst solution to -78°C using a dry ice/acetone bath.
-
Substrate Addition: To the cold catalyst solution, add N-acryloyloxazolidinone (1.0 mmol) dissolved in 2 mL of anhydrous DCM via syringe. Stir for 15 minutes.
-
Reagent Addition: Add freshly cracked cyclopentadiene (3.0 mmol) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -78°C for 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 10 mL of a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion and Future Outlook
The selection of a chiral ligand is a multifactorial challenge that balances steric and electronic effects, metal compatibility, and substrate scope.[2] BINAP, Salen, and BOX represent three distinct and highly successful design strategies that have become indispensable tools in asymmetric synthesis. While BINAP's rigid atropisomeric backbone provides exquisite control in hydrogenations, Salen's tetradentate chelation excels in orchestrating oxidation events, and BOX's C₂-symmetric nitrogen framework masterfully directs Lewis acid-catalyzed cycloadditions.
The future of ligand design lies in the development of more modular and tunable frameworks, the integration of computational modeling to predict catalytic performance, and the pursuit of catalysts based on earth-abundant, sustainable metals.[2][14] By understanding the fundamental principles of stereocontrol demonstrated by these "privileged" ligand classes, researchers are better equipped to rationally design the next generation of catalysts that will drive innovation in chemical synthesis.
References
-
Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]
-
Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. PubMed. [Link]
-
Chiral Diene Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]
-
Comparative study of different chiral ligands for dynamic kinetic resolution of amino acids. Wiley Online Library. [Link]
-
Chiral ligands designed in China. National Science Review - Oxford Academic. [Link]
-
Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. MDPI. [Link]
-
Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. MDPI. [Link]
-
Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journals. [Link]
-
Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model. Organic Chemistry Portal. [Link]
-
Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. NIH. [Link]
-
New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. [Link]
-
Salan vs. salen metal complexes in catalysis and medicinal applications: Virtues and pitfalls. ResearchGate. [Link]
-
New Privileged Chiral Ligand for Catalytic Asymmetric Reactions. Chinese Academy of Sciences. [Link]
-
The survey of different chiral ligands and optimized conditions... ResearchGate. [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]
-
BINAP. Wikipedia. [Link]
-
Enhanced Enantioselectivity by Chiral Alcohol Additives in Asymmetric Hydrogenation. Synfacts. [Link]
-
Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis. YouTube. [Link]
Sources
- 1. Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. english.cas.cn [english.cas.cn]
- 5. Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BINAP - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model [organic-chemistry.org]
- 12. academic.oup.com [academic.oup.com]
- 13. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
